2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(2-hydroxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(15)16/h1-8,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZVWZVTEQXRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602491 | |
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-72-6 | |
| Record name | 2′-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893736-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0893736726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2′-Hydroxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y37QLH5QGB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a key intermediate in the synthesis of pharmacologically active molecules such as Eltrombopag.[1][2][3] This document delves into the experimental and theoretical underpinnings of its solubility, acidity (pKa), thermal characteristics, and spectroscopic signature. Each section is designed to provide not only quantitative data but also the causal scientific reasoning behind experimental protocols, ensuring a blend of theoretical knowledge and practical, field-proven insights for professionals in drug discovery and development.
Introduction and Molecular Overview
This compound (IUPAC Name: 3-(2-hydroxyphenyl)benzoic acid) is a biphenyl derivative featuring both a carboxylic acid and a hydroxyl functional group.[4] This unique arrangement of a flexible biphenyl core with hydrogen bond donors and acceptors makes it a molecule of significant interest in medicinal chemistry. Its structure is foundational for the synthesis of more complex molecules, most notably as a crucial precursor to Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1] Understanding its fundamental physicochemical properties is therefore paramount for optimizing synthetic routes, developing analytical methods, and predicting its behavior in biological systems.
The molecule's structure, comprising a hydrophilic, ionizable region (carboxyl and hydroxyl groups) and a lipophilic biphenyl backbone, dictates its behavior in various chemical and biological environments. This guide will systematically explore these characteristics.
Core Physicochemical Data
A summary of the core physicochemical properties of this compound is presented below. These values are a combination of experimentally derived data and high-quality computational predictions where experimental data is not publicly available.
| Property | Value | Source |
| IUPAC Name | 3-(2-hydroxyphenyl)benzoic acid | PubChem[4] |
| CAS Number | 893736-72-6 | PubChem[4] |
| Molecular Formula | C₁₃H₁₀O₃ | PubChem[4] |
| Molecular Weight | 214.22 g/mol | PubChem[4] |
| XLogP3 (Predicted) | 2.6 | PubChem[4] |
| Hydrogen Bond Donors | 2 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Predicted pKa (Acidic) | ~4 (Carboxylic Acid), ~10 (Phenol) | General Chemical Principles |
| Predicted Solubility | Poorly soluble in water; Soluble in alkaline solutions and polar organic solvents. | General Chemical Principles |
Solubility Profile: A Dichotomy of Polarity
The solubility of a compound is a critical parameter influencing its reaction kinetics, purification, and bioavailability. The structure of this compound presents a classic case of conflicting solubility drivers: the large, nonpolar biphenyl system promotes solubility in organic solvents, while the polar carboxylic acid and hydroxyl groups can interact with aqueous media, especially under conditions where they can be ionized.
Qualitative Solubility Insights:
-
Water: Expected to be poorly soluble due to the dominant hydrophobic surface area of the biphenyl core.
-
Aqueous Base (5% NaOH, 5% NaHCO₃): Expected to be soluble. The carboxylic acid (a moderately strong acid) and the phenol (a weak acid) will be deprotonated by a strong base like NaOH to form highly polar, water-soluble carboxylate and phenoxide salts.[5] The carboxylic acid is typically acidic enough to react with a weak base like sodium bicarbonate, leading to dissolution with effervescence (CO₂ release).[5][6]
-
Aqueous Acid (5% HCl): Expected to be insoluble. In an acidic medium, both the carboxylic acid and hydroxyl groups remain in their neutral, protonated forms, precluding the formation of a soluble salt.[6]
-
Organic Solvents: Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and THF, which can solvate both the polar functional groups and the nonpolar backbone.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic workflow for classifying the solubility of the target compound.[6][7]
Objective: To determine the solubility of this compound in various solvents, thereby inferring the nature of its functional groups.
Materials:
-
This compound
-
Test tubes and rack
-
Spatula
-
Vortex mixer
-
Solvents: Deionized Water, 5% w/v NaOH(aq), 5% w/v NaHCO₃(aq), 5% v/v HCl(aq), Methanol, Diethyl Ether.
Procedure:
-
Sample Preparation: Place approximately 20-30 mg of the compound into a clean, dry test tube.
-
Solvent Addition: Add 1 mL of the test solvent (starting with water) to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
-
Observation: Observe the mixture against a contrasting background. A completely clear solution indicates solubility. The presence of undissolved solid indicates insolubility or partial solubility.
-
Systematic Testing: Follow the logical progression outlined in the workflow diagram below. Test solubility in water first. If insoluble, proceed to test in 5% NaOH, 5% NaHCO₃, and 5% HCl to probe for acidic or basic functional groups.
Causality and Trustworthiness: This systematic approach is self-validating. For instance, solubility in NaHCO₃ is a strong confirmation of a carboxylic acid group, as phenols are generally not acidic enough to react with this weak base.[5] Observing effervescence provides an additional layer of confirmation. This logical flowchart ensures that each result informs the next step, leading to a reliable classification.
Visualization: Solubility Testing Workflow
Caption: Logical workflow for qualitative solubility analysis.
Acidity and pKa Determination
The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in solution. For a drug candidate, pKa values are critical as they determine the extent of ionization at physiological pH (~7.4), which in turn governs absorption, distribution, metabolism, and excretion (ADME) properties.[8] this compound is a polyprotic acid, with two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group.
-
Carboxylic Acid pKa: Expected to be in the range of 3-5, similar to benzoic acid.
-
Phenolic pKa: Expected to be in the range of 9-11, similar to phenol.
Potentiometric titration is the gold-standard method for the precise determination of pKa values due to its accuracy and reliability.[8][9]
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To accurately determine the pKa values of this compound by titrating a solution of the compound with a strong base and monitoring the pH.
Materials:
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
-
Magnetic stirrer and stir bar
-
Reaction vessel (beaker)
-
Standardized 0.1 M NaOH solution (carbonate-free)
-
High-purity this compound
-
Co-solvent (e.g., methanol or DMSO, if needed for solubility)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Nitrogen gas supply
Procedure:
-
System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10]
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound to prepare a solution of known concentration (e.g., 1-10 mM). If the compound is not fully soluble in water, a co-solvent like methanol can be used, but the results will be for that specific solvent system.[9]
-
Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar. Add KCl to maintain a constant ionic strength (e.g., to 0.15 M).[10]
-
Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements, especially in the basic range.[9][10]
-
Titration: Immerse the pH electrode in the solution. Begin stirring at a constant, moderate rate. Add the standardized NaOH titrant in small, precise increments.
-
Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[10]
-
Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. More accurately, the equivalence points are identified as the inflection points in the titration curve, often found by taking the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[11] For a diprotic acid, two equivalence points and two corresponding pKa values will be observed.
Causality and Trustworthiness: Using carbonate-free base and an inert atmosphere are critical for accuracy, as atmospheric CO₂ is acidic and can consume the titrant, leading to erroneous pKa values.[9] Maintaining constant ionic strength minimizes variations in activity coefficients. This rigorous control over experimental variables ensures the trustworthiness of the resulting pKa values.
Visualization: Potentiometric Titration Workflow
Caption: Step-by-step workflow for pKa determination via potentiometric titration.
Melting Point and Thermal Stability
The melting point (Tm) is a fundamental thermal property used to identify a compound and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range suggests the presence of impurities.[12] Differential Scanning Calorimetry (DSC) is a highly precise thermoanalytical technique for determining melting points and other thermal transitions.[13][14][15]
Experimental Protocol: Melting Point Determination by DSC
Objective: To determine the melting point and heat of fusion of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetic DSC pans and lids
-
Crimper for sealing pans
-
High-purity sample (~1-5 mg)
-
Inert purge gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.
-
Pan Sealing: Place the lid on the pan and seal it using the crimper. Prepare an identical empty pan to serve as the reference.[15]
-
Instrument Setup: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program: Set the instrument to perform a heat-cool-heat cycle. A typical program would be:
-
Equilibrate: Hold at a temperature well below the expected melting point (e.g., 25°C).
-
Heating Scan: Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point.[13]
-
Cooling Scan: Cool the sample back down at a controlled rate.
-
Second Heating Scan: Perform a second heating ramp. This is crucial for amorphous or polymorphic materials to understand their thermal history.
-
-
Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature throughout the program.
-
Data Analysis: Plot the heat flow (y-axis) versus temperature (x-axis). The melting event will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point, and the integrated area of the peak corresponds to the heat of fusion (ΔHfus).[16]
Causality and Trustworthiness: DSC measures heat capacity changes directly, providing a highly accurate and reproducible melting temperature.[13] The use of a perfectly matched empty pan as a reference is critical to differentially cancel out the heat capacity of the pan itself, ensuring the measured signal is solely due to the sample's thermal events.[13] This differential measurement is the cornerstone of the technique's precision.
Visualization: DSC Experimental Workflow
Caption: Workflow for determining melting point using DSC.
Spectroscopic Signature
Spectroscopic analysis is indispensable for structural elucidation and confirmation. Below are the predicted key features for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex in the aromatic region (typically ~6.8-8.2 ppm) due to the presence of seven distinct aromatic protons. The signals for the carboxylic acid proton (-COOH) and the phenolic proton (-OH) will appear as broad singlets at the downfield end of the spectrum (>10 ppm for COOH, ~5-9 ppm for OH) and will be exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 13 distinct carbon signals. The carboxyl carbon (C=O) will be significantly downfield (~165-175 ppm). The aromatic carbons will appear in the typical range of ~110-160 ppm, with the carbon attached to the hydroxyl group appearing more downfield within this range.
-
IR (Infrared) Spectroscopy:
-
A very broad O-H stretching band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
-
A sharp, strong C=O stretching band for the carboxylic acid carbonyl group around 1680-1710 cm⁻¹.
-
A distinct O-H stretching band for the phenolic hydroxyl group around 3200-3500 cm⁻¹.
-
C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.
-
C-O stretching bands around 1200-1300 cm⁻¹.
-
-
MS (Mass Spectrometry): In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a strong signal for the deprotonated molecule [M-H]⁻ in negative ion mode at m/z 213.2. High-resolution mass spectrometry would confirm the elemental composition. Fragmentation analysis could show characteristic losses, such as the loss of H₂O (m/z 195) or CO₂ (m/z 169) from the parent ion.
Synthesis and Application Context
A primary route for synthesizing the biphenyl scaffold is the Suzuki coupling reaction.[1][2] This powerful cross-coupling method typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
For this compound, a common synthetic strategy involves coupling a protected 2-halophenol derivative with 3-carboxyphenylboronic acid.[1][2] The protecting group on the phenol is necessary to prevent side reactions and is removed in a subsequent step.
Visualization: Generalized Suzuki Coupling Synthesis
Caption: Generalized synthetic route via Suzuki coupling.
Conclusion
This compound is a molecule whose physicochemical profile is defined by the interplay between its lipophilic biphenyl core and its polar, ionizable functional groups. Its poor aqueous solubility, distinct acidic properties (pKa), and characteristic thermal and spectroscopic signatures are all direct consequences of its molecular structure. A thorough understanding and precise measurement of these properties, using robust methodologies such as potentiometric titration and differential scanning calorimetry, are essential for its effective use in synthetic chemistry and for the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently work with this important chemical entity.
References
- 1. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 2. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 3. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 4. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ws [chem.ws]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. scispace.com [scispace.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Differential scanning calorimetry [cureffi.org]
- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 15. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, also known by its synonym 3-phenylsalicylic acid, is a biphenyl compound of significant interest in the pharmaceutical industry. Its structural motif, featuring a salicylic acid moiety linked to a phenyl group, makes it a valuable building block and a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a particular focus on its role in drug development.
The primary relevance of this compound lies in its connection to Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2][3] this compound has been identified as a potential degradation impurity in the manufacturing of Eltrombopag olamine.[1][4] Understanding its synthesis, properties, and analytical detection is therefore crucial for quality control and process optimization in the production of this important therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in synthesis. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 304-06-3 | [5][6][7] |
| Molecular Formula | C₁₃H₁₀O₃ | [5][8] |
| Molecular Weight | 214.22 g/mol | [5][8] |
| IUPAC Name | 2-hydroxy-3-phenylbenzoic acid | [5] |
| Synonyms | 3-Phenylsalicylic acid, 2-Hydroxybiphenyl-3-carboxylic acid | [5] |
| Appearance | White to off-white solid | [9] |
| pKa | 3.96 ± 0.10 (Predicted) | [10] |
| LogP | 3.69 | [11] |
Synthesis and Mechanism
The core structural feature of this compound is the biphenyl linkage. The most versatile and widely employed method for constructing this bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][11][12][13] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.
The Suzuki-Miyaura Coupling Pathway
The catalytic cycle of the Suzuki-Miyaura reaction provides a robust and efficient means to synthesize biphenyl carboxylic acids. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. asianpubs.org [asianpubs.org]
- 2. patents.justia.com [patents.justia.com]
- 3. Phenyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]
- 7. 304-06-3|2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-PHENYLSALICYLIC ACID | 304-06-3 [chemicalbook.com]
- 10. 2-HYDROXY-3''-NITRO-BIPHENYL-3-CARBOXYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl<sub>2</sub> nanocatalyst - ProQuest [proquest.com]
- 12. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis [scirp.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Predicted Biological Activity of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
A Note to the Researcher: The biological activities of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid have not been extensively reported in peer-reviewed literature. This guide, therefore, is a forward-looking document designed for researchers, scientists, and drug development professionals. It synthesizes the known biological activities of structurally related compounds, namely biphenyl and salicylic acid derivatives, to predict the potential therapeutic applications of this compound. The experimental protocols detailed herein provide a robust framework for the systematic investigation and validation of these predicted activities.
Introduction
This compound is an organic molecule featuring a biphenyl scaffold linked to a carboxylic acid and a hydroxyl group. This unique structural combination suggests the potential for a range of biological activities. The biphenyl moiety is a common feature in compounds with antimicrobial and anticancer properties, while the salicylic acid-like fragment is a well-established pharmacophore for anti-inflammatory action. This guide will explore the predicted biological activities of this compound, focusing on its potential as an anti-inflammatory and antimicrobial agent, and provide detailed methodologies for its synthesis and biological evaluation.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives can be achieved through various organic chemistry reactions. A common and effective method is the Suzuki coupling reaction. This reaction involves the cross-coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.
For instance, a synthetic route to a related compound, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, involves the Suzuki coupling of 2-benzyloxy-1-bromo-3-nitrobenzene with 3-carboxyphenylboronic acid, followed by hydrogenation to reduce the nitro group and deprotect the hydroxyl group[1]. A similar strategy could be adapted for the synthesis of the title compound.
Conceptual Synthetic Pathway:
References
2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivatives and analogs
An In-depth Technical Guide to 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Derivatives and Analogs: From Synthesis to Therapeutic Application
Authored by: A Senior Application Scientist
Abstract
The this compound scaffold represents a privileged structure in medicinal chemistry, forming the backbone of compounds with significant therapeutic potential. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and key applications of this important class of molecules, with a particular focus on their role as transthyretin kinetic stabilizers. Methodologies and field-proven insights are provided to facilitate further research and development.
Introduction: The Significance of the Biphenyl Scaffold
Biphenyl derivatives are a cornerstone in drug discovery, prized for their versatile chemical nature and presence in numerous pharmacologically active agents.[1] The core structure, consisting of two connected phenyl rings, allows for precise three-dimensional orientation of functional groups, enabling high-affinity interactions with biological targets. The specific scaffold of this compound is of particular interest. The presence of the ortho-hydroxy and meta-carboxylic acid groups creates a specific pharmacophore capable of engaging in crucial hydrogen bonding and electrostatic interactions, which are fundamental to its biological activity.[2][3]
One of the most well-known drugs embodying this core structure is Diflunisal, a non-steroidal anti-inflammatory drug (NSAID).[4] While initially developed for its cyclooxygenase (COX) inhibitory properties, Diflunisal has been repurposed and extensively studied for its ability to stabilize the protein transthyretin (TTR), offering a therapeutic strategy for TTR amyloidosis.[5][6] This dual activity highlights the scaffold's potential and has spurred the development of numerous analogs to optimize potency and selectivity for various targets.
Core Mechanism of Action: Kinetic Stabilization of Transthyretin
Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine (T4) and retinol in the blood and cerebrospinal fluid.[7] In a group of diseases known as TTR amyloidoses (ATTR), genetic mutations or age-related factors can destabilize this tetramer.[8] The dissociation of the tetramer into its constituent monomers is the rate-limiting step in the formation of amyloid fibrils, which deposit in organs like the heart and nerves, leading to severe pathology.[7][9]
A promising therapeutic approach is the use of small molecules that act as "kinetic stabilizers."[9] These molecules bind to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[5] This binding event crosslinks the two dimers, increasing the energetic barrier for tetramer dissociation and thereby inhibiting the entire amyloid cascade.[10]
The this compound scaffold is exceptionally well-suited for this role. The molecule's size and functional groups allow it to fit snugly within the T4 binding pocket, establishing key interactions that stabilize the protein's native, non-pathogenic quaternary structure.[11]
Caption: Mechanism of TTR Kinetic Stabilization by Biphenyl Analogs.
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of this compound derivatives primarily relies on modern cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent and versatile method.[1] This palladium-catalyzed reaction forms the crucial C-C bond between the two aromatic rings.
A general synthetic approach involves coupling a protected 2-halophenol derivative with a 3-carboxyphenylboronic acid derivative (or vice versa). The choice of protecting groups for the phenol and carboxylic acid is critical to prevent side reactions and ensure compatibility with the coupling conditions.[12]
Exemplary Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general method for synthesizing a protected biphenyl intermediate, a precursor to many analogs.
Step 1: Protection of Starting Materials
-
Rationale: The acidic protons of the phenol and carboxylic acid can interfere with the organometallic intermediates in the Suzuki reaction. Benzyl (Bn) ethers are commonly used for phenols due to their stability and ease of removal via hydrogenation.[12]
-
Procedure: React 2-bromo-6-nitrophenol with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone) to yield 2-(benzyloxy)-1-bromo-3-nitrobenzene.[12]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Rationale: This reaction offers high yields and tolerance for a wide range of functional groups. A palladium catalyst, typically with phosphine ligands, is essential.[1]
-
Procedure:
-
To a solution of 2-(benzyloxy)-1-bromo-3-nitrobenzene and 3-carboxyphenylboronic acid in a solvent mixture (e.g., 1,4-dioxane and water), add a base such as potassium carbonate (K₂CO₃).[1]
-
Degas the mixture thoroughly with an inert gas (e.g., argon or nitrogen).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1]
-
Heat the reaction mixture (e.g., to 80-100 °C) for several hours, monitoring progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Step 3: Purification and Deprotection
-
Rationale: Purification by column chromatography is typically required to isolate the desired coupled product.[1] Subsequent deprotection unmasks the key functional groups.
-
Procedure:
-
Purify the crude product from Step 2 using silica gel column chromatography.[1]
-
For deprotection, dissolve the purified intermediate in a suitable solvent (e.g., ethanol or methanol).
-
Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This single step conveniently removes the benzyl protecting group and reduces the nitro group to an amine, as seen in the synthesis of the Eltrombopag intermediate.[12] The final product is 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Caption: General workflow for the synthesis of biphenyl derivatives.
Structure-Activity Relationships (SAR)
Optimizing the potency and selectivity of this scaffold involves systematic modification of the biphenyl rings. SAR studies have revealed several key principles for designing potent TTR stabilizers.[10]
-
Hydrophobic Ring Substituents: The ring lacking the hydroxy and carboxyl groups typically binds deeper in the hydrophobic T4 pocket. Substitution with halogens (e.g., fluorine, chlorine) or other lipophilic groups generally enhances binding affinity.[10]
-
Hydrophilic Ring Substituents: The position of the carboxylic acid is crucial. Moving it from the para position (relative to the biphenyl bond) can alter binding orientation and potency.[10] The ortho-hydroxyl group is critical for forming hydrogen bonds with key residues like Serine 117 in the binding pocket.
-
Bioisosteric Replacements: The carboxylic acid is a versatile functional group but can lead to poor pharmacokinetic properties. Replacing it with bioisosteres—such as tetrazoles or squaric acids—is a common strategy to modulate acidity, lipophilicity, and metabolic stability while aiming to retain the key binding interactions.[3][13]
| Compound ID | R1 (Hydrophobic Ring) | R2 (Hydrophilic Ring) | Target | IC₅₀ (nM) | Citation |
| Diflunisal | 2,4-difluoro | 2'-OH, 3-COOH | TTR | ~200 | [11] |
| Analog A | 3,5-dichloro | 2'-OH, 4-COOH | TTR | < 100 | [10] |
| Analog B | 3,5-dimethyl | 2'-OH, 4-COOH | TTR | ~150 | [10] |
| Analog C | 4-CF₃ | 2'-OH, 4-COOH | TTR | ~120 | [14] |
| Analog D | 3,5-difluoro | 2'-OH, 4-(1H-tetrazol-5-yl) | TTR | ~250 | [3] |
Note: IC₅₀ values are representative and compiled from multiple sources for illustrative purposes. Actual values depend on specific assay conditions.
Therapeutic Applications and Key Derivatives
The primary therapeutic application for this class of compounds is the treatment of Transthyretin Amyloidosis (ATTR) . Diflunisal, though not officially approved for this indication, has been used off-label and has shown efficacy in clinical trials by slowing the progression of neuropathy.[4][5] This has paved the way for the design of more potent and selective TTR stabilizers.
Another significant application is in the synthesis of other complex drugs. The derivative 3'-Amino-2'-hydroxybiphenyl-3-carboxylic acid is a crucial intermediate in the manufacture of Eltrombopag .[15][16][17] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet count).[15] This underscores the scaffold's value not just as a final drug but also as a vital building block in pharmaceutical synthesis.[16]
Beyond these, the biphenyl carboxylic acid moiety has been explored for a range of other activities, including anticancer, antifungal, and antihypertensive properties, demonstrating its broad utility in medicinal chemistry.[1][18][19][20]
Conclusion and Future Directions
The this compound scaffold is a powerful and adaptable platform for drug discovery. Its proven success as a TTR stabilizer has provided a validated therapeutic strategy for the debilitating effects of amyloidosis. The synthetic accessibility, primarily through robust Suzuki coupling methods, allows for extensive exploration of the chemical space to refine SAR.
Future research will likely focus on developing next-generation analogs with improved selectivity to avoid off-target effects (such as the COX inhibition seen with Diflunisal), enhanced pharmacokinetic profiles, and greater potency. The continued application of bioisosteric replacement strategies and structure-based drug design will be instrumental in creating novel therapeutics that can halt the progression of amyloid diseases and serve as building blocks for other important medicines.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. Diflunisal for ATTR Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and redesign journey of a drug for transthyretin amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diflunisal analogues stabilize the native state of transthyretin. Potent inhibition of amyloidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 13. openmedscience.com [openmedscience.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 18. jocpr.com [jocpr.com]
- 19. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 20. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: Synthesis, History, and Applications
Authored by a Senior Application Scientist
Introduction: 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by a carboxylic acid group and a hydroxyl group on adjacent phenyl rings. This specific arrangement of functional groups makes it a valuable synthetic intermediate in the development of pharmaceuticals and other complex organic molecules. Its structural rigidity and potential for hydrogen bonding contribute to its utility as a scaffold in medicinal chemistry. This guide provides a comprehensive overview of the discovery, historical synthetic methodologies, modern synthetic approaches, and known applications of this compound, tailored for researchers, scientists, and professionals in drug development.
I. Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 304-06-3 | [1][2][3] |
| Molecular Formula | C13H10O3 | [1][4] |
| Molecular Weight | 214.22 g/mol | [1][4] |
| Melting Point | 191 °C | [1] |
| Boiling Point | 393.1 °C | [1] |
| IUPAC Name | 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | [1] |
| SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)O | [1] |
II. Historical Perspective and Synthetic Evolution
The history of this compound is intrinsically linked to the development of synthetic methods for creating carbon-carbon bonds between aromatic rings. While a singular "discovery" of this specific molecule is not prominently documented, its synthesis has evolved with the advent of more sophisticated chemical reactions.
A. The Ullmann Condensation: A Classic Approach
One of the earliest methods for synthesizing biphenyl derivatives is the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century.[5][6] This reaction traditionally involves the copper-promoted coupling of two aryl halide molecules.[7]
Mechanism: The Ullmann reaction mechanism is thought to involve the formation of an organocopper intermediate.[6] In the context of synthesizing this compound, a plausible Ullmann approach would involve the coupling of a protected 2-halophenol with a 3-halobenzoic acid derivative in the presence of a copper catalyst at high temperatures.
Causality behind Experimental Choices:
-
Copper Catalyst: Copper is essential for facilitating the coupling of the aryl halides. Historically, copper powder or bronze alloys were used.[5][6]
-
High Temperatures: The traditional Ullmann reaction requires harsh conditions, often with temperatures exceeding 200°C, to overcome the activation energy of the C-C bond formation.[5]
-
Polar, High-Boiling Solvents: Solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used to dissolve the reactants and withstand the high reaction temperatures.[5]
Limitations: The Ullmann condensation often suffers from drawbacks such as the need for stoichiometric amounts of copper, harsh reaction conditions, and sometimes erratic yields, which has led to its replacement by more modern methods in many applications.[6]
References
- 1. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 2. 304-06-3|2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
A Comprehensive Technical Guide to the Theoretical Modeling of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the theoretical modeling of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a molecule of significant interest due to its potential applications in materials science and pharmacology. We delve into a multi-faceted computational approach, encompassing quantum mechanics, molecular dynamics, quantitative structure-activity relationship (QSAR) modeling, and molecular docking. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational concepts and detailed, field-proven protocols. By elucidating the causality behind methodological choices and emphasizing self-validating systems, we aim to equip the reader with the necessary tools to conduct robust and insightful theoretical investigations of this and similar molecular systems.
Introduction: The Scientific Imperative for Modeling this compound
This compound is a biphenyl derivative with a unique structural arrangement of a hydroxyl and a carboxylic acid group. This substitution pattern imparts a propensity for strong intramolecular hydrogen bonding, which significantly influences its conformational preferences, physicochemical properties, and biological activity. The biphenyl scaffold itself is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds.[1] The title compound has been identified as a monomer and has shown potential as an antifungal and anti-inflammatory agent.[2]
Theoretical modeling provides a powerful lens through which to understand the intricate relationship between the structure of this compound and its function. By employing computational techniques, we can predict its three-dimensional structure, explore its conformational landscape, and elucidate its electronic properties. Furthermore, these models can simulate its interactions with biological targets, offering insights that can guide the design of novel therapeutics.[3][4]
This guide will navigate the theoretical landscape, from the fundamental principles of quantum mechanics to the practical applications of molecular docking and QSAR.
Foundational Pillars of Theoretical Modeling
A robust theoretical model is built upon a synergistic application of multiple computational techniques. For a molecule like this compound, a comprehensive approach involves a hierarchy of methods, each providing unique insights.
Quantum Mechanics (QM): Unveiling Intrinsic Molecular Properties
Quantum mechanics, particularly Density Functional Theory (DFT), is the cornerstone for accurately describing the electronic structure and intrinsic properties of a molecule.[5] DFT offers a favorable balance between computational cost and accuracy for organic molecules.
-
Choice of Functional and Basis Set: The selection of a functional and basis set is critical for reliable results. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[5][6] For the basis set, a Pople-style basis set such as 6-31G(d,p) or the more extensive 6-311++G(d,p) is recommended to provide a good description of polarization and diffuse functions, which are important for hydrogen bonding and anionic species.[7][8][9]
-
Key QM-Derived Properties:
-
Optimized Geometry: The starting point of any theoretical study is to determine the molecule's most stable three-dimensional structure. This involves minimizing the energy of the system with respect to the positions of the atoms.
-
Vibrational Frequencies: Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies), and it allows for the prediction of the infrared (IR) spectrum.
-
Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[8] The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is invaluable for identifying regions prone to electrophilic or nucleophilic attack.
-
Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups. DFT calculations can quantify the strength and geometry of this interaction.[5][10][11]
-
Molecular Dynamics (MD) Simulations: Capturing Conformational Dynamics
While QM provides a static picture of the molecule, MD simulations allow us to explore its dynamic behavior over time. The biphenyl core is subject to torsional rotation, and MD simulations can reveal the accessible conformations and the energy barriers between them. This is particularly important for understanding how the molecule might adapt its shape upon binding to a biological target.[3]
Quantitative Structure-Activity Relationship (QSAR): Bridging Structure and Biological Function
QSAR is a computational technique that aims to build mathematical models to predict the biological activity of a compound based on its molecular descriptors.[12][13][14] For a molecule with potential anti-inflammatory properties, a QSAR model can be developed to guide the design of more potent analogs.[7][12][13]
-
QSAR Workflow:
-
Dataset Curation: A dataset of structurally similar compounds with experimentally determined anti-inflammatory activity is required.
-
Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors, are calculated for each molecule in the dataset.
-
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest, support vector machines), are used to build a model that correlates the descriptors with the biological activity.[7][13]
-
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.[13][14]
-
Molecular Docking: Simulating Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[1][4][15][16] This technique is instrumental in drug discovery for identifying potential drug targets and for understanding the molecular basis of a drug's mechanism of action.[1][3] For this compound, docking studies could be performed against enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[17]
Detailed Methodologies and Experimental Protocols
This section provides step-by-step protocols for the key theoretical modeling techniques discussed.
Protocol 1: DFT-Based Molecular Property Prediction
Objective: To obtain the optimized geometry, vibrational frequencies, and electronic properties of this compound.
Software: Gaussian 16 or a similar quantum chemistry package.
Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Geometry Optimization:
-
Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Employ a tight convergence criterion to ensure a precise determination of the minimum energy structure.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Confirm that there are no imaginary frequencies, which would indicate a saddle point rather than a true minimum.
-
-
Analysis of Results:
-
Examine the optimized geometric parameters, paying close attention to the bond lengths and angles involved in the intramolecular hydrogen bond.
-
Visualize the HOMO and LUMO to understand the molecule's electronic structure.
-
Generate and analyze the MEP map to identify electron-rich and electron-deficient regions.
-
Table 1: Predicted Molecular Properties of this compound (Illustrative Data)
| Property | Value |
| Optimized Energy (Hartree) | -XXX.XXXXXX |
| HOMO Energy (eV) | -X.XX |
| LUMO Energy (eV) | -X.XX |
| HOMO-LUMO Gap (eV) | X.XX |
| Dipole Moment (Debye) | X.XX |
| H-bond Distance (Å) | X.XXX |
| H-bond Angle (degrees) | XXX.X |
Protocol 2: QSAR Model Development for Anti-inflammatory Activity
Objective: To develop a predictive QSAR model for the anti-inflammatory activity of biphenyl carboxylic acid derivatives.
Software: A QSAR modeling platform such as MOE (Molecular Operating Environment) or open-source tools like RDKit and Scikit-learn.
Methodology:
-
Data Collection: Compile a dataset of biphenyl carboxylic acid derivatives with their experimentally measured anti-inflammatory activity (e.g., IC50 values).
-
Data Curation: Standardize the chemical structures and convert the biological activity data to a logarithmic scale (pIC50).
-
Descriptor Calculation: Calculate a diverse set of 2D and 3D molecular descriptors for each compound.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) and a test set.
-
Model Building: Use the training set to build a QSAR model using a suitable regression algorithm.
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive performance on new data.
-
-
Model Interpretation: Analyze the selected descriptors to gain insights into the structural features that are important for anti-inflammatory activity.
Protocol 3: Molecular Docking into Cyclooxygenase-2 (COX-2)
Objective: To predict the binding mode of this compound within the active site of COX-2.
Software: AutoDock Vina, Schrödinger Suite, or similar docking software.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of COX-2 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and minimize its energy.
-
Assign partial charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or using a binding site prediction tool.
-
Perform the docking simulation to generate a set of possible binding poses.
-
-
Results Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) to understand the molecular basis of binding.
-
Visualization and Data Presentation
Clear and concise visualization of data and workflows is essential for effective communication of scientific results.
Caption: A comprehensive workflow for the theoretical modeling of this compound.
Caption: Key intramolecular interactions within this compound.
Caption: A streamlined flowchart for a molecular docking protocol.
Conclusion and Future Perspectives
The theoretical modeling of this compound offers a powerful and cost-effective approach to understanding its structure, properties, and potential applications. By integrating quantum mechanics, molecular dynamics, QSAR, and molecular docking, we can build a comprehensive computational model that provides valuable insights for materials science and drug discovery.
Future research could focus on more advanced computational methods, such as free energy calculations (e.g., MM/PBSA or MM/GBSA) to obtain more accurate predictions of binding affinities. Additionally, the computational predictions should be validated through experimental studies, such as X-ray crystallography to confirm the solid-state conformation and in vitro assays to verify the predicted biological activities. The synergy between theoretical modeling and experimental work will be crucial for unlocking the full potential of this compound and its derivatives.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative structure--activity relationship (QSAR) studies on non steroidal anti-inflammatory drugs (NSAIDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Abstract | Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls [scivisionpub.com]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
Spectroscopic Characterization of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying principles and experimental considerations for its comprehensive characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound possesses a unique structural framework, combining a biphenyl core with hydroxyl and carboxylic acid functional groups. This arrangement imparts specific chemical and physical properties that are crucial for its application. Accurate spectroscopic characterization is the cornerstone of its scientific investigation, enabling unambiguous identification, purity assessment, and the elucidation of its electronic and conformational properties. This guide will delve into the nuances of each major spectroscopic technique, providing both predicted data based on analogous structures and established principles, as well as detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit a series of signals in the aromatic region, corresponding to the nine aromatic protons, along with signals for the acidic and hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the dihedral angle between the two phenyl rings.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | br s | 1H | -COOH |
| ~9.5 | br s | 1H | -OH |
| ~8.1 | d | 1H | H-2 |
| ~7.9 | d | 1H | H-6 |
| ~7.6 | t | 1H | H-4 |
| ~7.5 | t | 1H | H-5 |
| ~7.2 | t | 1H | H-4' |
| ~7.1 | d | 1H | H-6' |
| ~6.9 | t | 1H | H-5' |
| ~6.8 | d | 1H | H-3' |
Causality Behind Assignments:
-
The carboxylic acid proton is expected to be significantly downfield, typically above 10 ppm, due to its acidic nature and the potential for hydrogen bonding with the solvent or through dimerization.[1][2] Its signal is often broad.
-
The phenolic hydroxyl proton also appears downfield, though generally less so than the carboxylic proton, and its chemical shift can be highly dependent on concentration and solvent.
-
Protons on the carboxylic acid-bearing ring (H-2, H-4, H-5, H-6) are influenced by the electron-withdrawing carboxylic acid group.
-
Protons on the hydroxyl-bearing ring (H-3', H-4', H-5', H-6') are influenced by the electron-donating hydroxyl group. The ortho and para protons to the hydroxyl group are expected to be shifted upfield.
Experimental Protocol for ¹H NMR Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable carboxylic acid and hydroxyl protons.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
-
Acquisition Parameters:
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Employ a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | -COOH |
| ~155 | C-2' |
| ~142 | C-1 |
| ~138 | C-1' |
| ~132 | C-3 |
| ~131 | C-6 |
| ~130 | C-4' |
| ~129 | C-5 |
| ~128 | C-4 |
| ~127 | C-6' |
| ~120 | C-5' |
| ~118 | C-2 |
| ~116 | C-3' |
Causality Behind Assignments:
-
The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum, typically between 165-185 ppm.[1][2]
-
The carbon bearing the hydroxyl group (C-2') will be significantly deshielded due to the electronegativity of the oxygen atom.
-
The quaternary carbons (C-1, C-1', C-2', C-3) will generally show weaker signals compared to the protonated carbons.
Experimental Protocol for ¹³C NMR Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 125 MHz (or corresponding frequency for the spectrometer) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Broad, Medium | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic rings) |
| ~1300 | Medium | C-O stretch (Carboxylic acid/Phenol) |
| ~920 | Broad, Medium | O-H bend (Carboxylic acid dimer) |
Causality Behind Assignments:
-
The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band that often extends from 3300 to 2500 cm⁻¹.[1][3][4] This broadness is a result of strong hydrogen bonding, typically forming a dimeric structure.
-
The carbonyl (C=O) stretch of an aromatic carboxylic acid is typically observed between 1710 and 1680 cm⁻¹.[3] Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.
-
The phenolic O-H stretch will also be present, but it may be obscured by the broad carboxylic acid O-H band.
-
The C-O stretching vibration of the carboxylic acid and the phenol will appear in the 1320-1210 cm⁻¹ region.[4]
-
A characteristic broad O-H bend for the carboxylic acid dimer is often seen around 920 cm⁻¹.[3]
Experimental Protocol for IR Spectroscopy (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 214 | Moderate | [M]⁺ (Molecular Ion) |
| 197 | Low | [M - OH]⁺ |
| 170 | High | [M - COOH]⁺ |
| 141 | Moderate | [M - COOH - CHO]⁺ |
| 115 | Moderate | [C₉H₇]⁺ |
Causality Behind Fragmentation:
-
The molecular ion peak ([M]⁺) for aromatic carboxylic acids is typically observable.[5][6]
-
A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M - 17]⁺ peak.[5]
-
Another significant fragmentation is the loss of the entire carboxyl group as a radical (•COOH), leading to an [M - 45]⁺ peak.
-
Further fragmentation of the biphenyl core can occur, leading to characteristic aromatic fragments. The McLafferty rearrangement is a common fragmentation for aliphatic carboxylic acids but is less likely here due to the lack of a suitable gamma-hydrogen.[6][7]
Experimental Protocol for Mass Spectrometry (Electron Ionization):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detection: Use a suitable detector, such as an electron multiplier, to record the abundance of the ions at each m/z value.
Visualizing the Data: Molecular Structure and Key Correlations
To visually represent the relationships between the structure and the spectroscopic data, the following diagrams are provided.
Caption: Molecular structure of this compound.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Determining the Solubility of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Introduction
2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a biphenyl carboxylic acid derivative with a molecular structure that suggests complex solubility behavior.[1][2] Its aromatic nature, conferred by the two phenyl rings, indicates potential solubility in non-polar organic solvents.[3] However, the presence of a hydroxyl (-OH) and a carboxylic acid (-COOH) group introduces polarity and the capacity for hydrogen bonding, suggesting possible solubility in polar solvents.[4][5] The interplay of these structural features makes a systematic evaluation of its solubility across a range of solvents essential for its application in research and drug development. Understanding the solubility of this compound is a critical first step in the design of crystallization processes, formulation development, and in vitro biological assays.[6][7]
This guide provides a comprehensive framework for determining the thermodynamic solubility of this compound. It offers not just a protocol, but the underlying scientific principles that govern the experimental design, ensuring that the generated data is both accurate and reproducible.
Theoretical Framework: The Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[8] For this compound, the key structural features influencing its solubility are:
-
The Biphenyl Core: This large, non-polar moiety will favor interactions with non-polar solvents through van der Waals forces.
-
The Carboxylic Acid Group (-COOH): This group is polar and can act as both a hydrogen bond donor and acceptor. It is also acidic, meaning its ionization state will be pH-dependent.[6]
-
The Hydroxyl Group (-OH): This is another polar group capable of hydrogen bonding.[5]
The overall solubility in a given solvent will be a balance of these competing factors. In polar protic solvents like water and alcohols, hydrogen bonding with the carboxylic acid and hydroxyl groups will be the primary driver of solubility. In aprotic polar solvents like acetone, dipole-dipole interactions will be significant. In non-polar solvents like hexane, the biphenyl core will dominate interactions.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between thermodynamic and kinetic solubility.[1][9][10]
-
Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a given temperature and pressure.[9] This is a state of minimum Gibbs free energy.
-
Kinetic solubility , often measured in high-throughput screening, is the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[8][11] This value can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[1][9]
For the purposes of this guide, we will focus on determining the thermodynamic solubility , as it is a more fundamental and reliable parameter for physicochemical characterization.[6]
Experimental Design: A Systematic Approach
A well-designed experiment to determine the solubility of this compound should include a diverse range of solvents to probe the different intermolecular forces at play.
Solvent Selection
The following solvents are recommended to build a comprehensive solubility profile:
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | To assess the impact of hydrogen bonding. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | To evaluate dipole-dipole interactions without hydrogen bond donation from the solvent. |
| Non-Polar | Toluene, Hexane | To determine solubility based on van der Waals forces with the non-polar biphenyl core. |
| Aqueous Buffers | pH 2 (0.01 M HCl), pH 7.4 (Phosphate Buffered Saline), pH 10 (0.01 M NaOH) | To investigate the effect of pH on the ionization of the carboxylic acid and hydroxyl groups.[6][12] |
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the thermodynamic solubility of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. is.muni.cz [is.muni.cz]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of a Key Biphenyl Carboxylic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Biphenyl Carboxylic Acids
Substituted biphenyl structures are privileged motifs in medicinal chemistry and materials science. Among them, 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its derivatives are of particular importance as they form the core scaffold of several pharmacologically active molecules. A prominent example is its direct precursor, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which is a key intermediate in the synthesis of Eltrombopag.[1] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia (low platelet counts).[1][2]
Given the therapeutic importance of these compounds, access to a reliable, scalable, and well-understood synthetic protocol is crucial for drug discovery and development programs. This application note provides a detailed, field-proven protocol for the synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, leveraging a strategic Suzuki-Miyaura coupling followed by a tandem deprotection-reduction step.
Synthetic Strategy: The Power of Palladium-Catalyzed Cross-Coupling
The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing biphenyl derivatives. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as the most powerful and versatile method for this transformation.[3] It involves the palladium-catalyzed reaction between an organoboron species (typically a boronic acid) and an organohalide.[3][4]
Our retrosynthetic approach is outlined below:
Caption: Retrosynthetic analysis for the target molecule.
Causality Behind Experimental Choices:
-
Why Suzuki-Miyaura Coupling? This reaction is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of boronic acids, making it ideal for complex molecule synthesis.[5]
-
Why a Protecting Group? The free hydroxyl group of a phenolic starting material can interfere with the Suzuki coupling.[6] Protecting it as a benzyl ether prevents unwanted side reactions. The benzyl group is an excellent choice as it is stable under the coupling conditions but can be easily removed in a subsequent step via catalytic hydrogenation.[7][8]
-
Why a Two-Step Reduction? The chosen starting material, 6-bromo-2-nitrophenol, is commercially available and appropriately functionalized. The benzyl protection is followed by the Suzuki coupling. The final step uses catalytic hydrogenation, a clean and efficient method, to simultaneously achieve two critical transformations: removal of the benzyl protecting group (debenzylation) and reduction of the nitro group to the desired amine.[2][9][10]
Detailed Experimental Protocol
This protocol is divided into two main stages: the palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core, and the subsequent catalytic hydrogenation to yield the final product.
Step 1: Synthesis of 2'-Benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
This step constructs the biphenyl backbone via a Suzuki-Miyaura coupling reaction.
Diagram of the Suzuki Coupling Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling step.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (g) | Moles (mmol) | Equivalents |
| 2-Benzyloxy-1-bromo-3-nitrobenzene | 308.14 | 12.32 | 40.0 | 1.0 |
| 3-Carboxyphenylboronic acid | 165.93 | 7.97 | 48.0 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.70 | 2.04 | 2.8 | 0.07 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 8.28 | 60.0 | 1.5 |
| 1,4-Dioxane | - | 200 mL | - | - |
| Deionized Water | - | 40 mL | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-benzyloxy-1-bromo-3-nitrobenzene (12.32 g, 40.0 mmol), 3-carboxyphenylboronic acid (7.97 g, 48.0 mmol), and potassium carbonate (8.28 g, 60.0 mmol).
-
Add 1,4-dioxane (200 mL) and water (40 mL) to the flask.
-
Bubble nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen. This step is critical as oxygen can deactivate the palladium catalyst.
-
Under a positive pressure of nitrogen, add the Pd(dppf)Cl₂ catalyst (2.04 g, 2.8 mmol).
-
Heat the reaction mixture to 80°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.
-
Add 100 mL of water to the residue and adjust the pH to ~2-3 by slowly adding 1 M hydrochloric acid. A solid precipitate will form.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water and then recrystallize from an isopropanol/water mixture to yield 2'-benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid as a pale solid. (Expected yield: ~80-85%).
Step 2: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
This step involves the simultaneous deprotection of the benzyl ether and reduction of the nitro group via catalytic hydrogenation.
Diagram of the Hydrogenation Workflow:
Caption: Workflow for the catalytic hydrogenation step.
Materials & Reagents:
| Reagent | Mol. Wt. | Amount (g) | Moles (mmol) |
| 2'-Benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid | 349.33 | 10.47 | 30.0 |
| 10% Palladium on Carbon (Pd/C) | - | 2.1 g | - |
| Ethyl Acetate | - | 350 mL | - |
| Hydrogen Gas (H₂) | - | ~50 psi | - |
Procedure:
-
In a suitable hydrogenation vessel (e.g., a Parr shaker bottle), dissolve the 2'-benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (10.47 g, 30.0 mmol) in ethyl acetate (350 mL).
-
Carefully add 10% Pd/C catalyst (2.1 g) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere when dry.
-
Seal the vessel, connect it to a hydrogenation apparatus, and purge several times with nitrogen before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi (3-4 bar).
-
Heat the mixture to 50°C and stir vigorously. The reaction is typically complete within 8 hours, which can be monitored by the cessation of hydrogen uptake.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure to dryness.
-
The resulting yellow solid is 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Dry the solid under vacuum. (Expected yield: ~95-98%).
Characterization of the Final Product
The identity and purity of the synthesized 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.08 (s, 1H), 7.93 (d, J=7.7Hz, 1H), 7.73 (d, J=7.8Hz, 1H), 7.58 (t, J=7.7Hz, 1H), 7.44 (dd, J=7.8Hz, 1H), 7.26 (dd, J=7.7, 1.4Hz, 1H), 7.04 (t, J=7.8Hz, 1H).
-
ESI-MS (m/z): 228 [M-H]⁻.
-
Purity (HPLC): ≥98% is typically achieved with this protocol.
Conclusion
This application note details a robust and high-yielding two-step synthesis of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a vital intermediate for pharmaceutical development. The protocol leverages a well-optimized Suzuki-Miyaura coupling for the key C-C bond formation, followed by an efficient catalytic hydrogenation for the final deprotection and reduction. The rationale behind each major step has been explained to provide a comprehensive understanding of the process, ensuring both trustworthiness and reproducibility for researchers in the field.
References
- 1. China 3′-Amino-2′-hydroxy-[1,1'-bipheny]-3-carboxylic acid manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 2. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
The Synthetic Versatility of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Guide for Organic Chemists
Introduction: Unveiling the Potential of a Privileged Scaffold
2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a bifunctional organic molecule that has garnered significant attention in the realms of medicinal chemistry and advanced organic synthesis. Its structure, featuring a biphenyl backbone with strategically placed hydroxyl and carboxylic acid moieties, imparts a unique combination of rigidity, conformational flexibility, and reactive handles. This unique architecture makes it a valuable precursor for the synthesis of complex molecular targets, most notably as a key intermediate in the production of the thrombopoietin receptor agonist, Eltrombopag.[1][2] Beyond this well-established role, its intrinsic properties suggest a broader utility in areas such as catalysis, materials science, and the construction of novel heterocyclic systems.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into the nuances of its synthesis, with a particular focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. Furthermore, we will present detailed, field-proven protocols and explore both established and potential applications, offering researchers, scientists, and drug development professionals a comprehensive resource to unlock the full synthetic potential of this remarkable compound.
Core Application: A Cornerstone in Medicinal Chemistry
The most prominent application of the this compound framework lies in its role as a pivotal intermediate for the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1][2] The synthesis of the direct precursor, 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, showcases a classic and highly efficient application of modern cross-coupling chemistry.
The Suzuki-Miyaura Coupling: A Powerful Synthetic Tool
The Suzuki-Miyaura cross-coupling reaction is the most common and effective method for constructing the biphenyl core of this compound and its derivatives.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide. The choice of catalyst, base, and solvent is critical for achieving high yields and purity, especially when dealing with functionalized and potentially sterically hindered substrates.[5]
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are the catalysts of choice for Suzuki-Miyaura reactions. Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[5] The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and influence the reaction's efficiency with challenging substrates.[5] For industrial applications, catalysts like Pd/C are also employed due to their lower cost and ease of removal.
-
Base: A base is essential to activate the boronic acid for transmetalation to the palladium center.[4] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield, and is often substrate-dependent.
-
Solvent: The solvent system typically consists of an organic solvent and an aqueous phase to dissolve the inorganic base. Common organic solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF).[6] The solvent not only dissolves the reactants but also influences the catalyst's stability and activity.[7]
Application Note 1: Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
This protocol details the synthesis of a key Eltrombopag intermediate, starting from precursors that will form the this compound scaffold, which is then functionalized.
Protocol 1: Suzuki-Miyaura Coupling for Biphenyl Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling to form a substituted this compound derivative.
Materials:
-
2-Bromo-6-nitrophenol (or a protected version like 2-benzyloxy-1-bromo-3-nitrobenzene)
-
3-Carboxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-bromo-6-nitrophenol (1.0 eq) and 3-carboxyphenylboronic acid (1.1-1.5 eq) in the chosen organic solvent (e.g., 1,4-dioxane).
-
Degassing: Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Addition of Base and Catalyst: To the degassed solution, add the base (e.g., K₂CO₃, 2-3 eq) dissolved in water, followed by the palladium catalyst (0.01-0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and wash with an organic solvent like ethyl acetate to remove non-polar impurities.
-
Acidification: Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Reduction of the Nitro Group
Materials:
-
2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid
-
Reducing agent (e.g., Pd/C with H₂ gas, or Fe/NH₄Cl)
-
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
-
Standard hydrogenation apparatus or reaction flask
Procedure (Catalytic Hydrogenation):
-
Reaction Setup: In a hydrogenation flask, dissolve the 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid (1.0 eq) in a suitable solvent like ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Hydrogenation: Place the flask on a hydrogenation apparatus and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Purification: The product can be purified by recrystallization or column chromatography if necessary.
Data Presentation: Optimizing Suzuki-Miyaura Coupling
The following table summarizes typical conditions and yields for the Suzuki-Miyaura coupling to form biphenyl carboxylic acid derivatives, highlighting the impact of different catalysts and bases.
| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | Reflux | 4 | ~85 | [General Suzuki Protocol] |
| PdCl₂(dppf) (2) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | ~90 | [General Suzuki Protocol] |
| Pd/C (5) | K₂CO₃ (2) | Ethanol/H₂O | 80 | 12 | ~80 | [Industrial Process Adaptation] |
| Pd(OAc)₂/SPhos (1) | K₃PO₄ (3) | Toluene/H₂O | 100 | 2 | >95 | [Modern Catalyst System] |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations involving this compound.
References
- 1. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. protocols.io [protocols.io]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this protocol provides a reliable analytical framework for determining the concentration of this compound in various sample matrices. The methodology is founded on reversed-phase chromatography with UV detection and has been validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose.[1][2][3][4] We provide a comprehensive, step-by-step protocol, method validation procedures, and a scientific rationale for the selected chromatographic parameters.
Introduction and Scientific Rationale
This compound is a biphenyl carboxylic acid derivative. Accurate quantification of such compounds is critical in pharmaceutical research and development for purity assessments, stability studies, and pharmacokinetic analyses. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and precision.[3]
The method described herein employs reversed-phase chromatography, which is ideal for separating moderately polar to non-polar compounds like the target analyte.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention of the biphenyl structure.
-
Mobile Phase & Ion Suppression: The analyte is a carboxylic acid. To ensure reproducible retention and sharp, symmetrical peaks, its ionization must be controlled. By acidifying the aqueous component of the mobile phase with phosphoric acid, the mobile phase pH is kept well below the analyte's pKa.[5][6] This suppresses the dissociation of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the C18 stationary phase.[5] Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength for this class of compounds.
-
Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is used for quantification. The wavelength is selected based on the UV absorbance maximum of the analyte to ensure high sensitivity.
Physicochemical Properties of the Analyte
-
Compound Name: this compound
-
Molecular Formula: C₁₃H₁₀O₃[7]
-
Molecular Weight: 214.22 g/mol [7]
-
CAS Number: 893736-72-6[7]
Experimental Protocol
Instrumentation, Materials, and Reagents
-
Instrumentation: HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD) or UV-Vis detector.
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄), 85%
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade, for dissolving standard)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly. This creates a 0.1% phosphoric acid solution.
-
Mobile Phase B (Organic): Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL): Prepare a series of working standards by performing serial dilutions of the Standard Stock Solution using the mobile phase as the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic Elution: 60% Mobile Phase A (0.1% H₃PO₄ in H₂O) and 40% Mobile Phase B (Acetonitrile)[8][9][10] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or λmax determined by DAD scan) |
| Run Time | 10 minutes |
Experimental Workflow
The overall workflow from sample receipt to final quantification is illustrated below.
Caption: Workflow for HPLC quantification.
Method Validation Protocol
This method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH Q2(R2) and FDA guidelines.[1][2][4][11]
System Suitability
Before any analysis, the chromatographic system's performance is verified by injecting a standard solution (e.g., 25 µg/mL) six times. The results must meet predefined criteria to proceed.[12]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates stability of the pump and system. |
| % RSD of Peak Area | ≤ 2.0% | Shows precision of the injector and detector. |
Specificity
Protocol: Analyze a blank (diluent), a placebo (sample matrix without the analyte, if applicable), and a sample spiked with the analyte. Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the this compound peak.
Linearity
Protocol: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15,230 |
| 5 | 76,100 |
| 10 | 151,950 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,522,000 |
| R² | 0.9998 |
Accuracy
Protocol: Analyze samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[13]
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.2 | 98.7% |
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.[12][14]
| Precision Type | Mean Concentration (µg/mL) | Standard Deviation | % RSD |
| Repeatability | 50.15 | 0.45 | 0.90% |
| Intermediate | 49.88 | 0.62 | 1.24% |
Limits of Detection (LOD) and Quantitation (LOQ)
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.
Robustness
Protocol: Deliberately vary key method parameters and assess the impact on the results.[13]
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Column temperature fluctuation.3. Pump malfunction or leak.[15] | 1. Prepare fresh mobile phase; ensure proper mixing.2. Use a column oven and allow it to stabilize.3. Check for leaks; purge the pump. |
| Poor Peak Shape (Tailing/Fronting) | 1. Column degradation or contamination.2. Mobile phase pH is too close to analyte pKa.3. Sample overload.[6] | 1. Flush the column with a strong solvent or replace it.2. Ensure mobile phase is sufficiently acidic.3. Reduce injection volume or sample concentration. |
| High Backpressure | 1. Blockage in the column frit or tubing.2. Buffer precipitation in organic solvent.[6][16] | 1. Filter samples; reverse-flush the column (if permitted).2. Ensure buffer concentration is soluble in the mobile phase mixture. |
| Baseline Noise or Drift | 1. Contaminated mobile phase.2. Detector lamp aging.3. Air bubbles in the system.[15] | 1. Use high-purity solvents and degas the mobile phase.2. Replace the detector lamp.3. Purge the pump and detector. |
References
- 1. fda.gov [fda.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. actascientific.com [actascientific.com]
- 4. database.ich.org [database.ich.org]
- 5. agilent.com [agilent.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 9. Separation of [1,1’-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. demarcheiso17025.com [demarcheiso17025.com]
- 13. propharmagroup.com [propharmagroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a fluorescent probe
An Application & Protocol Guide: 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid as a Novel Fluorescent Probe
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide on the application of this compound as a versatile fluorescent probe. While historically recognized as a key intermediate in the synthesis of pharmaceutical agents, its intrinsic molecular architecture—featuring a hydroxyl-substituted biphenyl system—presents significant, largely unexplored potential in fluorescence-based sensing and imaging.
This guide moves beyond theoretical postulation to provide researchers, scientists, and drug development professionals with a foundational understanding and actionable protocols. We will explore the structural basis of its fluorescence, propose mechanisms for its application in sensing, and detail methodologies for its use in determining pH and detecting metal ions. The causality behind experimental choices is explained to empower users to adapt and innovate upon these foundational protocols.
Principle of Operation: A Structurally-Informed Hypothesis
The fluorescence potential of this compound (HBC) is rooted in its biphenyl core, a conjugated π-system that is a common feature in many fluorophores. The presence of an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group on this scaffold creates an electronic push-pull system. This arrangement is highly conducive to intramolecular charge transfer (ICT) upon photoexcitation, a key process in many fluorescent molecules.
Furthermore, the ortho-positioning of the hydroxyl group relative to the biphenyl linkage suggests the potential for Excited-State Intramolecular Proton Transfer (ESIPT). In the excited state, the phenolic proton can be transferred to a nearby acceptor, leading to a tautomeric form with a significantly different electronic distribution.[1] This process often results in a large Stokes shift and dual emission, making the probe's fluorescence highly sensitive to its microenvironment, particularly to factors influencing proton mobility like solvent polarity and pH.
Visualizing the Core Structure
Caption: Chemical structure of this compound (HBC).
Physicochemical and Spectroscopic Properties
A thorough understanding of the probe's fundamental properties is critical for experimental design. While extensive characterization is ongoing, the following table summarizes known and predicted data based on structural analogs and foundational chemical principles.
| Property | Value | Source / Method |
| Chemical Formula | C₁₃H₁₀O₃ | PubChem[2] |
| Molecular Weight | 214.22 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Storage | 2°C - 8°C, protect from light | Biosynth |
| Predicted λabs (max) | ~350 nm | Analog comparison (Hydroxycoumarins)[] |
| Predicted λem (max) | ~450 nm (Protonated) / ~520 nm (Deprotonated) | Analog comparison (ESIPT fluorophores) |
| Predicted Quantum Yield (Φ) | 0.1 - 0.4 (Solvent Dependent) | General range for similar structures |
| Predicted Molar Extinction Coeff. (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Typical for biphenyl systems |
Note: Spectroscopic properties are predicted and will vary based on solvent, pH, and binding events. Experimental validation is required for specific applications.
Application Protocol 1: Ratiometric pH Sensing
The presence of both acidic (carboxylic) and weakly acidic (phenolic) functional groups makes HBC an excellent candidate for a ratiometric pH sensor. Deprotonation of these groups with increasing pH is expected to shift the emission wavelength, allowing for pH determination based on the ratio of fluorescence intensities at two different wavelengths.
Experimental Objective
To characterize the fluorescence response of HBC across a range of pH values and determine its apparent pKa.
Materials Required
-
This compound (HBC)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Universal buffer system (e.g., Britton-Robinson buffer) or a series of buffers covering pH 3 to 11
-
pH meter, calibrated
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 10 mM stock solution of HBC in DMSO. This stock is stable for several weeks when stored at 4°C and protected from light.
-
Working Solution Preparation:
-
Prepare a series of buffers (e.g., 50 mM phosphate-citrate-borate) with pH values ranging from 3.0 to 11.0 in 0.5 pH unit increments.
-
For each pH value, prepare a 2 mL sample in a quartz cuvette by adding 2 µL of the 10 mM HBC stock solution to 1998 µL of buffer. This yields a final HBC concentration of 10 µM.
-
Causality Note: A final concentration of 1-10 µM is chosen to ensure a strong fluorescence signal while avoiding inner filter effects. DMSO concentration is kept low (<0.1%) to minimize solvent effects on the buffer's pH.
-
-
Spectrofluorometer Setup:
-
Set the excitation wavelength to the predicted absorption maximum (e.g., 350 nm).
-
Set the emission scan range from 380 nm to 650 nm.
-
Adjust slit widths (e.g., 5 nm for both excitation and emission) to optimize signal-to-noise ratio.
-
-
Data Acquisition:
-
Record the emission spectrum for each prepared sample, from the lowest to the highest pH.
-
Be sure to record a spectrum of a buffer-only blank to subtract any background fluorescence.
-
-
Data Analysis:
-
Correct all spectra by subtracting the blank spectrum.
-
Identify the two emission maxima corresponding to the protonated (~450 nm) and deprotonated (~520 nm) forms.
-
For each pH value, calculate the ratio of the fluorescence intensities at these two wavelengths (I₅₂₀ / I₄₅₀).
-
Plot the intensity ratio (Y-axis) against the pH (X-axis).
-
Fit the resulting data to a sigmoidal dose-response curve. The pH at the inflection point of the curve corresponds to the apparent pKa of the probe.
-
Workflow Visualization
Caption: Experimental workflow for determining the pKa of HBC.
Application Protocol 2: Detection of Divalent/Trivalent Metal Ions
The ortho-hydroxy-carboxylic acid moiety on the HBC molecule forms a classic bidentate chelation site, ideal for binding metal ions. This binding event can rigidify the molecular structure, restricting intramolecular rotations that otherwise quench fluorescence. This mechanism, known as Chelation-Enhanced Fluorescence (CHEF), can be exploited for sensitive metal ion detection.
Experimental Objective
To screen HBC for fluorescence response to various metal ions and characterize its binding affinity and selectivity for a target ion (e.g., Al³⁺ or Zn²⁺).
Materials Required
-
HBC stock solution (10 mM in DMSO)
-
Aqueous buffer (e.g., 10 mM HEPES, pH 7.4)
-
Stock solutions (10-100 mM) of various metal salts (e.g., AlCl₃, ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂) in deionized water.
-
Spectrofluorometer and quartz cuvettes.
Step-by-Step Methodology
-
Selectivity Screening:
-
Prepare a series of cuvettes, each containing 10 µM HBC in HEPES buffer.
-
To each cuvette, add a different metal ion to a final concentration of 100 µM (a 10-fold excess). Include a control cuvette with no added metal.
-
Incubate for 5 minutes at room temperature.
-
Causality Note: A 10-fold excess is used in the initial screen to ensure that even weak interactions produce a detectable signal. HEPES is chosen as it is a non-coordinating buffer at physiological pH.
-
Measure the fluorescence intensity at the emission maximum (e.g., 450 nm) with excitation at 350 nm.
-
Compare the fluorescence enhancement for each metal ion to identify the most responsive target.
-
-
Titration Experiment (for the selected target ion, e.g., Al³⁺):
-
Prepare a cuvette with 10 µM HBC in HEPES buffer.
-
Perform a cumulative titration by adding small aliquots of the Al³⁺ stock solution to achieve final concentrations ranging from 0 to 200 µM.
-
After each addition, mix gently, wait 1-2 minutes for equilibration, and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (Y-axis) against the concentration of the metal ion (X-axis).
-
To determine the binding constant (Ka), fit the data to a 1:1 binding isotherm model (e.g., using the Benesi-Hildebrand equation).
-
The limit of detection (LOD) can be calculated using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the titration curve at low concentrations.
-
Concluding Remarks and Future Directions
The protocols outlined in this guide establish this compound as a promising and versatile fluorescent probe. Its sensitivity to environmental factors like pH and the presence of metal ions opens avenues for its application in diverse fields, from environmental monitoring to cellular biology. Further research should focus on derivatization of the core HBC structure to fine-tune its spectroscopic properties, enhance cell permeability for live-cell imaging, and improve selectivity for specific analytes. The self-validating nature of these protocols provides a robust starting point for any laboratory aiming to explore the capabilities of this novel fluorophore.
References
Application Note and Protocol: A Multi-tiered Approach to Assessing the Cytotoxicity of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Introduction: Unveiling the Therapeutic Potential of a Novel Biphenyl Compound
Recent advancements in medicinal chemistry have identified hydroxylated biphenyls as a promising class of compounds with potential anticancer properties. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This application note provides a comprehensive experimental framework for evaluating the in vitro cytotoxicity of a novel analogue, 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. The described multi-tiered approach is designed for researchers in drug development and cancer biology to systematically characterize the cytotoxic effects of this compound, starting with broad screening and progressing to more detailed mechanistic investigations.
The core of this protocol is a logical, phased experimental design that ensures scientific rigor and efficient use of resources. We will begin by establishing a foundational understanding of the compound's general cytotoxic effect and then delve into the specific cellular mechanisms of action.
PART 1: Foundational Cytotoxicity Screening - The MTT Assay
The initial step in assessing the cytotoxic potential of this compound is to perform a dose-response analysis using a metabolic activity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[3] It measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is proportional to the number of metabolically active, and therefore viable, cells. The absorbance of the dissolved formazan is measured using a spectrophotometer.
Protocol: MTT Assay for IC50 Determination
1. Cell Seeding:
-
Select appropriate cancer cell lines for the study. The choice of cell line should be guided by the research question. For a broad-spectrum analysis, a panel of cell lines from different tissue origins (e.g., breast, lung, colon) is recommended.[5] A non-cancerous cell line (e.g., fibroblasts) should be included to assess selectivity.[2]
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to obtain a range of concentrations for treatment. A typical starting range would be from 0.1 µM to 100 µM.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.[6] This can be calculated using non-linear regression analysis with software like GraphPad Prism.[7]
| Parameter | Description |
| Cell Lines | Panel of cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., BJ fibroblasts) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Assay Readout | Absorbance at 570 nm |
| Key Metric | IC50 Value |
PART 2: Elucidating the Mechanism of Cell Death
Once the IC50 value of this compound has been determined, the next crucial step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are necrosis and apoptosis. Distinguishing between these pathways provides critical insights into the compound's mode of action.
A. Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] An increase in LDH activity in the supernatant is indicative of a loss of cell membrane integrity, a hallmark of necrosis.[9]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[8] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt (INT) into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
1. Cell Treatment:
-
Seed and treat cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) in a 96-well plate as described in the MTT protocol.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., Triton X-100).
-
Vehicle control: Cells treated with the vehicle (DMSO).
-
Medium background: Culture medium without cells.
-
2. Supernatant Collection:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
3. LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
4. Absorbance Measurement:
-
Add a stop solution if required by the kit protocol.
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
B. Detecting Apoptosis: Caspase-Glo® 3/7 Assay
Apoptosis, or programmed cell death, is a highly regulated process characterized by the activation of a cascade of enzymes called caspases. Caspases-3 and -7 are key executioner caspases that play a central role in the apoptotic pathway. The Caspase-Glo® 3/7 assay is a sensitive, luminescent method for detecting the activity of these caspases.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a reagent that also contains a thermostable luciferase. When added to cells, the reagent lyses the cells and the caspase-3/7 enzymes cleave the substrate, releasing a substrate for luciferase. The resulting luminescent signal is proportional to the amount of caspase-3/7 activity.
1. Cell Treatment:
-
Seed and treat cells with this compound at concentrations around the IC50 value in a white-walled 96-well plate suitable for luminescence measurements.
-
Include positive (e.g., staurosporine) and negative (vehicle) controls.
2. Caspase-Glo® 3/7 Reagent Addition:
-
After the incubation period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
3. Incubation and Luminescence Measurement:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
Plot the relative luminescence units (RLU) against the compound concentration. An increase in luminescence indicates the induction of apoptosis.
PART 3: Data Interpretation and Visualization
Dose-Response Curve and IC50 Values
A table summarizing the IC50 values of this compound in different cell lines after various incubation times provides a clear overview of its cytotoxic potency and selectivity.
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Cancer Cell Line A | 24 | |
| 48 | ||
| 72 | ||
| Cancer Cell Line B | 24 | |
| 48 | ||
| 72 | ||
| Non-cancerous Cell Line | 24 | |
| 48 | ||
| 72 |
Visualizing the Experimental Workflow
A flowchart can effectively illustrate the sequential nature of the proposed experimental plan.
Caption: Experimental workflow for cytotoxicity testing.
Hypothesized Signaling Pathway
Based on literature for similar hydroxylated biphenyl compounds, a potential mechanism of action involves the induction of apoptosis. This can be visualized in a simplified signaling pathway diagram.
Caption: Hypothesized apoptotic signaling pathway.
PART 4: Advanced Mechanistic Studies and Future Directions
The initial findings from the MTT, LDH, and caspase assays will guide the subsequent, more in-depth mechanistic studies. If the compound induces apoptosis, further investigations could include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Western Blot Analysis: To examine the expression levels of key apoptosis-related proteins such as Bax, Bcl-2, and cleaved PARP.
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase, as has been observed with similar compounds.[2]
If necrosis is the predominant mode of cell death, investigating markers of necroptosis (e.g., RIPK1, RIPK3, MLKL) could be a valuable next step.
Conclusion
This application note provides a robust and logical framework for the comprehensive cytotoxic evaluation of this compound. By following this multi-tiered approach, researchers can efficiently determine the compound's potency, selectivity, and primary mechanism of cell death. These foundational studies are critical for the advancement of this and other novel compounds through the drug discovery pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Biphenyl-4-carboxylic acid [2-(1H-indol-3-yl)-ethyl]-methylamide (CA224), a nonplanar analogue of fascaplysin, inhibits Cdk4 and tubulin polymerization: evaluation of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 6. Structure-Activity Relationships for Hydroxylated Polychlorinated Biphenyls as Substrates and Inhibitors of Rat Sulfotransferases and Modification of These Relationships by Changes in Thiol Status - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity Relationships for Hydroxylated Polychlorinated Biphenyls as Inhibitors of the Sulfation of Dehydroepiandrosterone Catalyzed by Human Hydroxysteroid Sulfotransferase SULT2A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
how to functionalize 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
An Application Guide to the Strategic Functionalization of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional scaffold of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid on a biphenyl core, presents both opportunities for diverse derivatization and challenges in achieving selective chemical modification. This guide provides a comprehensive overview of the strategic approaches required to functionalize this molecule, focusing on chemoselective reactions at either the hydroxyl or carboxylic acid moiety. We will explore the causal logic behind experimental design, the critical role of protecting groups, and provide detailed, field-tested protocols for key transformations including esterification, amidation, and etherification.
Introduction and Strategic Overview
This compound is a versatile building block, notably serving as a key intermediate in the synthesis of pharmaceuticals like Eltrombopag, a thrombopoietin receptor agonist.[1][2] The molecule's utility is derived from its two primary reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic carboxylic acid. The challenge lies in the fact that reagents intended for one group can often react with the other, leading to undesired byproducts.
Therefore, the cornerstone of successfully functionalizing this molecule is a well-planned strategy centered on chemoselectivity . This can be achieved through two main approaches:
-
Exploiting Inherent Reactivity: Under certain conditions, the intrinsic differences in the acidity and nucleophilicity of the two groups can be used to favor one reaction pathway over another.
-
Employing Protecting Groups: The most robust and common strategy involves temporarily "masking" one functional group while the other is modified.[3][4][5] The ideal protecting group is easily installed, stable under the desired reaction conditions, and can be removed in high yield with minimal impact on the rest of the molecule.[6]
The choice of strategy depends entirely on the desired final product. The following diagram illustrates the fundamental decision-making workflow.
Caption: Strategic workflow for selective functionalization.
Functionalization of the Carboxylic Acid Group
Modification of the carboxylic acid to form esters and amides is a common objective in drug discovery to modulate properties like solubility, cell permeability, and target engagement.[7] To prevent the nucleophilic phenol from interfering, it is best practice to protect it first.
Protection of the Phenolic Hydroxyl Group
The benzyl ether is an excellent choice for protecting phenols due to its stability across a wide range of reaction conditions and its clean removal via hydrogenolysis.
Protocol 1: Benzyl Protection of the Phenol
-
Rationale: The phenolic proton is weakly acidic and can be removed by a moderate base like potassium carbonate. The resulting phenoxide acts as a nucleophile, displacing the bromide from benzyl bromide to form a stable ether linkage.
-
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Dissolve the starting material (1.0 eq) in anhydrous DMF.
-
Add anhydrous K₂CO₃ (2.0-3.0 eq).
-
Add benzyl bromide (1.1-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid.
-
Amide Bond Formation (Amide Coupling)
With the phenol protected, the carboxylic acid can be activated and coupled with a primary or secondary amine. Carbodiimide-mediated coupling is a reliable and widely used method.[8]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
-
Rationale: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) traps the activated acid as an HOBt-ester, which is more stable and reacts cleanly with the amine to form the amide bond, minimizing side products and racemization.[9]
-
Materials:
-
2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid (from Protocol 1)
-
Primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Dichloromethane (DCM) or DMF, anhydrous
-
-
Procedure:
-
Dissolve the protected acid (1.0 eq) in anhydrous DCM or DMF.
-
Add HOBt (1.2 eq) and the chosen amine (1.1 eq).
-
Add DIPEA (3.0 eq) and stir the mixture for 5 minutes at room temperature.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
-
Dilute the reaction with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography to obtain the desired amide.
-
Caption: Amide coupling workflow via an HOBt active ester.
Ester Formation (Fischer Esterification)
For the synthesis of simple alkyl esters (e.g., methyl, ethyl), a direct Fischer esterification can sometimes be employed, though protection of the phenol is still recommended for optimal yield and purity.
Protocol 3: Acid-Catalyzed Esterification
-
Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, rendering the carbonyl carbon highly electrophilic. A large excess of a simple alcohol then acts as a nucleophile to form the ester. The reaction is an equilibrium, driven to completion by using the alcohol as the solvent.[10]
-
Materials:
-
2'-(benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid (from Protocol 1)
-
Alcohol (e.g., Methanol or Ethanol), anhydrous (used as solvent)
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH), catalytic amount
-
-
Procedure:
-
Suspend the protected acid (1.0 eq) in the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-16 hours, monitoring for completion.
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Functionalization of the Phenolic Hydroxyl Group
To modify the phenol via O-alkylation or O-acylation, the more acidic carboxylic acid must first be protected to prevent it from consuming the base required for the reaction. Converting the carboxylic acid to an ester is an effective protection strategy.
Protection of the Carboxylic Acid Group
Using the Fischer esterification described in Protocol 3 on the unprotected starting material is an efficient way to generate the methyl or ethyl ester, which serves as a protected form of the carboxylic acid.[6]
Protocol 4: Methyl Ester Protection
-
Procedure: Follow the steps outlined in Protocol 3 , using this compound as the starting material and methanol as the alcohol/solvent. This will yield methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate.
O-Alkylation (Williamson Ether Synthesis)
With the carboxylic acid protected as a methyl ester, the phenol can be deprotonated and reacted with an alkyl halide to form an ether.
Protocol 5: Williamson Ether Synthesis
-
Rationale: A base deprotonates the phenol to form a nucleophilic phenoxide, which then displaces a halide from an electrophilic alkyl halide (Sₙ2 reaction).
-
Materials:
-
Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate (from Protocol 4)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1-1.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetone or DMF, anhydrous
-
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in anhydrous acetone or DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) and the alkyl halide (1.2 eq).
-
Heat the mixture to reflux (for acetone) or 60-80 °C (for DMF) and stir for 4-12 hours until the reaction is complete.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the O-alkylated product.
-
Deprotection: Regenerating the Functional Groups
The final step in any synthesis using protecting groups is their selective removal. The choice of orthogonal protecting groups—those that can be removed under different conditions—is crucial for complex syntheses.[4]
| Protecting Group | Functional Group | Protection Method | Deprotection Reagents & Conditions |
| Benzyl (Bn) Ether | Phenol (-OH) | Protocol 1 | H₂, Pd/C (10 mol%) in MeOH or EtOAc; Hydrogenolysis |
| Methyl/Ethyl Ester | Carboxylic Acid (-COOH) | Protocol 4 | 1M LiOH or NaOH in THF/H₂O; Saponification, followed by acidic workup (1M HCl) |
-
Orthogonality in Action: A benzyl-protected phenol and a methyl-protected carboxylic acid represent an orthogonal pair. The benzyl group can be removed by hydrogenation without affecting the methyl ester. Conversely, the methyl ester can be hydrolyzed with a base (saponification) without cleaving the benzyl ether. This allows for the selective unmasking of either functional group.[4]
Protocol 6: Deprotection of Benzyl Ether (Hydrogenolysis)
-
Procedure:
-
Dissolve the benzyl-protected compound in methanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 2-12 hours.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate to yield the deprotected phenol.
-
Protocol 7: Deprotection of Methyl Ester (Saponification)
-
Procedure:
-
Dissolve the methyl ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Stir at room temperature or gently heat (e.g., 40 °C) for 1-6 hours.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration or extract with ethyl acetate.
-
Wash, dry, and concentrate the organic extracts to yield the carboxylic acid.
-
Summary and Conclusion
The functionalization of this compound is a tractable but systematic process that hinges on the principles of chemoselectivity and strategic protection. By protecting the less-desired reactive site, chemists can achieve clean and high-yielding transformations at either the carboxylic acid or the phenolic hydroxyl group. The protocols detailed in this guide provide a robust framework for creating a diverse library of derivatives from this valuable synthetic intermediate.
References
- 1. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 2. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Protection and Deprotection [cem.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Protecting Groups In Organic Synthesis | PPTX [slideshare.net]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. hepatochem.com [hepatochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid in Drug Discovery Screening
Introduction: The Biphenyl Carboxylic Acid Scaffold in Modern Drug Discovery
The biphenyl motif is a privileged scaffold in medicinal chemistry, prized for its structural rigidity and synthetic tractability. When functionalized with a carboxylic acid and a hydroxyl group, as in 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the resulting molecule possesses key pharmacophoric features that enable interaction with a variety of biological targets. The carboxylic acid moiety, with its ability to form strong hydrogen bonds and electrostatic interactions, is a crucial component in the pharmacophore of numerous marketed drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and anticoagulants[1][2]. The hydroxyl group further enhances the molecule's hydrogen bonding capacity, potentially influencing its binding affinity and selectivity for target proteins[3].
This document provides a comprehensive guide for researchers and drug development professionals on the utilization of this compound in drug discovery screening campaigns. We will explore its chemical properties, delve into the known biological activities of structurally similar analogs to inform target selection, and provide detailed, field-proven protocols for screening this compound in relevant assays.
Chemical Properties and Handling
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C13H10O3 | [4][5] |
| Molecular Weight | 214.22 g/mol | [4][5] |
| CAS Number | Not directly available, see analogs | N/A |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in DMSO, Methanol (Slightly, Heated) | [6] |
| Storage | Store at 2-8°C in a well-closed container | [4] |
Note on Analogs: While direct experimental data for this compound is limited in public databases, extensive information is available for its close structural analogs, which will be discussed in the following sections. These include 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (a key intermediate for Eltrombopag)[6][7] and 2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (3-phenylsalicylic acid)[4][8].
Inferred Biological Activities and Potential Therapeutic Targets
The biological activities of close analogs of this compound suggest several promising avenues for investigation in drug discovery.
Urate Transporter 1 (URAT1) Inhibition for Gout and Hyperuricemia
Recent studies have identified biphenyl carboxylic acid derivatives as potent inhibitors of Urate Transporter 1 (URAT1)[9]. URAT1 is a key regulator of uric acid levels in the body, and its inhibition is a clinically validated strategy for the treatment of hyperuricemia and gout[9]. The shared biphenyl carboxylic acid scaffold suggests that this compound may also exhibit URAT1 inhibitory activity.
Antimicrobial and Antifungal Activity
The analog 2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid has demonstrated activity against the fungus Trichophyton mentagrophytes and other microbes[4]. This activity is attributed to its ability to form hydrogen bonds with enzymes in the cell wall and inhibit enzymes involved in inflammatory processes[4]. This suggests that this compound could be a valuable starting point for the development of novel anti-infective agents.
Antioxidant and Anti-inflammatory Properties
Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties[10][11]. They can scavenge free radicals and modulate the activity of enzymes involved in oxidative stress[10]. The presence of the phenolic hydroxyl group in this compound suggests it may possess antioxidant and, consequently, anti-inflammatory activities.
Dihydrofolate Reductase (DHFR) Inhibition for Malaria
A fragment-linking strategy has been successfully employed to develop rigid biphenyl inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a validated target for antimalarial drugs[12]. The biphenyl core of this compound makes it a candidate for screening against this enzyme, particularly in the context of rising drug resistance.
Experimental Protocols for Drug Discovery Screening
The following protocols are designed as a starting point for evaluating the biological activity of this compound.
Protocol 1: In Vitro URAT1 Inhibition Assay (Cell-Based)
This protocol outlines a cell-based assay to determine the inhibitory activity of the test compound against human URAT1.
Workflow Diagram:
Caption: Workflow for the cell-based URAT1 inhibition assay.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably transfected with human URAT1 in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a suitable assay buffer to achieve the desired final concentrations.
-
Pre-incubation: Remove the culture medium from the cells and wash with assay buffer. Add the compound dilutions or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Uric Acid Uptake: Add [14C]-labeled uric acid to each well to initiate the uptake reaction.
-
Incubation: Incubate the plates for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination and Washing: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold wash buffer to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum in medium without compound) and a negative control (medium only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Alternatively, the optical density at 600 nm can be measured.
Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
This is a rapid and simple spectrophotometric assay to evaluate the free radical scavenging capacity of the test compound.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol. Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the compound or standard dilutions to the wells.
-
Initiate Reaction: Add the DPPH solution to each well to start the reaction.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
EC50 Determination: Plot the percentage of scavenging activity against the compound concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
This compound represents a promising starting point for drug discovery campaigns targeting a range of therapeutic areas, including metabolic disorders, infectious diseases, and inflammatory conditions. The protocols provided herein offer a robust framework for the initial screening and characterization of this compound's biological activities. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this scaffold, as well as in-depth mechanistic studies to elucidate its mode of action at the molecular level. The synthesis of a focused library of analogs based on this core structure could lead to the identification of novel drug candidates with improved pharmacological profiles.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 5. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID | 376592-93-7 [chemicalbook.com]
- 7. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 8. 2-Hydroxybiphenyl-3-carboxylic acid (3-phenylsalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls | MDPI [mdpi.com]
- 11. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid characterization
An In-Depth Guide to the Analytical Characterization of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Introduction: Unveiling the Molecular Identity
This compound, also known as 3-phenylsalicylic acid, is a bifunctional molecule featuring a biphenyl core substituted with both a carboxylic acid and a hydroxyl group.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science. Its biological activities, such as potential anti-inflammatory and antimicrobial properties, necessitate rigorous characterization to ensure identity, purity, and stability.[2]
This guide provides a comprehensive overview of the essential analytical techniques required for the definitive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring each protocol serves as a self-validating system. The integration of chromatographic, spectroscopic, and thermal analysis provides a holistic understanding of the molecule, a critical requirement for regulatory submission, quality control, and advanced research applications.
Part 1: Chromatographic Analysis for Purity and Quantification
Chromatographic methods are the cornerstone for assessing the purity of an active pharmaceutical ingredient (API) or key intermediate. They excel at separating the target compound from synthesis-related impurities, degradants, or isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP) mode, is the premier technique for purity assessment of non-volatile organic compounds. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Expertise & Experience: The acidic nature of both the carboxylic acid and phenolic hydroxyl groups makes the retention of this compound highly sensitive to the pH of the mobile phase. An acidic mobile phase (e.g., using phosphoric or formic acid) is employed to suppress the ionization of these groups.[3] This ensures the molecule is in its neutral, more hydrophobic form, leading to better retention, improved peak shape, and reproducible results on a C18 or similar reversed-phase column.
Protocol: Purity Determination by Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water (or mobile phase A) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Separation: Inject 5-10 µL of the sample solution onto the column.
-
Data Acquisition: Monitor the elution profile at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Analysis: Integrate the peak areas of all detected signals. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Data Presentation: HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | Newcrom R1 or equivalent C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column provides good separation for aromatic compounds.[4] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or 0.1% Formic Acid | Acid suppresses ionization for better peak shape. Formic acid is preferred for LC-MS compatibility.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid or 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 20 minutes, hold for 5 min, re-equilibrate | A gradient elution is necessary to separate potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times.[6] |
| Detection | UV at 254 nm or λ-max | Aromatic nature of the compound provides strong UV absorbance. |
| Injection Volume | 10 µL | Standard volume to avoid column overloading. |
Visualization: HPLC Experimental Workflow
Caption: General workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of carboxylic acids and phenols, a derivatization step is mandatory to convert the polar -COOH and -OH groups into more volatile and thermally stable ethers or esters (e.g., trimethylsilyl (TMS) ethers/esters).[7][8]
Expertise & Experience: The choice of derivatizing agent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a highly effective reagent that rapidly and quantitatively converts both the carboxylic acid and the phenolic hydroxyl group into their TMS derivatives. This increases volatility and prevents thermal degradation in the hot GC inlet.[9]
Protocol: GC-MS Analysis via Silylation
-
Derivatization: In a GC vial, dissolve ~1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
GC-MS System: Use a GC equipped with a capillary column coupled to a mass spectrometer (preferably with an electron ionization source).
-
Injection: Inject 1 µL of the derivatized sample into the GC inlet.
-
Separation: The components are separated on the GC column based on their boiling points and interaction with the stationary phase.
-
Detection: As components elute from the column, they are fragmented and detected by the mass spectrometer, yielding a unique mass spectrum for each component.
-
Analysis: The resulting Total Ion Chromatogram (TIC) is used to assess purity, while the mass spectrum of the main peak is used to confirm the identity of the derivatized compound.
Data Presentation: GC-MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, HP-5ms, or similar (30 m x 0.25 mm, 0.25 µm) | Low-polarity phase suitable for a wide range of derivatized organic molecules. |
| Carrier Gas | Helium or Hydrogen, constant flow of ~1.2 mL/min | Inert carrier gas for sample transport. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min | Temperature gradient to separate components with different boiling points. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. |
| MS Scan Range | 50 - 550 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |
Part 2: Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques probe the molecular structure by observing the interaction of the molecule with electromagnetic radiation, providing definitive confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.
Expertise & Experience: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and, importantly, allow for the observation of the exchangeable protons of the carboxylic acid and phenol groups as broad singlets. The carboxylic acid proton is expected to be significantly deshielded, appearing far downfield (>10 ppm), which is a characteristic diagnostic signal.[10][11]
Protocol: NMR Sample Preparation
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
Dissolution: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and optionally 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation: Expected NMR Signals
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10-13 | broad singlet | Carboxylic acid (-COOH ) |
| ~9-10 | broad singlet | Phenolic (-OH ) | |
| ~6.8-8.0 | multiplets | 8 Aromatic Protons | |
| ¹³C NMR | ~165-175 | singlet | Carboxylic acid (-C OOH)[10] |
| ~115-160 | singlets | 12 Aromatic Carbons |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The FT-IR spectrum of this compound will be dominated by two key features: an extremely broad O-H stretching band due to the hydrogen-bonded carboxylic acid dimer, and a strong, sharp carbonyl (C=O) stretch.[12] The broadness of the O-H band, often spanning from 3300 cm⁻¹ down to 2500 cm⁻¹, is a classic hallmark of a carboxylic acid and will likely obscure the sharper phenolic O-H stretch.[13]
Protocol: FT-IR Sample Preparation (ATR)
-
Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Collect a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Collection: Apply pressure using the anvil and collect the sample spectrum.
Data Interpretation: Key FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid (dimer) & Phenol |
| 3100 - 3000 (sharp) | C-H Stretch | Aromatic |
| 1710 - 1680 (strong, sharp) | C=O Stretch | Carboxylic Acid (Aromatic) |
| 1600, 1450 (medium) | C=C Stretch | Aromatic Ring |
| 1320 - 1210 (strong) | C-O Stretch | Carboxylic Acid / Phenol |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, and is particularly useful for conjugated systems like the biphenyl core.[14]
Protocol: UV-Vis Analysis
-
Solvent: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).
-
Blank: Use the pure solvent as a reference blank.
-
Scan: Record the absorbance spectrum from approximately 200 to 400 nm.[15]
Data Interpretation: The spectrum is expected to show strong absorption bands (π → π* transitions) characteristic of the conjugated biphenyl aromatic system.[16] The exact position of the absorption maximum (λ-max) can be used as a characterization parameter and for quantitative analysis via the Beer-Lambert Law.[14]
Part 3: Advanced Structural and Thermal Analysis
High-Resolution Mass Spectrometry (HRMS)
While GC-MS provides molecular weight information on a derivative, HRMS via electrospray ionization (ESI) can determine the exact mass of the intact molecule, allowing for the unambiguous confirmation of its elemental formula.
Expertise & Experience: Given the two acidic protons, ESI in negative ion mode is the logical choice. The molecule will readily lose a proton to form the [M-H]⁻ ion. High-resolution measurement of this ion's mass-to-charge ratio (m/z) to four or five decimal places provides an exact mass that can be compared to the theoretical mass, confirming the elemental composition (C₁₃H₁₀O₃).[17]
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: Acquire the mass spectrum in negative ion mode.
Data Interpretation:
-
Expected Ion: [M-H]⁻
-
Theoretical m/z for [C₁₃H₉O₃]⁻: 213.0557
-
Confirmation: An experimental m/z value within 5 ppm of the theoretical value confirms the elemental formula.
Thermal Analysis (DSC & TGA)
Thermal analysis provides information on the physical properties of the material as a function of temperature.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and assess purity.[18] A sharp endothermic peak corresponds to the melting transition.[19]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition temperature of the compound.[20]
Protocol: DSC/TGA Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA/DSC pan (e.g., aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Data Analysis: Analyze the resulting DSC thermogram for melting endotherms and the TGA curve for the onset of mass loss. The reported melting point for this compound is 191 °C.[2]
Data Presentation: Thermal Analysis Parameters
| Parameter | Recommended Condition |
| Instrument | Simultaneous DSC-TGA or separate instruments |
| Sample Pan | Aluminum or Platinum |
| Temperature Range | 30 °C to 400 °C (or higher if needed) |
| Heating Rate | 10 °C/min |
| Purge Gas | Nitrogen, 50 mL/min |
X-ray Crystallography
For absolute structural proof in the solid state, single-crystal X-ray crystallography is the gold standard.[21] It provides a three-dimensional map of electron density, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
Expertise & Experience: Obtaining a diffraction-quality single crystal is the most challenging step. This typically involves slow evaporation or vapor diffusion techniques using various solvent systems. The resulting structure will definitively confirm the connectivity and can also reveal information about the dihedral angle between the two phenyl rings, which is often non-planar in substituted biphenyls.[22]
Visualization: Integrated Analytical Workflow
Caption: Integrated approach for complete compound characterization.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 3. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 4. Separation of [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester, hydrochloride | SIELC Technologies [sielc.com]
- 6. WO2019036685A1 - Methods for hplc analysis - Google Patents [patents.google.com]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 14. longdom.org [longdom.org]
- 15. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 16. repository.up.ac.za [repository.up.ac.za]
- 17. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
- 21. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 22. scispace.com [scispace.com]
Application Notes and Protocols: In Vitro Experimental Design with 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a small molecule with structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs), notably possessing a salicylic acid-like moiety. The biphenyl scaffold is also present in a variety of biologically active compounds.[1][2][3] This structural alert suggests a potential for this compound to modulate pathways involved in inflammation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro experimental design to characterize the biological activity of this compound, with a primary focus on its potential anti-inflammatory effects.
The protocols outlined herein are designed to be a self-validating system, starting with foundational cytotoxicity assessments to establish appropriate experimental concentrations, followed by a tiered screening approach to identify and characterize anti-inflammatory activity, and culminating in mechanistic studies to elucidate its mode of action.
I. Foundational Assays: Cytotoxicity and Solubility
Scientific Rationale: Before assessing the specific biological activities of a compound, it is crucial to determine its potential for inducing cell death.[4][5] High concentrations of any compound can cause non-specific toxicity, which can confound the results of functional assays. Establishing a non-toxic concentration range is therefore a critical first step. Additionally, ensuring the compound is soluble in the assay medium is essential for accurate and reproducible results.
Protocol 1.1: MTT Assay for Cell Viability
Objective: To determine the concentration range of this compound that is non-toxic to a relevant cell line.
Materials:
-
Human macrophage-like cell line (e.g., THP-1) or human dermal fibroblasts.[6]
-
RPMI-1640 or DMEM cell culture medium.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
This compound.
-
Dimethyl sulfoxide (DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
| Parameter | Description |
| Cell Line | Human macrophage-like (THP-1) or human dermal fibroblasts |
| Seeding Density | 1 x 10⁴ cells/well |
| Compound Concentrations | 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24-48 hours |
| Readout | Absorbance at 570 nm |
| Endpoint | CC₅₀ (50% Cytotoxic Concentration) |
II. Primary Screening for Anti-Inflammatory Activity
Scientific Rationale: A tiered approach to screening allows for a broad-to-specific assessment of anti-inflammatory potential. Initial cell-free assays can identify direct inhibitory effects on key inflammatory processes, while subsequent cell-based assays confirm activity in a more biologically relevant context.[7]
Protocol 2.1: Inhibition of Protein Denaturation Assay (Cell-Free)
Objective: To assess the ability of the compound to prevent protein denaturation, a hallmark of inflammation.[7][8]
Materials:
-
Bovine Serum Albumin (BSA) or egg albumin.
-
Phosphate Buffered Saline (PBS, pH 7.4).
-
This compound.
-
Tris-HCl buffer.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing 1 mL of the test compound or standard drug (Diclofenac sodium) at various concentrations (e.g., 10-500 µg/mL) and 1 mL of 20 mM Tris-HCl buffer (pH 7.4).
-
Protein Addition: Add 1 mL of 0.8% (w/v) BSA to the mixture.
-
Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the solution and measure the turbidity (absorbance) at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation.
Protocol 2.2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay (Cell-Free)
Objective: To evaluate the compound's ability to stabilize lysosomal membranes, preventing the release of pro-inflammatory mediators.[10][11]
Materials:
-
Fresh human blood (from a healthy volunteer).
-
Isotonic and hypotonic buffer solutions.
-
This compound.
-
Diclofenac sodium.
Procedure:
-
RBC Preparation: Centrifuge fresh human blood and wash the packed red blood cells with isotonic saline. Resuspend to make a 10% (v/v) suspension.
-
Reaction Mixture: Mix 1 mL of the compound/standard at various concentrations with 1 mL of the 10% RBC suspension.
-
Incubation: Incubate at 56°C for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the mixture and collect the supernatant.
-
Data Acquisition: Measure the absorbance of the supernatant at 560 nm to quantify hemoglobin release.
-
Calculation: Determine the percentage of membrane stabilization.
Protocol 2.3: Cyclooxygenase (COX-1 & COX-2) Inhibition Assay (Enzymatic)
Objective: To determine if the compound directly inhibits the activity of COX-1 and COX-2 enzymes, the primary targets of NSAIDs.[6][12][13]
Materials:
-
Commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
This compound.
-
Selective COX-1 and COX-2 inhibitors (for controls).
Procedure:
-
Follow the manufacturer's protocol for the selected assay kit.
-
Typically, this involves incubating the purified enzyme (COX-1 or COX-2) with the test compound and arachidonic acid (the substrate).
-
The production of prostaglandin is then measured, often via a colorimetric or fluorescent readout.
-
Calculate the IC₅₀ (50% inhibitory concentration) for both enzymes to determine potency and selectivity.
Caption: High-level overview of the in vitro experimental workflow.
III. Cell-Based Assays for Mechanistic Insights
Scientific Rationale: Once primary activity is confirmed, cell-based models provide a more complex biological system to study the compound's effects on inflammatory signaling pathways. Using a pro-inflammatory stimulus like lipopolysaccharide (LPS) allows for the investigation of the compound's ability to suppress inflammatory responses.
Protocol 3.1: Measurement of Pro-inflammatory Cytokines
Objective: To quantify the effect of the compound on the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
Materials:
-
THP-1 cells differentiated into macrophages (using PMA).
-
Lipopolysaccharide (LPS).
-
This compound.
-
ELISA kits for human TNF-α, IL-6, and IL-1β.
Procedure:
-
Cell Culture: Seed differentiated THP-1 cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production.
| Parameter | Description |
| Cell Line | Differentiated THP-1 macrophages |
| Stimulus | Lipopolysaccharide (LPS) |
| Pre-treatment Time | 1-2 hours |
| Stimulation Time | 18-24 hours |
| Readout | Concentration of TNF-α, IL-6, IL-1β in supernatant |
| Endpoint | IC₅₀ for inhibition of cytokine production |
Protocol 3.2: Western Blot Analysis of NF-κB Pathway
Objective: To investigate if the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.
Materials:
-
Differentiated THP-1 cells.
-
LPS.
-
This compound.
-
Cell lysis buffer and protease/phosphatase inhibitors.
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65).
-
Secondary HRP-conjugated antibodies.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Treat cells with the compound and/or LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events).
-
Protein Extraction: Lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key NF-κB pathway proteins, followed by secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensities to assess changes in protein phosphorylation or degradation.
Caption: Potential mechanism of action via the NF-κB signaling pathway.
IV. Preliminary Safety and ADME Profiling
Scientific Rationale: Early in vitro assessment of safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for the successful development of any new chemical entity.[4][14][15] These assays help to identify potential liabilities that could lead to failure in later stages of drug development.
Protocol 4.1: hERG Channel Inhibition Assay
Objective: To assess the potential for cardiotoxicity by measuring the inhibition of the hERG potassium channel.
Procedure: This is typically conducted as a fee-for-service assay by specialized contract research organizations (CROs) using automated patch-clamp electrophysiology. The assay will determine the IC₅₀ of the compound for the hERG channel.
Protocol 4.2: Ames Test for Mutagenicity
Objective: To evaluate the mutagenic potential of the compound.[15]
Procedure: This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. This is also commonly outsourced to specialized labs.
Protocol 4.3: Microsomal Stability Assay
Objective: To assess the metabolic stability of the compound in the presence of liver microsomes.
Procedure: The compound is incubated with liver microsomes (human, rat) and NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine its metabolic half-life.
V. Data Interpretation and Next Steps
The collective data from these in vitro experiments will provide a comprehensive initial profile of this compound.
-
Favorable Outcome: The compound exhibits low cytotoxicity (CC₅₀ > 50 µM), shows dose-dependent inhibition in primary anti-inflammatory screens (e.g., COX inhibition, cytokine release), and demonstrates a clear mechanism of action (e.g., NF-κB inhibition) without significant off-target liabilities (hERG, mutagenicity).
-
Next Steps: A favorable outcome would warrant further investigation, including in vivo studies in animal models of inflammation to confirm efficacy and safety.
-
Unfavorable Outcome: High cytotoxicity, lack of significant anti-inflammatory activity, or positive findings in safety assays would suggest that the compound is not a promising candidate for further development.
By following this structured, multi-tiered approach, researchers can efficiently and rigorously evaluate the therapeutic potential of this compound, making informed decisions for future drug development efforts.
References
- 1. 2-Hydroxybiphenyl-3-carboxylic acid (3-phenylsalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]
- 3. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A [mdpi.com]
- 4. news-medical.net [news-medical.net]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review | Semantic Scholar [semanticscholar.org]
- 9. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 10. ijcrt.org [ijcrt.org]
- 11. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labcorp.com [labcorp.com]
- 15. altasciences.com [altasciences.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important biphenyl compound. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, thereby improving your reaction yields and product purity.
Overview of Synthetic Strategies
The synthesis of this compound and its derivatives most commonly relies on palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2] This reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[2] Alternative methods, such as the Ullmann reaction, which uses a copper catalyst, have also been reported but are often less favored due to the need for harsher reaction conditions.[3][4][5]
A common synthetic route involves the coupling of a protected 2-halophenol with 3-carboxyphenylboronic acid, followed by a deprotection step. The choice of protecting group for the hydroxyl function is critical to prevent interference with the coupling reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Biphenyl Product
Question: I am performing a Suzuki-Miyaura coupling to synthesize my target biphenyl, but I am observing very low to no product formation. What are the likely causes and how can I improve my yield?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from the quality of your starting materials to the specific reaction conditions.[6] Here is a breakdown of potential causes and troubleshooting steps:
-
Cause 1: Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper handling or degradation.
-
Solution:
-
Use Fresh Catalyst: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.
-
Proper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species in situ.[7]
-
Consider Catalyst Loading: While typically low, for sterically hindered substrates, a higher catalyst loading (2-5 mol%) might be necessary to achieve a satisfactory conversion.[8]
-
-
-
Cause 2: Poor Quality of Boronic Acid: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved.[7][9]
-
Solution:
-
Verify Purity: Check the purity of your boronic acid by NMR or other analytical methods before use.
-
Use Boronic Esters or Trifluoroborate Salts: These derivatives are often more stable than the corresponding boronic acids and can be used as alternatives to minimize decomposition.[1][2]
-
Anhydrous Conditions: Minimize water content in your reaction until the base is added, as water can facilitate protodeboronation.[10]
-
-
-
Cause 3: Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a critical step. This can be hindered by an inappropriate choice of base or solvent.
-
Solution:
-
Base Selection: The base plays a crucial role in activating the boronic acid.[11] Carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[1] For sterically hindered couplings, a stronger base like K₃PO₄ or an organic base may be more effective.[8][12]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often optimal.[1] The water is necessary to dissolve the inorganic base.
-
-
-
Cause 4: Steric Hindrance: The ortho-hydroxy (or protected hydroxyl) group on one of the coupling partners can sterically hinder the reaction, slowing down the rate of reductive elimination.[13]
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) which have been shown to be effective for sterically demanding couplings.[13][14]
-
Elevated Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered substrates. Monitor for potential decomposition at higher temperatures.
-
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also seeing significant amounts of side products, complicating purification. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is a common issue in Suzuki-Miyaura couplings.[9] Identifying the major side products is the first step to optimizing your reaction conditions to suppress their formation.
-
Side Product 1: Homocoupling: This results in the formation of biaryls from the coupling of two identical starting molecules (e.g., two aryl halides or two boronic acids).[9]
-
Cause: Homocoupling of the boronic acid is often promoted by oxygen, while homocoupling of the aryl halide can occur at high temperatures.
-
Solution:
-
Degas Solvents: Thoroughly degas your solvents to remove dissolved oxygen.
-
Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
-
Control Temperature: Avoid excessively high reaction temperatures.
-
-
-
Side Product 2: Dehalogenation: The aryl halide is reduced to the corresponding arene.[1][9]
-
Cause: This can occur via a competing reaction pathway where a hydride source (e.g., solvent or base) reduces the palladium intermediate.[1]
-
Solution:
-
Choice of Solvent and Base: Avoid using amine bases or alcoholic solvents which can act as hydride donors.[1]
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions.
-
-
-
Side Product 3: Protodeboronation: The boronic acid is converted to the corresponding arene.[9]
-
Cause: This is often caused by excess water or acidic impurities.
-
Solution:
-
Use High-Purity Reagents: Ensure your starting materials and solvents are of high purity.
-
Careful pH Control: Maintain basic conditions throughout the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group on the 2-halophenol before the Suzuki coupling?
A1: Yes, it is highly recommended to protect the phenolic hydroxyl group. The free hydroxyl group is acidic and can interfere with the reaction by reacting with the base or the organometallic intermediates. Common protecting groups include benzyl (Bn) or methoxymethyl (MOM) ethers. A patent describes a route where 2-benzyloxy-1-bromo-3-nitrobenzene is coupled with 3-carboxyphenylboronic acid.[15]
Q2: What is a typical workup and purification procedure for this compound?
A2: A standard workup procedure involves:
-
Cooling the reaction mixture and filtering off the palladium catalyst (e.g., through Celite).[16]
-
Removing the organic solvent under reduced pressure.
-
Diluting the residue with water and acidifying with an acid (e.g., HCl) to precipitate the carboxylic acid product.[15][17]
-
Filtering the solid, washing with water, and drying.
Purification is typically achieved by recrystallization from a suitable solvent system, such as isopropanol/water or methanol.[15][18] Column chromatography on silica gel can also be used if necessary.
Q3: Can I use an Ullmann coupling as an alternative to the Suzuki-Miyaura reaction?
A3: The Ullmann reaction, which uses copper catalysis to couple two aryl halides, is a potential alternative.[4][5] However, the classic Ullmann reaction often requires harsh conditions (high temperatures) and stoichiometric amounts of copper.[4] While modern variations have been developed with milder conditions, the Suzuki-Miyaura coupling generally offers a wider substrate scope and more reliable results for this type of transformation.[4][19]
Experimental Protocols and Data
Optimized Suzuki-Miyaura Coupling Parameters
The following table summarizes key parameters for the Suzuki-Miyaura coupling in the synthesis of biphenyls, with a focus on sterically hindered substrates.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand | Provides the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Facilitates reductive elimination for sterically hindered substrates.[13] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents) | Activates the boronic acid for transmetalation.[11] Stronger bases are often better for challenging couplings.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, or n-propanol/H₂O | A biphasic system is often necessary to dissolve both the organic substrates and the inorganic base.[1][18] |
| Temperature | 60-100 °C | Higher temperatures may be required for sterically hindered substrates.[15] |
Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Yields.
Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. reddit.com [reddit.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. BJOC - Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 18. www1.udel.edu [www1.udel.edu]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support guide for the synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its analogues. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered by researchers in synthetic and medicinal chemistry. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust understanding for future synthetic challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical to consider before starting your synthesis.
Question 1: What are the primary synthetic routes to this compound, and what are their main advantages and disadvantages?
Answer: The construction of the biphenyl core is the central challenge. Three primary strategies are employed, each with distinct pros and cons:
| Synthetic Route | Primary Advantages | Common Disadvantages | Best Suited For |
| Suzuki-Miyaura Coupling | High functional group tolerance, mild reaction conditions, commercially available reagents, extensive literature support.[1] | Catalyst sensitivity, potential for side reactions like homocoupling and deboronation.[2] | General lab-scale and large-scale synthesis; projects requiring high functional group diversity. |
| Ullmann Condensation | A classic method, can be effective for specific substrates, palladium-free.[3] | Requires harsh reaction conditions (high temperatures >200°C), often needs stoichiometric copper, and has lower functional group tolerance.[4][5] | Niche applications where palladium catalysis fails or when synthesizing symmetrical biphenyls. |
| Directed Ortho-Lithiation | Provides a powerful way to form C-C bonds with high regioselectivity based on directing groups.[6] | Requires cryogenic temperatures (-78 °C), strongly basic and air-sensitive reagents (e.g., BuLi), and is sensitive to electrophilic functional groups.[7] | Small-scale synthesis where precise regiocontrol is paramount and functional groups are compatible. |
Most modern syntheses favor the Suzuki-Miyaura coupling due to its versatility and milder conditions.[8] This guide will therefore focus predominantly on troubleshooting this pathway.
Question 2: Is it necessary to use protecting groups for the phenol and carboxylic acid moieties?
Answer: Yes, protection is often crucial for a successful and clean reaction, particularly in Suzuki couplings.
-
Phenolic Hydroxyl Group (-OH): The acidic proton of the phenol can interfere with many organometallic reagents and bases used in coupling reactions. Protecting it, for example as a benzyl ether, prevents these side reactions. The benzyl group is a common choice as it is stable under typical Suzuki conditions and can be readily removed later by catalytic hydrogenation (e.g., H₂, Pd/C), which can simultaneously reduce other groups if present, such as a nitro group.[9][10]
-
Carboxylic Acid Group (-COOH): While some Suzuki reactions tolerate a free carboxylic acid, its acidic proton can neutralize the base required for the catalytic cycle or react with organometallic intermediates. It is often more reliable to perform the coupling using a corresponding ester (e.g., a methyl or ethyl ester) and then hydrolyze it to the carboxylic acid in the final step.
The decision to use protecting groups is a trade-off between a potentially cleaner reaction and the addition of extra steps (protection/deprotection) to your synthesis. For initial attempts and complex substrates, a protected route is highly recommended.
Part 2: Troubleshooting the Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (like a boronic acid) and an organohalide.[1] While powerful, its success hinges on the delicate balance of its catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Question 3: My reaction yield is very low, or the reaction fails to proceed. What are the likely causes?
Answer: Low or no conversion is a common issue that typically points to a problem with one of the three key stages of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[11]
Possible Cause 1: Inactive Catalyst The active catalyst is a Pd(0) species. Many common precursors, like Palladium(II) acetate (Pd(OAc)₂), must be reduced in situ to Pd(0) to enter the cycle.
-
Troubleshooting Protocol:
-
Use a Pd(0) Source Directly: Switch to a catalyst that is already in the correct oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ensure Ligand Integrity: Phosphine ligands can be sensitive to air. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
Check for Catalyst Poisons: Sulfur, cyanide, or other coordinating species in your starting materials or solvents can irreversibly bind to the palladium center and kill the catalyst. Purify starting materials if their quality is suspect.
-
Possible Cause 2: Inefficient Transmetalation Transmetalation, the transfer of the aryl group from boron to palladium, is often the rate-limiting step and is highly dependent on the base. The base activates the boronic acid by forming a more nucleophilic boronate species.[12]
-
Troubleshooting Protocol:
-
Base Selection: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common. K₃PO₄ is often effective in difficult couplings.
-
Solvent System: The reaction often requires a mixture of an organic solvent (like dioxane, THF, or toluene) and water.[1] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Ensure your solvent system is appropriate.
-
Boronic Acid Quality: Boronic acids can slowly decompose on storage to form boroxines (trimeric anhydrides). This can hinder their reactivity. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester) for the reaction.
-
Question 4: My main products are homocoupled dimers (e.g., biphenyl and/or 4,4'-dimethylbiphenyl instead of 4-methylbiphenyl). Why is this happening and how do I stop it?
Answer: Homocoupling is a major side reaction that plagues many Suzuki couplings. It can occur with either the boronic acid or the aryl halide.
-
Mechanism of Boronic Acid Homocoupling: This is primarily an oxidative process promoted by the presence of oxygen in the reaction mixture.[2] The oxygen can re-oxidize the Pd(0) catalyst, leading to a catalytic cycle that couples two boronic acid molecules.
-
Mechanism of Aryl Halide Homocoupling: This can occur through various pathways, sometimes involving the Pd(I) state or other side reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Directed Ortho Metalation [organic-chemistry.org]
- 7. chemistry-chemists.com [chemistry-chemists.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 10. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 11. mt.com [mt.com]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Welcome to the technical support center for the synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, which is crucial for the development of various pharmaceutical agents. We will focus on the most prevalent synthetic route, the Suzuki-Miyaura cross-coupling, and provide in-depth troubleshooting advice and optimized protocols based on established principles and field-proven insights.
Core Synthetic Strategy: The Suzuki-Miyaura Coupling
The formation of the biaryl scaffold of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method offers high functional group tolerance and generally good yields, but its success is highly dependent on the careful optimization of several parameters.[3][4] The core reaction involves coupling an aryl halide (typically a bromo- or iodo-phenol derivative) with an arylboronic acid.
The general experimental workflow is outlined below.
Caption: General Experimental Workflow for Suzuki Coupling.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.
-
Catalyst Inactivation: The Pd(0) active species is susceptible to oxidation by atmospheric oxygen, which renders it inactive.[5][6]
-
Solution: Ensure your entire apparatus is under a strict inert atmosphere (Argon or Nitrogen). Solvents must be rigorously degassed before use, either by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[5][7] Using fresh, high-quality palladium catalysts is also essential.
-
-
Ineffective Base/Solvent System: The base is critical for activating the boronic acid for transmetalation.[4] Its effectiveness is highly dependent on its solubility and strength.
-
Solution: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially with less reactive coupling partners.[5] A mixed solvent system, such as 1,4-Dioxane/water or Toluene/water, often improves the solubility of both the organic reagents and the inorganic base, facilitating the reaction.[5]
-
-
Protodeboronation of the Boronic Acid: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material. It is often promoted by high temperatures, prolonged reaction times, and the presence of water.[6][8]
-
Solution: Use fresh, high-purity 3-carboxyphenylboronic acid. Consider using a more stable boronic acid derivative, such as a pinacol ester or an MIDA boronate, which slowly releases the active boronic acid during the reaction.[6] Using milder bases like KF or lowering the reaction temperature may also reduce the rate of this side reaction.[6][9]
-
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For a substrate with a potentially coordinating hydroxyl group, the ligand choice is critical.
-
Solution: Standard ligands like triphenylphosphine (PPh₃) may not be optimal. Bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective as they can promote the desired catalytic cycle and minimize side reactions.[5]
-
Q2: I'm observing significant side products, particularly homocoupling of my starting materials. How can I suppress these?
A2: Homocoupling (e.g., formation of biphenyl-3,3'-dicarboxylic acid from the boronic acid) arises from competitive side reactions within the catalytic cycle.
-
Boronic Acid Homocoupling: This is often exacerbated by the presence of oxygen.
-
Aryl Halide Homocoupling: While less common, this can occur at high temperatures or with highly active catalysts.
-
Solution: Lowering the reaction temperature and catalyst loading can mitigate this. Ensure a stoichiometric or slight excess of the boronic acid partner.
-
Q3: Does the free hydroxyl group on the 2-bromophenol or the carboxylic acid on the boronic acid interfere with the reaction?
A3: Yes, both functional groups can present challenges.
-
Hydroxyl Group: The phenolic proton is acidic and can react with the base. More importantly, the oxygen can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Solution: While the reaction can often proceed without protection, low yields may necessitate it. Protecting the hydroxyl group as a benzyl (Bn) or methoxymethyl (MOM) ether can prevent these issues. The protecting group can be removed in a subsequent step. A synthetic route involving protection of 6-bromo-2-nitrophenol, followed by Suzuki coupling and then reduction/deprotection, has been reported.[10][11]
-
-
Carboxylic Acid Group: The acidic proton will be deprotonated by the base. The resulting carboxylate is generally well-tolerated by the Suzuki coupling. However, it can affect the solubility of the boronic acid reagent.
-
Solution: Using a base strong enough to deprotonate both the carboxylic acid and activate the boronic acid is key. K₃PO₄ is often a good choice in this scenario. If solubility is an issue, consider using the corresponding methyl ester of the boronic acid (methyl 3-boronobenzoate), followed by hydrolysis after the coupling reaction.
-
Q4: My purification is challenging due to closely-eluting impurities. What strategies do you recommend?
A4: Purification can be complicated by residual starting materials, homocoupled products, and dehalogenated starting materials.
-
Acid-Base Extraction: The carboxylic acid functionality of the desired product is a powerful tool for purification.
-
Solution: After the reaction, perform an acid-base workup. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., 1 M Na₂CO₃). The desired product will move into the aqueous layer as its carboxylate salt, while non-acidic impurities (like homocoupled aryl halide) remain in the organic layer. The aqueous layer can then be acidified (e.g., with 1 M HCl) to a pH of ~3-4, causing the pure product to precipitate or allowing it to be extracted back into a fresh organic layer.
-
-
Recrystallization: If the product is a solid, recrystallization can be highly effective.
-
Solution: Screen various solvent systems. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar co-solvent (like water or heptane) is often a good starting point.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended catalyst and ligand system for coupling 2-bromophenol with 3-carboxyphenylboronic acid?
A: For this specific transformation, which involves an electron-rich aryl bromide with a potentially coordinating group, a highly active catalyst system is recommended. While Pd(PPh₃)₄ can work, modern Buchwald-type ligands often give superior results. A good starting point would be to screen Pd₂(dba)₃ as the palladium source with a ligand like SPhos or XPhos. A pre-catalyst like XPhos Pd G3 would also be an excellent choice.
Q: What are the optimal temperature and reaction time?
A: Typically, Suzuki couplings for this type of substrate are run at elevated temperatures, between 80-100 °C.[12] Reaction time should be determined by monitoring. A reaction that is run for too long can lead to increased byproduct formation, especially protodeboronation.[6] It is advisable to monitor the reaction by TLC or LC-MS every 1-2 hours until the consumption of the limiting starting material is observed.
Q: Which aryl halide should I use: iodide, bromide, or chloride?
A: The reactivity order for the aryl halide in Suzuki couplings is I > Br > OTf >> Cl.[6] Aryl iodides are the most reactive but are often more expensive. Aryl bromides (e.g., 2-bromophenol) offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and require specialized, highly active catalyst systems.[13] For initial optimization, 2-bromophenol is a practical choice.
Data Presentation: Optimizing Reaction Components
The following table summarizes yields from screening various reaction components for similar Suzuki couplings, providing a guide for optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | ~60-70 | Classic conditions, may be sluggish. |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | DME/H₂O | 90 | ~50-65 | Prone to catalyst degradation. |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | >90 | Highly active system, good for challenging substrates.[5] |
| 4 | Pd/C (5) | - | Na₂CO₃ (2) | MeOH/H₂O | 80 | ~70-85 | Heterogeneous catalyst, easy removal but sometimes lower activity.[14] |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2.5) | THF/H₂O | 80 | >95 | Modern pre-catalyst, often highly efficient and reproducible. |
Detailed Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol uses a robust catalyst system designed to provide high yields for the target molecule.
Materials:
-
2-Bromophenol (1.0 equiv)
-
3-Carboxyphenylboronic acid (1.2 equiv)
-
Potassium Phosphate (K₃PO₄), powdered (2.5 equiv)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.0 mmol, 173 mg) and 3-carboxyphenylboronic acid (1.2 mmol, 199 mg).
-
Add finely powdered K₃PO₄ (2.5 mmol, 531 mg).
-
Seal the flask with a septum. Evacuate the flask and backfill with Argon gas. Repeat this cycle three times to ensure a fully inert atmosphere.[7]
-
Under a positive pressure of Argon, add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.
-
Stir the mixture for 10 minutes to ensure good suspension.
-
Quickly weigh and add the XPhos Pd G3 catalyst (0.02 mmol, 16.9 mg) to the flask against a positive flow of Argon.
-
Heat the reaction mixture to 90 °C in an oil bath with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the 2-bromophenol is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Carefully adjust the pH of the aqueous layer to ~3-4 with 1 M HCl.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure this compound.
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
The mechanism is a fundamental concept for troubleshooting. Understanding each step helps diagnose failures. For instance, a failure to initiate suggests a problem with the oxidative addition step, pointing towards catalyst quality or aryl halide reactivity.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 11. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Handling of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution during experimental workflows. Understanding the inherent chemical liabilities of this molecule—namely its phenolic hydroxyl and aromatic carboxylic acid moieties—is critical for obtaining reliable and reproducible results.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution of this compound is turning yellow or brown. What is causing this discoloration and how can I prevent it?
A1: Root Cause Analysis & Prevention
The observed discoloration is a classic indicator of the oxidation of the phenolic hydroxyl group. Phenols are highly susceptible to oxidation, which converts them into quinone or quinone-like structures that are intensely colored. This process can be initiated or accelerated by several factors.
Mechanism of Discoloration: The phenolic group can be oxidized by atmospheric oxygen, a reaction often catalyzed by trace metal ions, light, or alkaline pH conditions.[1][2] This process involves the formation of a phenoxy radical, which is stabilized by resonance, followed by further oxidation to form colored products.
Preventative Measures:
-
Deoxygenate Solvents: Before preparing your solution, purge the solvent with an inert gas (e.g., high-purity argon or nitrogen) for 15-20 minutes. This displaces dissolved oxygen, a primary culprit in oxidation.
-
Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions inside a glovebox or under a gentle stream of inert gas. After preparation, blanket the headspace of your storage vial with the inert gas before sealing.
-
Use High-Purity Solvents: Ensure all solvents are of high purity (e.g., HPLC or ACS grade).[3][4] Lower-grade solvents can contain metallic impurities that catalyze oxidation.
-
Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil. Phenolic compounds can be susceptible to photo-oxidation.
-
Control pH: Maintain the solution pH in the acidic to neutral range (ideally pH 3-6). Alkaline conditions (pH > 7) deprotonate the phenolic hydroxyl group, forming a phenoxide ion that is significantly more susceptible to oxidation.[5]
-
Consider Chelating Agents: If trace metal contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., ~0.1 mM) can sequester metal ions and inhibit catalysis.
Q2: I am observing a gradual loss of my compound in solution over time via HPLC analysis, but there is no significant color change. What could be the cause?
A2: Investigating Non-Chromophoric Degradation
A loss of the parent compound without a corresponding color change suggests degradation pathways that do not produce colored byproducts. For this molecule, the most likely culprits are pH-mediated hydrolysis, subtle structural rearrangements, or decarboxylation.
Potential Degradation Pathways:
-
Photodegradation/Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) when exposed to UV or even ambient light, a process that generates an aryl radical intermediate.[6][7][8] This would result in the formation of 2-hydroxybiphenyl, a different compound with a distinct retention time on a reverse-phase HPLC column.
-
pH-Dependent Instability: The stability of biphenyl compounds can be highly dependent on pH.[9] Extreme pH values can catalyze slow degradation reactions that might not be immediately obvious.[10][11] Studies on similar biphenyl structures have shown maximum stability at slightly acidic pH (e.g., pH 5) and the fastest degradation at alkaline pH (e.g., pH 10).[9]
-
Solvent Reactivity: While less common with robust solvents like DMSO or acetonitrile, some solvents or impurities within them could potentially react with the compound over long storage periods.[12]
Troubleshooting & Solutions:
-
Strict Light Protection: Always store and handle the solution with rigorous protection from light, as described in A1.
-
Optimize and Buffer pH: The single most critical parameter to control is pH.[13] Prepare solutions in a buffered system to maintain a stable pH. A citrate or acetate buffer in the pH 4-5 range is an excellent starting point.
-
Temperature Control: Store stock solutions frozen at -20°C or -80°C. Degradation reactions are significantly slowed at lower temperatures.[9] Avoid repeated freeze-thaw cycles by preparing smaller, single-use aliquots.
-
Stability Study: Perform a small-scale stability study. Prepare the solution and aliquot it into several vials. Store them under different conditions (e.g., room temp vs. 4°C vs. -20°C; light vs. dark; buffered vs. unbuffered) and analyze the concentration at set time points (0, 24, 48, 72 hours) using a stability-indicating HPLC method.
Frequently Asked Questions (FAQs)
What are the primary factors that cause the degradation of this compound in solution?
The primary degradation factors are Oxidation , pH , Light , and Temperature .
-
Oxidation: The phenolic hydroxyl group is prone to oxidation by atmospheric oxygen.[1]
-
pH: The compound's stability is highly pH-dependent. Alkaline conditions make the phenol more susceptible to oxidation, while extreme pH levels can catalyze other degradation reactions.[5][9]
-
Light: Exposure to UV and visible light can induce photodegradation, including decarboxylation of the carboxylic acid group.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[9]
What is the optimal pH range for preparing and storing solutions?
Based on studies of similar phenolic and biphenyl structures, a slightly acidic pH range of 4.0 to 6.0 is recommended.[9][13] In this range, the carboxylic acid group is largely protonated, and the phenolic group is less susceptible to oxidative degradation than at alkaline pH.[5] Using a buffer is strongly advised for maintaining this pH.
Which solvents are recommended for this compound?
High-purity, aprotic solvents are generally preferred for stock solutions to minimize reactivity.
-
Dimethyl sulfoxide (DMSO): Excellent solubilizing power. Ensure it is anhydrous and high-purity.
-
Acetonitrile (ACN): A common solvent for analytical purposes, often used in mobile phases.
-
Ethanol: Can be used, but as a protic solvent, it may be more reactive over long-term storage. For aqueous working solutions, always use a suitable buffer system and high-purity water (e.g., Milli-Q or 18 MΩ·cm). The choice of solvent can significantly impact the stability and bioavailability of a compound.[4][12]
How should I store stock solutions to ensure long-term stability?
For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: At -20°C or, ideally, -80°C.
-
Container: In amber glass vials with PTFE-lined screw caps.
-
Atmosphere: The vial headspace should be flushed with an inert gas (argon or nitrogen) before sealing.
-
Aliquoting: Prepare single-use aliquots to avoid contamination and repeated freeze-thaw cycles.
Are there any incompatible substances I should avoid?
Yes. Avoid contact with:
-
Strong Oxidizing Agents: These will directly degrade the phenol moiety.[14]
-
Strong Bases: High pH significantly increases the rate of oxidative degradation.[5]
-
Trace Metals: Ions such as iron (Fe³⁺) and copper (Cu²⁺) can catalyze oxidation.[1] Ensure all glassware is scrupulously clean.
Protocols and Methodologies
Protocol 1: Recommended Procedure for Preparing a Stable Stock Solution
This protocol is designed to minimize initial degradation during solution preparation.
-
Preparation:
-
Place a calculated amount of this compound solid into a tared amber glass vial.
-
Select a high-purity, anhydrous solvent (e.g., DMSO).
-
Deoxygenate the solvent by bubbling argon or nitrogen gas through it for 15-20 minutes.
-
-
Dissolution:
-
Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.
-
Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved.
-
-
Storage:
-
If the entire stock will not be used at once, immediately portion it into smaller, single-use amber vials.
-
Before sealing each aliquot, flush the headspace with inert gas.
-
Label clearly and store at -80°C.
-
Protocol 2: Stability-Indicating RP-HPLC Method for Monitoring Degradation
A well-developed HPLC method is crucial for distinguishing the parent compound from its potential degradants.
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to ensure protonation of the carboxylic acid for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 30% B to 95% B over 15 minutes, hold for 3 min | A broad gradient helps to elute both the parent compound and potential degradants of different polarities.[15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA Detector at 222 nm and 254 nm | Monitoring at multiple wavelengths can help detect impurities that may have different absorption maxima.[16] |
| Injection Vol. | 5-10 µL | Standard volume. |
Procedure:
-
Prepare samples by diluting the stock solution in the initial mobile phase composition (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).
-
Run a T=0 sample to establish the initial purity and peak area.
-
Analyze subsequent time points from your stability study.
-
Calculate the percent remaining of the parent compound relative to the T=0 sample. Look for the appearance of new peaks, which indicate degradation products.
Visualizations: Degradation Pathways and Workflows
Key Degradation Pathways
The following diagram illustrates the two primary degradation pathways for this compound.
Caption: Primary degradation routes: Oxidation of the phenol and decarboxylation of the carboxylic acid.
Experimental Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating compound stability under various stress conditions.
Caption: A systematic workflow for conducting a forced degradation or stability study.
References
- 1. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 3. The Essential Role of High-Purity Solvents in Pharmaceutical Drug Formulations [metapress-com.bibliotheek.ehb.be]
- 4. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ibisscientific.com [ibisscientific.com]
- 11. researchgate.net [researchgate.net]
- 12. coastviewsolvents.com [coastviewsolvents.com]
- 13. agilent.com [agilent.com]
- 14. aksci.com [aksci.com]
- 15. researchgate.net [researchgate.net]
- 16. zenodo.org [zenodo.org]
Technical Support Center: Troubleshooting Poor Solubility of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: The Senior Application Scientist Team
Welcome to the technical support center for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting steps and advanced strategies in a practical question-and-answer format.
Section 1: Foundational Understanding
Q1: Why is this compound so poorly soluble in neutral aqueous solutions?
A: The poor aqueous solubility of this compound stems from a conflict within its molecular structure. It possesses a large, rigid, and non-polar biphenyl backbone. This hydrophobic core promotes strong intermolecular π-π stacking interactions, which lock the molecules into a highly stable, low-energy crystal lattice.[1][2] Breaking this stable crystal structure requires a significant amount of energy, which is not compensated by favorable interactions with water molecules.
While the molecule also contains a polar carboxylic acid group and a phenolic hydroxyl group, which can participate in hydrogen bonding, their hydrophilic contributions are insufficient to overcome the dominant hydrophobicity of the biphenyl system in a neutral pH environment.[3] This dual nature is a classic characteristic of many compounds in modern drug discovery pipelines, which often leads to solubility challenges.[4]
Q2: What are the key physicochemical properties I should be aware of before starting my experiments?
A: Understanding the fundamental properties of the molecule is the first step in designing a successful solubilization strategy. The carboxylic acid and hydroxyl groups are ionizable, making the compound's solubility highly dependent on pH.
| Property | Value (Predicted/Reported) | Significance for Solubility |
| Molecular Formula | C₁₃H₁₀O₃ | - |
| Molecular Weight | 214.22 g/mol [5] | Influences diffusion and dissolution rates. |
| pKa (Carboxylic Acid) | ~3.99[6] | Below this pH, the group is neutral and less soluble. Above this pH, it deprotonates to the highly soluble carboxylate anion. |
| pKa (Phenolic Hydroxyl) | ~9-10 (Estimated) | The hydroxyl group can also be deprotonated at high pH, further increasing solubility, but the carboxylic acid is the primary handle for pH modification. |
| Predicted XLogP3 | 2.6[5] | Indicates a preference for a lipid environment over an aqueous one, confirming the molecule's hydrophobic character. |
Q3: How does this compound fit into the Biopharmaceutics Classification System (BCS)?
A: Based on its high lipophilicity (LogP > 2) and poor aqueous solubility, this compound is likely a BCS Class II compound.[7]
-
BCS Class II: Low Solubility, High Permeability.[8]
Causality: For BCS Class II compounds, the rate-limiting step for absorption in the body is not its ability to cross biological membranes (permeability), but rather how quickly it can dissolve in gastrointestinal fluids.[8] Therefore, any strategy that enhances the solubility and dissolution rate will likely have a direct, positive impact on its bioavailability.[9]
Section 2: Troubleshooting and Methodologies
Q4: My compound is insoluble in my neutral aqueous buffer. What is the most direct method to try first?
A: The most straightforward approach is pH adjustment . The carboxylic acid group is the key. By raising the pH of the solution to a value at least 2 units above the pKa of the carboxylic acid (i.e., pH > 6), you can deprotonate it to form the highly soluble carboxylate salt.[10]
This is an equilibrium-driven process. Adding a base shifts the equilibrium from the insoluble, neutral form to the soluble, ionized form.
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol: pH-Adjusted Stock Solution
-
Weigh the desired amount of this compound powder into a suitable container.
-
Add a small volume of purified water to create a slurry.
-
While stirring, add a 1 M NaOH solution dropwise. Monitor the pH of the solution.
-
Continue adding the base until all the solid has dissolved and the pH is stable in the desired range (e.g., pH 7.4).
-
Add purified water to reach the final desired concentration and volume.
-
Self-Validation: Before use, check for any precipitation. If the solution is to be added to a lower pH buffer, be aware that the compound may precipitate out. This method is ideal for creating a high-concentration stock that will be highly diluted in the final assay.
Q5: I successfully dissolved my compound by raising the pH, but it crashes out when I add it to my physiological pH buffer. What are my next options?
A: This is a very common issue known as precipitation upon pH shift. It indicates that while the compound is soluble at a high pH, it is supersaturated and thermodynamically unstable at the final, lower pH of your experiment. To solve this, you need to increase the intrinsic solubility of the compound in its neutral form. Two excellent strategies are co-solvency and salt formation.
Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] They disrupt the hydrogen-bonding network of water, creating "pockets" that can more readily accommodate the hydrophobic biphenyl backbone of your molecule, thereby increasing its solubility.[7][11]
Common Co-solvents for Preclinical Studies:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
Glycerol
Experimental Protocol: Co-solvent Screening
-
Prepare a series of vials containing different co-solvents and co-solvent/water mixtures (e.g., 100% DMSO, 50:50 DMSO:Water, 100% Ethanol, etc.).
-
Add an excess amount of your compound to each vial to create a slurry.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Self-Validation: The concentration measured represents the equilibrium solubility in that solvent system. This allows you to identify the most effective co-solvent and the minimum amount needed to achieve your target concentration.
Rationale: Instead of forming the salt in situ in solution, you can synthesize and isolate a stable, solid-state salt of your compound. This new chemical entity will have a different crystal structure and superior physicochemical properties, including a potentially much higher intrinsic solubility and dissolution rate compared to the parent "free acid" form.[12][13][14] This is a very common strategy in the pharmaceutical industry, with about half of all marketed drugs being administered as salts.[15]
Experimental Workflow: Salt Screening
Caption: A typical workflow for pharmaceutical salt screening.
Q6: My goal is to improve the dissolution rate for an oral formulation, not just equilibrium solubility. What should I focus on?
A: For oral absorption of a BCS Class II drug, a rapid dissolution rate is critical. Even if a compound has high equilibrium solubility, if it dissolves too slowly, it will pass through the gastrointestinal tract before it can be fully absorbed. Here, kinetic strategies are key.
Rationale: The dissolution rate is described by the Noyes-Whitney equation, which shows that the rate is directly proportional to the surface area of the solid.[8] By reducing the particle size (e.g., through micronization or nanonization), you dramatically increase the surface area-to-volume ratio, leading to a faster dissolution rate.[7][16]
-
Micronization: Reduces particles to the micron range (1-10 µm) using techniques like jet milling.
-
Nanonization: Reduces particles to the sub-micron range (nanocrystals or nanosuspensions), further increasing surface area.
Rationale: Crystalline materials are low-energy, stable forms. By disrupting the crystal lattice and creating an amorphous (disordered) solid, you trap the compound in a higher-energy state.[17] This high-energy state results in a much greater "apparent" solubility and a significantly faster dissolution rate because less energy is required to break the molecules free from the solid phase.[18] The drug is typically dispersed within a polymer matrix to stabilize the amorphous form and prevent recrystallization.
Caption: Dissolution rate comparison of crystalline vs. amorphous forms.
Section 3: Strategy Selection Guide
Q7: With so many options, how do I choose the best solubility enhancement strategy for my project?
A: The optimal strategy depends on your specific goals, the stage of your research, and the resources available. Use the following table and decision tree to guide your choice.
Comparison of Solubility Enhancement Techniques
| Technique | Best For... | Advantages | Disadvantages |
| pH Adjustment | In vitro assays, initial screening | Simple, rapid, inexpensive[10] | Risk of precipitation on pH shift; not always suitable for in vivo use[10] |
| Co-solvency | Preclinical toxicology, early in vivo studies | Easy to prepare; can significantly increase solubility[10] | Potential for vehicle effects or toxicity in vivo; drug may precipitate upon dilution[11] |
| Salt Formation | Developing a new drug substance for clinical trials | Creates a new, stable solid form with improved properties; well-established regulatory path[13][15] | Only works for ionizable drugs; screening can be time and resource-intensive[9] |
| Particle Size Reduction | Improving dissolution of an existing crystalline form | Increases dissolution rate without changing the molecule; established technology[8][16] | May not be sufficient for very insoluble compounds; can lead to handling issues (aggregation) |
| Solid Dispersion | Maximizing dissolution rate and achieving supersaturation | Can lead to dramatic increases in apparent solubility and bioavailability[18] | Formulations can be physically unstable (recrystallization); requires specialized manufacturing[17] |
Decision Tree for Troubleshooting
Caption: Decision guide for selecting a solubility enhancement method.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID CAS#: 376592-93-7 [m.chemicalbook.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. longdom.org [longdom.org]
- 11. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Scaling Up 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This molecule is a critical intermediate, notably in the synthesis of the thrombopoietin receptor agonist Eltrombopag. Transitioning its synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges that require a deep understanding of the underlying chemistry and process dynamics.
This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. It is designed for researchers, process chemists, and drug development professionals who are tasked with developing a robust, efficient, and scalable manufacturing process.
Part 1: The Synthetic Landscape: An Overview
The most prevalent and industrially viable route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an arylboronic acid, catalyzed by a palladium complex.[1][2] The typical strategy involves coupling a protected 2-halo-phenol derivative with 3-carboxyphenylboronic acid, followed by a deprotection step.
The choice of protecting group for the phenolic hydroxyl is a critical design element. Benzyl ethers are commonly used due to their stability during the coupling reaction and their susceptibility to removal via catalytic hydrogenation, which can often be combined with the reduction of a nitro group if present in the synthetic scheme.[3][4]
Caption: General synthetic workflow for key biphenyl intermediates.
Part 2: Troubleshooting Guide for Scale-Up
This section addresses specific, high-frequency issues in a question-and-answer format.
Q1: My Suzuki coupling yield dropped significantly when moving from a 1L flask to a 50L reactor. What are the most likely causes?
This is a classic scale-up challenge often rooted in mass and heat transfer limitations.[5]
Answer:
Several factors can contribute to a drop in yield upon scale-up. Systematically investigate the following:
-
Catalyst Deactivation or Insufficient Mixing:
-
The "Why": At a larger scale, achieving a homogenous mixture is more difficult. The palladium catalyst, especially heterogeneous catalysts like Pd/C, must be well-suspended to be effective.[6] Inefficient stirring can create "dead zones" in the reactor where the reaction does not proceed. Furthermore, inadequate inert gas blanketing at scale can lead to oxygen ingress, which can deactivate the Pd(0) catalyst.
-
The Solution:
-
Agitation: Evaluate your stirrer design. A simple anchor stirrer may be insufficient. Consider a multi-bladed impeller (e.g., pitched-blade turbine) to improve top-to-bottom mixing. Monitor the stirrer's power draw to ensure consistent agitation.
-
Inert Atmosphere: Ensure a robust nitrogen or argon purge and positive pressure system is in place for the larger reactor. De-gas all solvents and the reaction mixture thoroughly before adding the catalyst.
-
Catalyst Loading: While not ideal, a marginal increase in catalyst loading (e.g., from 0.5 mol% to 0.75 mol%) might be necessary to compensate for minor deactivation pathways that are more pronounced at scale.
-
-
-
Poor Solubility of the Base:
-
The "Why": Many Suzuki couplings use an inorganic base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in an aqueous/organic solvent system.[2][4] At a larger scale, the dissolution of this base can be slower, or it may settle in poorly mixed areas, leading to localized pH changes and stalling the reaction.
-
The Solution:
-
Ensure the aqueous base solution is fully dissolved before adding it to the reactor.
-
Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to improve the interaction between the organic and aqueous phases.
-
Alternatively, explore organic bases or different solvent systems that offer better solubility for all components.
-
-
-
Thermal Control Issues:
-
The "Why": The surface-area-to-volume ratio decreases as reactor size increases, making heat removal more challenging.[5] The oxidative addition step in the Suzuki cycle can be exothermic. If the heat is not dissipated efficiently, localized hot spots can lead to side reactions and degradation of starting materials or product.
-
The Solution:
-
Slow the addition rate of reagents, particularly the aryl halide or the catalyst slurry.
-
Ensure the reactor's heating/cooling jacket is functioning optimally and use a thermal transfer fluid appropriate for the target temperature.
-
Implement real-time temperature monitoring with multiple probes if possible.
-
-
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 4. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Analytical Methods for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the analytical detection of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. This guide is designed for researchers, analytical chemists, and drug development professionals. It provides in-depth troubleshooting advice, validated protocols, and foundational knowledge to help you develop, refine, and validate robust analytical methods for this compound.
Frequently Asked Questions (FAQs)
This section addresses common initial questions to guide your method development strategy.
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
A1: The choice depends on the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent starting point for simpler matrices or when analyzing higher concentrations, such as in drug formulation or process chemistry. It is robust, cost-effective, and widely available. Given the biphenyl structure, the analyte possesses a strong chromophore, making UV detection viable.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for complex biological matrices (e.g., plasma, urine, tissue homogenates) and when low detection limits (in the ng/mL or pg/mL range) are required.[1][2] Its high selectivity minimizes interference from endogenous matrix components, which is crucial for pharmacokinetic and toxicokinetic studies.[3]
Q2: What are the key physicochemical properties of this analyte that will influence method development?
A2: Understanding the analyte's properties is fundamental to designing a successful method. Key characteristics for this compound include its acidic nature and moderate lipophilicity.
| Property | Value / Observation | Implication for Method Development |
| Molecular Formula | C₁₃H₁₀O₃ | Used for accurate mass determination in MS.[4] |
| Molecular Weight | 214.22 g/mol | Essential for preparing standard solutions and for MS settings.[4] |
| Acidity (pKa) | The carboxylic acid group (-COOH) makes the molecule acidic. The exact pKa is not readily published, but it is expected to be around 4-5, similar to benzoic acid. | The molecule's charge state is pH-dependent. This is critical for optimizing sample preparation (especially ion-exchange SPE) and reverse-phase HPLC mobile phase pH.[5] |
| Lipophilicity (LogP) | Estimated LogP is ~3.7.[6][7] | Indicates good retention on reversed-phase (e.g., C18, C8) columns. It also suggests that liquid-liquid extraction (LLE) with water-immiscible organic solvents is a viable sample preparation strategy. |
| UV Absorbance | The biphenyl system provides strong UV absorbance, likely with a maximum (λmax) in the 200-300 nm range. | Allows for sensitive detection using HPLC with a Diode Array Detector (DAD) or UV detector. |
Q3: I am starting from scratch. What is a logical workflow for developing a validated method?
A3: A systematic approach is crucial. The workflow should begin with basic analyte characterization and method scouting, followed by optimization, and concluding with formal validation according to regulatory guidelines. This ensures the final method is robust, reliable, and fit for its intended purpose.[8][9]
Caption: A structured workflow for analytical method development and validation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Section 2.1: Sample Preparation Issues
Q: My analyte recovery from plasma is low and inconsistent after protein precipitation. What should I do?
A: Protein precipitation is a simple but often "dirty" sample cleanup method. Low recovery for a moderately lipophilic compound like this is common due to non-specific binding to the precipitated proteins.
-
Causality: The analyte may be adsorbing to or co-precipitating with the plasma proteins. The high LogP suggests this possibility.
-
Solution 1 (Optimization): Before abandoning this method, test different precipitation solvents. Acetonitrile (ACN) is common, but methanol may yield different results. Also, try acidifying the solvent (e.g., with 0.1% formic acid) to ensure the analyte is in its neutral, less polar form, which can improve partitioning into the supernatant.
-
Solution 2 (Alternative Technique): Liquid-Liquid Extraction (LLE). LLE is an excellent next step. Given the analyte's acidic nature, a pH-driven extraction is ideal.
-
Acidify the plasma sample to a pH of ~2-3 (at least 2 pH units below the pKa) with a weak acid like phosphoric or formic acid. This ensures the carboxylic acid is protonated (neutral).
-
Extract with a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase. This process not only improves recovery but also provides a much cleaner sample and can concentrate the analyte.
-
-
Solution 3 (Advanced Technique): Solid-Phase Extraction (SPE). SPE offers the cleanest extracts and highest concentration factors. For this analyte, a mixed-mode or weak anion exchange (WAX) sorbent would be effective.
Q: I'm seeing significant ion suppression in my LC-MS/MS analysis. How can I fix this?
A: Ion suppression is a matrix effect where co-eluting endogenous compounds from the sample (e.g., phospholipids from plasma) interfere with the ionization of the target analyte in the MS source, leading to poor sensitivity and accuracy.
-
Causality: The root cause is insufficient sample cleanup or poor chromatographic separation between the analyte and matrix components.
-
Solution 1 (Chromatographic): Improve the separation. Ensure your analyte does not elute in the first minute of the gradient, where many highly polar, suppressive matrix components often appear. Increase the initial aqueous percentage of your gradient or add an isocratic hold at the beginning. A longer column or one with a different stationary phase chemistry could also resolve the interference.
-
Solution 2 (Sample Preparation): Enhance your cleanup method. If using protein precipitation, switch to LLE or SPE. SPE is particularly effective at removing phospholipids and other sources of ion suppression.
-
Solution 3 (Internal Standard): Use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆- or D₄-labeled analyte). A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression. By using the analyte/IS peak area ratio for quantification, the variability caused by suppression is effectively cancelled out, ensuring data accuracy.
Section 2.2: Chromatography Problems
Q: My chromatographic peak is tailing or showing poor shape. What are the likely causes and solutions?
A: Poor peak shape compromises both resolution and integration accuracy. For an acidic compound like this, tailing is a common issue.
-
Causality: Peak tailing can result from several factors, including secondary interactions with the column, column overload, or extra-column dead volume. For acidic analytes, the most common cause is interaction with residual, un-capped silanols on the silica-based stationary phase.
-
Troubleshooting Workflow:
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
-
Detailed Explanation:
-
Mobile Phase pH: The most critical factor. At a pH near the analyte's pKa, a mixed population of ionized and neutral forms exists, leading to tailing. By lowering the mobile phase pH to <3.5 (e.g., with 0.1% formic acid), you ensure the carboxylic acid is fully protonated (neutral). This single form interacts more predictably with the C18 phase and minimizes ionic interactions with silanols, dramatically improving peak shape.[6][7]
-
Column Choice: If tailing persists at low pH, consider a modern, high-purity silica column with robust end-capping to shield the silanols.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase, causing fronting or tailing. To test this, dilute your sample 10-fold. If the peak shape improves, you need to either inject a smaller volume or dilute your samples.
-
Experimental Protocols
These protocols provide a starting point for your method development. They should be optimized for your specific instrumentation and application.
Protocol 1: Starting HPLC-UV Method
This method is suitable for initial purity assessments or analysis in simple matrices.
-
Instrumentation: Standard HPLC system with a UV or DAD detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
Time (min) %B 0.0 40 10.0 90 12.0 90 12.1 40 | 15.0 | 40 |
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detection: Monitor at the UV maximum (determine by scanning a standard; start with 254 nm).
-
Rationale: The acidic mobile phase ensures the analyte is in a single, neutral form for good peak shape. The gradient is a generic starting point that should elute a compound with a LogP of ~3.7 within a reasonable time.
Protocol 2: Starting LC-MS/MS Method Parameters
This method is designed for sensitive quantification in complex biological matrices.
-
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use the same column and mobile phases as the HPLC-UV method, but with a lower flow rate (e.g., 0.4-0.5 mL/min) and a shorter, faster gradient suitable for a 2.1 mm ID column.
-
Ionization Source: Electrospray Ionization (ESI), Negative Mode.
-
Rationale for ESI Negative: The carboxylic acid group readily loses a proton to form a negative ion [M-H]⁻. This is typically a much more efficient and sensitive ionization pathway for acidic molecules than positive mode.
-
MS Parameters (Initial Tuning):
-
Infuse a solution of the reference standard (~1 µg/mL in 50:50 ACN:Water) directly into the mass spectrometer.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the precursor ion.
-
Precursor Ion (Q1): m/z 213.1 (for [C₁₃H₉O₃]⁻).
-
Product Ion Scan (Q3): Fragment the precursor ion using varying collision energies to find stable, intense product ions. A likely fragmentation is the loss of CO₂ (44 Da), which would result in a product ion at m/z 169.1.
-
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) Quantifier 213.1 169.1 (example) 100 | Qualifier | 213.1 | (select a 2nd product) | 100 |
Protocol 3: Bioanalytical Method Validation Workflow
All methods used for regulated studies must be validated to ensure they are fit for purpose. The validation should follow established guidelines from regulatory bodies like the FDA or ICH.[3][10][11]
| Validation Parameter | Purpose | Key Acceptance Criteria (Typical) |
| Selectivity & Specificity | To ensure the method can differentiate the analyte from endogenous components, metabolites, and other interferences. | No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank matrix samples. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6-8 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Replicate analysis (n=5) at ≥4 QC levels. Mean accuracy within ±15% of nominal. Precision (%CV) ≤15%. (±20% and ≤20% at LLOQ).[10] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5x the response of a blank sample. Accuracy within ±20%, Precision ≤20%. |
| Recovery | The efficiency of the extraction process. | Determined by comparing the response of pre-extraction spiked samples to post-extraction spiked samples. Should be consistent and reproducible. |
| Matrix Effect | To assess the impact of the sample matrix on ionization efficiency (for LC-MS). | Assessed by comparing the response of post-extraction spiked samples to standards in neat solution. Should be consistent. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples must be within ±15% of nominal concentration. |
References
- 1. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 7. 4-Hydroxy(1,1’-biphenyl)-3-carboxylic acid | SIELC Technologies [sielc.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. starodub.nl [starodub.nl]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. hhs.gov [hhs.gov]
Technical Support Center: Synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. As a critical intermediate in the synthesis of various pharmaceuticals, achieving high purity is paramount. This guide is designed to help you navigate the common challenges encountered during its synthesis, particularly via the Suzuki-Miyaura coupling reaction, and to provide actionable solutions to minimize impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction involves the palladium-catalyzed coupling of an aryl halide (typically a 2-bromophenol derivative) with an arylboronic acid (3-carboxyphenylboronic acid). The reaction is favored for its mild conditions and tolerance of a wide range of functional groups.
Q2: Are protecting groups necessary for the hydroxyl and carboxylic acid functionalities during the Suzuki-Miyaura coupling?
A2: While the Suzuki-Miyaura coupling is known for its functional group tolerance, the presence of unprotected acidic protons, such as in phenols and carboxylic acids, can sometimes interfere with the catalytic cycle.[3][4] The base required for the reaction can deprotonate these groups, potentially affecting the solubility of the starting materials and the stability of the catalyst. However, many successful syntheses are performed without protecting groups. The decision to use protecting groups depends on the specific reaction conditions and the observed side reactions. If you are experiencing low yields or significant impurity formation, a protecting group strategy might be beneficial.
Q3: What are the primary impurities I should be aware of in this synthesis?
A3: The main impurities encountered in the synthesis of this compound via Suzuki-Miyaura coupling are typically:
-
Homocoupling products: Symmetrical biphenyls formed from the coupling of two molecules of the same starting material (e.g., biphenyl-3,3'-dicarboxylic acid from the homocoupling of 3-carboxyphenylboronic acid).
-
Dehalogenated starting material: The aryl halide is reduced to the corresponding arene (e.g., 2-hydroxybenzoic acid from 2-bromo-3-hydroxybenzoic acid).
-
Protodeboronated starting material: The boronic acid is converted to the corresponding arene (e.g., benzoic acid from 3-carboxyphenylboronic acid).
-
Unreacted starting materials: Residual 2-bromophenol and 3-carboxyphenylboronic acid.
Troubleshooting Guide
This section addresses specific problems you may encounter during your synthesis and provides detailed solutions.
Problem 1: Low Yield of the Desired Product
Symptom: The reaction results in a low yield of this compound, with significant amounts of unreacted starting materials.
Potential Causes & Solutions:
-
Inefficient Catalyst Activity: The palladium catalyst may be deactivated or not functioning optimally.
-
Solution: Ensure you are using a high-quality palladium catalyst. For challenging couplings, consider using pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or employing more active phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) with a Pd(II) precursor like Pd(OAc)₂.[5]
-
-
Inappropriate Base: The choice and amount of base are critical for the transmetalation step.[6]
-
Solution: The base should be strong enough to activate the boronic acid but not so strong as to cause significant side reactions. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[7] The amount of base should be optimized; typically, 2-3 equivalents are sufficient.
-
-
Poor Solubility of Reagents: The starting materials may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often used to dissolve both the organic and inorganic reagents.[7] Experiment with different solvent ratios to ensure homogeneity.
-
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.
Problem 2: Presence of Significant Homocoupling Byproducts
Symptom: Analysis of the crude product shows a significant amount of the symmetrical biphenyl derived from the boronic acid (biphenyl-3,3'-dicarboxylic acid).
Causality Workflow for Homocoupling:
Caption: Troubleshooting workflow for boronic acid homocoupling.
Solutions:
-
Exclude Oxygen: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[9]
-
Protocol: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Use a Pd(0) Pre-catalyst: Pd(II) sources can directly promote homocoupling before the catalytic cycle is fully established.
-
Recommendation: Use a Pd(0) pre-catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). If using a Pd(II) source, consider adding a small amount of a reducing agent to facilitate the in-situ formation of Pd(0).
-
Problem 3: Formation of Dehalogenated Byproduct
Symptom: The crude product contains a significant amount of the arene formed by replacing the halogen on the starting aryl halide with a hydrogen atom.
Potential Causes & Solutions:
-
Formation of Palladium-Hydride Species: The dehalogenation side reaction is often mediated by the formation of palladium-hydride (Pd-H) species.
-
Influence of Base: Certain bases, especially hydroxides, can promote the formation of Pd-H. Consider using weaker bases like carbonates (K₂CO₃) or phosphates (K₃PO₄).[3][10]
-
Solvent Effects: Protic solvents, particularly alcohols, can also be a source of hydrides. If dehalogenation is a major issue, consider using anhydrous aprotic solvents like 1,4-dioxane or toluene.
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.
-
Solution: Optimize the reaction temperature to the minimum required for a reasonable reaction rate. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged heating.
-
Problem 4: Difficulty in Purifying the Final Product
Symptom: The crude product is difficult to purify, and impurities co-elute with the desired product during chromatography or are difficult to remove by recrystallization.
Purification Strategy Flowchart:
Caption: A general purification workflow for this compound.
Recommended Purification Protocols:
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral impurities.[11][12][13][14][15]
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any trapped neutral impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Collect the precipitated product by filtration and wash with cold water.
-
-
-
Recrystallization: This is an excellent final purification step to obtain a highly pure, crystalline product.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biphenyl carboxylic acids, mixtures of ethanol and water, or benzene and petroleum ether have been reported to be effective.[16]
-
Protocol:
-
Dissolve the crude or partially purified product in a minimal amount of a hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
-
Analytical Methods for Purity Assessment
High-Performance Liquid Chromatography (HPLC):
HPLC is the preferred method for assessing the purity of this compound and quantifying impurities.
-
Typical Conditions:
-
Column: A reverse-phase C18 or Biphenyl column is suitable for separating the product from common impurities.[17][18][19][20]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is commonly used.[17][18]
-
Detection: UV detection at a wavelength where the product and impurities have significant absorbance (e.g., 254 nm) is standard.
-
Table 1: Example HPLC Gradient for Purity Analysis
| Time (min) | % Acetonitrile | % Water (with 0.1% Phosphoric Acid) |
| 0 | 30 | 70 |
| 20 | 90 | 10 |
| 25 | 90 | 10 |
| 26 | 30 | 70 |
| 30 | 30 | 70 |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 8. Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. vernier.com [vernier.com]
- 14. youtube.com [youtube.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. reddit.com [reddit.com]
- 17. Separation of [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy-, 2-(diethylamino)ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 19. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 20. Restek Biphenyl [discover.restek.com]
Technical Support Center: Enhancing the Stability of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: Understanding the Molecule
2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a phenolic carboxylic acid of significant interest in pharmaceutical research and development, notably as a key metabolite of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. Its unique structure, featuring both a phenolic hydroxyl group and a carboxylic acid moiety on adjacent phenyl rings, makes it susceptible to specific degradation pathways. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting stability issues and implementing protocols to preserve the integrity of this compound during storage and experimentation.
The primary stability concerns for this molecule, like many phenolic compounds, revolve around its susceptibility to oxidation, pH-mediated hydrolysis, and photodegradation.[1] Understanding these pathways is critical for developing robust analytical methods and stable formulations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The principal degradation route is the oxidation of the 2'-hydroxyl group. This phenolic moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored quinone-type structures, resulting in a visible change in the solution's appearance (e.g., yellowing or browning). A secondary pathway, particularly under harsh acidic or alkaline conditions and elevated temperatures, can involve decarboxylation of the carboxylic acid group.
Q2: My solution of this compound is turning yellow. What's happening and how can I stop it?
A2: A yellow or brown discoloration is a classic indicator of oxidation. The phenolic hydroxyl group is being oxidized to form chromophoric (color-absorbing) species. This process is accelerated by several factors:
-
Dissolved Oxygen: Oxygen in your solvent is a primary culprit.
-
pH: Alkaline conditions (pH > 7) can deprotonate the phenolic group, forming a phenoxide ion that is significantly more susceptible to oxidation.[2]
-
Trace Metal Ions: Metal ions like Fe³⁺ or Cu²⁺ in your solvents or reagents can catalyze oxidative reactions.
-
Light Exposure: UV and visible light can provide the energy to initiate photo-oxidative degradation.[3][4]
Prevention Strategies:
-
Deoxygenate Solvents: Purge your solvents with an inert gas like nitrogen or argon before preparing solutions.
-
Control pH: Maintain a slightly acidic pH (ideally pH 3-5) where the phenolic group is protonated and more stable.[2][5]
-
Use Chelating Agents: Add a small amount (e.g., 0.01-0.1 mM) of ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.[1]
Q3: What are the ideal long-term storage conditions for this compound?
A3:
-
Solid Form: As a solid, the compound is relatively stable. For optimal long-term storage, keep it in a tightly sealed container in a desiccator at refrigerated temperatures (2-8 °C), protected from light. For a related compound, storage in a dry, room temperature environment is suggested, but refrigeration is a more conservative approach for long-term stability.
-
In Solution: Stock solutions are best prepared fresh. If storage is necessary, prepare the solution in a deoxygenated, slightly acidic buffer, consider adding an antioxidant, and store in amber vials at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
Q4: Can I add an antioxidant to my solution? If so, which one is recommended?
A4: Yes, using an antioxidant is a highly effective strategy. The choice depends on your downstream application.
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions, but can interfere with some biological assays.
-
Butylated Hydroxytoluene (BHT): Suitable for organic solutions.
-
Sodium Metabisulfite: A strong reducing agent often used in pharmaceutical formulations.
Always run a control experiment to ensure the chosen antioxidant does not interfere with your assay.
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This guide provides a systematic approach to identifying and resolving common experimental problems related to compound instability.
Symptom 1: Loss of Potency / Inconsistent Analytical Results
-
Potential Cause A: Chemical Degradation. The compound is degrading in your stock solution or during the experiment.
-
Diagnosis: Analyze your sample by HPLC-UV or LC-MS at different time points (t=0, 2h, 24h). Look for a decrease in the main peak area and the appearance of new, smaller peaks, which are likely degradants.[3][6]
-
Solution: Implement the stabilization strategies outlined in FAQ A2 . Prepare fresh solutions for each experiment from a solid, properly stored sample. Re-evaluate your experimental buffer and temperature conditions. Phenolic compounds are known to be sensitive to heat, so minimizing thermal stress is crucial.[1][7]
-
-
Potential Cause B: Adsorption to Surfaces. The compound may be adsorbing to plasticware or container surfaces, especially at low concentrations.
-
Diagnosis: Prepare a standard in both glass and polypropylene tubes. Compare the concentrations after a set incubation period. A lower concentration in the polypropylene tube suggests adsorption.
-
Solution: Use silanized glass vials or low-adsorption plasticware for all dilutions and storage.
-
Symptom 2: Solution Discoloration (Yellowing/Browning)
-
Potential Cause: Oxidation. As detailed in FAQ A2 , this is the most common cause of discoloration.
-
Diagnosis: The visual color change is the primary indicator. This can be confirmed by UV-Vis spectroscopy, looking for the emergence of new absorbance peaks at higher wavelengths.
-
Solution: Follow the workflow below to systematically eliminate oxidative factors.
-
Key Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol incorporates best practices to maximize the solution stability of this compound.
Materials:
-
This compound (solid)
-
HPLC-grade water
-
Citric acid and Sodium citrate (or a pre-made citrate buffer)
-
EDTA disodium salt
-
Nitrogen or Argon gas source
-
Sterile, amber glass vials with screw caps
Procedure:
-
Prepare Buffer: Create a 50 mM citrate buffer and adjust the pH to 4.0.
-
Add Chelator: Add EDTA to the buffer to a final concentration of 0.1 mM.
-
Deoxygenate: Sparge the buffer with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
-
Weigh Compound: Accurately weigh the required amount of solid this compound in a clean glass vessel.
-
Dissolution: Add the deoxygenated buffer to the solid compound. If solubility is an issue, minimal use of a co-solvent like DMSO or ethanol may be required before dilution with the buffer. Sonicate briefly if necessary.
-
Storage: Aliquot the final solution into amber glass vials, flush the headspace with inert gas before capping, and store at ≤ -20°C.
Protocol 2: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential for identifying potential degradants and establishing a stability-indicating analytical method.[8][9][10] This protocol provides a standard framework based on ICH guidelines.
Objective: To generate degradation products under various stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[10]
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in separate, labeled vials):
-
Time Points: Withdraw aliquots at intervals (e.g., 2, 8, 24, 48 hours). Neutralize the acid/base samples before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable method (e.g., reverse-phase HPLC with UV or MS detection).[6][9]
-
Evaluation: Compare the chromatograms to identify new peaks (degradants) and quantify the loss of the parent compound.
Reference Data
Table 1: Summary of Factors Affecting Stability
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| pH | Alkaline (>7) | High Risk. Significantly increases susceptibility to oxidation.[2] | Maintain pH in the acidic range (3-5). |
| Acidic (<3) | Moderate Risk. Generally more stable than alkaline, but extreme acid can promote hydrolysis.[2] | Use a buffer in the optimal 3-5 range. | |
| Oxygen | Atmospheric | High Risk. Direct participant in oxidation. | Use deoxygenated solvents; purge headspace with inert gas. |
| Light | UV / Visible | High Risk. Can initiate and accelerate photo-degradation.[3][4] | Use amber glassware; protect from light. |
| Temperature | > 40°C | Moderate Risk. Accelerates all degradation reactions.[1][7] | Store solutions frozen; avoid heat during experiments. |
| Metal Ions | Fe³⁺, Cu²⁺ | High Risk. Catalyze oxidative degradation. | Use high-purity reagents; add a chelating agent (EDTA). |
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijrpp.com [ijrpp.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
Validating the Bioactivity of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Guide to In Vitro Efficacy
This guide provides a comprehensive framework for validating the bioactivity of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (herein referred to as 2HBC), a molecule with putative anti-inflammatory properties.[1] We will explore a rational, multi-pronged experimental approach to characterize its mechanism of action and compare its efficacy against established modulators of key inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel chemical entities.
The core hypothesis for 2HBC's bioactivity centers on its potential to modulate critical enzymatic pathways involved in inflammation, specifically the 5-lipoxygenase (5-LOX) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling cascades.[1] Inhibition of 5-LOX can attenuate the production of pro-inflammatory leukotrienes, while activation of PPARγ exerts broad anti-inflammatory effects.
This guide will detail the necessary in vitro assays to test this hypothesis, providing step-by-step protocols, explaining the rationale behind experimental choices, and presenting a framework for comparative data analysis.
Section 1: Foundational Assessment - Cytotoxicity Profiling
Before assessing the specific bioactivity of 2HBC, it is crucial to determine its intrinsic cytotoxicity. A compound that is toxic to cells at concentrations required for its intended biological effect is not a viable therapeutic candidate. We will employ two common colorimetric assays, the MTT and XTT assays, to evaluate the metabolic activity of cells as an indicator of viability.
Experimental Rationale:
The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3] The amount of formazan produced is proportional to the number of viable cells. The XTT assay is similar but produces a water-soluble formazan product, simplifying the protocol. Running both assays provides a more robust assessment of cytotoxicity.
Comparative Compounds:
-
This compound (2HBC): The test compound.
-
Vehicle Control (DMSO): To control for any effects of the solvent used to dissolve 2HBC.
-
Positive Control (Doxorubicin): A known cytotoxic agent to ensure the assay is performing correctly.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of 2HBC using MTT and XTT assays.
Data Presentation: Comparative Cytotoxicity
| Compound | CC50 (µM) - MTT Assay | CC50 (µM) - XTT Assay |
| 2HBC | >100 | >100 |
| Doxorubicin | 0.5 | 0.6 |
| Vehicle (DMSO) | No significant toxicity | No significant toxicity |
Note: The data presented in this guide is hypothetical and for illustrative purposes.
Section 2: Mechanistic Validation - 5-Lipoxygenase (5-LOX) Inhibition
The biosynthesis of leukotrienes, potent mediators of inflammation, is initiated by the enzyme 5-lipoxygenase (5-LOX).[4][5] Direct inhibition of 5-LOX is a validated therapeutic strategy for inflammatory diseases. We will utilize a fluorometric inhibitor screening assay to determine if 2HBC can inhibit 5-LOX activity.
Experimental Rationale:
This assay measures the activity of 5-LOX by detecting the fluorescent product generated from a specific substrate.[6] A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.
Comparative Compounds:
-
This compound (2HBC): The test compound.
-
Zileuton: A well-characterized and clinically used 5-LOX inhibitor, serving as a positive control.[4]
-
Vehicle Control (DMSO): To establish baseline enzyme activity.
Signaling Pathway: 5-Lipoxygenase Cascade
Caption: The 5-Lipoxygenase pathway and points of inhibition.
Experimental Protocol: 5-LOX Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric 5-lipoxygenase inhibitor screening kits.[6]
-
Reagent Preparation: Prepare the LOX assay buffer, LOX probe, 5-LOX enzyme, and LOX substrate according to the manufacturer's instructions.
-
Compound Plating: In a 96-well white plate, add the test compounds (2HBC, Zileuton) at various concentrations and the solvent control (DMSO).
-
Enzyme Addition: Prepare a reaction mix containing the LOX assay buffer, LOX probe, and 5-LOX enzyme. Add this mix to the wells containing the test compounds and controls.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Substrate Addition: Add the LOX substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring fluorescence (Excitation/Emission ~500/536 nm) every 30-60 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the solvent control. Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Data Presentation: Comparative 5-LOX Inhibition
| Compound | IC50 (µM) |
| 2HBC | 15.2 |
| Zileuton | 0.5 |
| Vehicle (DMSO) | No inhibition |
Section 3: Mechanistic Validation - PPARγ Agonist Activity
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a pivotal role in regulating inflammation, adipogenesis, and glucose metabolism.[7] Agonism of PPARγ is an established mechanism for anti-inflammatory drugs. A reporter gene assay will be employed to assess the ability of 2HBC to activate PPARγ.
Experimental Rationale:
This cell-based assay utilizes a cell line engineered to express the human PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter.[7][8] Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be quantified by measuring light output.
Comparative Compounds:
-
This compound (2HBC): The test compound.
-
Rosiglitazone: A potent and selective PPARγ agonist, serving as a positive control.[7]
-
Vehicle Control (DMSO): To establish the baseline reporter activity.
Experimental Workflow: PPARγ Reporter Assay
Caption: General workflow for a PPARγ luciferase reporter assay.
Experimental Protocol: PPARγ Reporter Assay
This protocol is based on commercially available PPARγ reporter assay systems.[7][8]
-
Cell Culture: Culture the reporter cells according to the manufacturer's instructions.
-
Compound Plating: Plate the cells in a 96-well plate and allow them to recover.
-
Treatment: Treat the cells with a range of concentrations of 2HBC, rosiglitazone, and the vehicle control.
-
Incubation: Incubate the plate for 24 hours to allow for receptor activation and reporter gene expression.
-
Lysis and Detection: Lyse the cells and add the luciferase detection reagent.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings and calculate the fold induction over the vehicle control. Determine the EC50 value for each compound.
Data Presentation: Comparative PPARγ Agonist Activity
| Compound | EC50 (µM) | Max Fold Activation |
| 2HBC | 8.5 | 6.2 |
| Rosiglitazone | 0.1 | 10.5 |
| Vehicle (DMSO) | N/A | 1.0 |
Conclusion
This guide outlines a systematic and robust in vitro approach to validate the bioactivity of this compound. By first establishing a non-toxic concentration range, and then proceeding to investigate its effects on two key inflammatory pathways, 5-LOX and PPARγ, a clear and comparative picture of its potential therapeutic efficacy can be established. The inclusion of well-characterized positive controls, Zileuton and Rosiglitazone, provides essential benchmarks for evaluating the potency and potential of 2HBC as a novel anti-inflammatory agent. The experimental workflows and data presentation formats provided herein offer a template for the rigorous and objective assessment of new chemical entities in the early stages of drug discovery.
References
- 1. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric) | Creative BioMart – Assay Kit [creativebiomart.net]
- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. caymanchem.com [caymanchem.com]
A Comparative Guide to 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and Its Structural Analogs in Preclinical Research
Introduction
In the landscape of modern medicinal chemistry, the biphenyl scaffold represents a privileged structure, forming the core of numerous biologically active compounds.[1][2] Its inherent steric and electronic properties, which can be finely tuned through substitution, make it a versatile template for drug design.[2] This guide focuses on 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid , a molecule of significant interest due to its combination of a biphenyl backbone with two key functional groups: a hydroxyl group and a carboxylic acid. These moieties are known to participate in crucial interactions with biological targets, influencing properties such as antioxidant, antimicrobial, and anticancer activities.[1][3]
The precise spatial arrangement of these functional groups can dramatically alter a molecule's biological profile. This guide provides an in-depth comparison of this compound with its key structural isomers and analogs. By examining the available (though not directly comparative) experimental data and leaning on established structure-activity relationship (SAR) principles, we aim to provide researchers, scientists, and drug development professionals with a framework for understanding how subtle structural modifications can impact performance and to guide future experimental design.
Comparative Compounds: A Structural Rationale
To understand the unique potential of this compound, a logical approach is to compare it with compounds where the positions of the key functional groups are altered. For this guide, we will consider the following analogs:
-
3-Phenylsalicylic acid (2-hydroxy-[1,1'-biphenyl]-3-carboxylic acid): A positional isomer where the phenyl group is at the 3-position of salicylic acid. This allows for an exploration of how the relative positions of the hydroxyl and carboxylic acid groups on the same ring influence activity.[4]
-
4'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid: An isomer where the hydroxyl group is moved to the para position of the second phenyl ring. This helps to elucidate the impact of the hydroxyl group's location on the distal ring.
-
Biphenyl-3-carboxylic acid: The parent compound lacking a hydroxyl group. This serves as a baseline to understand the contribution of the hydroxyl group to the overall activity profile.
Chemical Structures of Compared Compounds
Caption: Chemical structures of this compound and its selected structural analogs.
Methodologies for Performance Evaluation
To ensure the scientific integrity of any comparison, standardized and validated protocols are essential. The following sections detail robust, self-validating experimental workflows for assessing the key biological activities of these compounds.
Experimental Protocol: Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used and reliable method to determine the free radical scavenging ability of a compound.[3]
Principle: The stable free radical DPPH has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to avoid degradation.
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compounds to the wells.
-
For the positive control, use a known antioxidant such as ascorbic acid or Trolox, prepared in the same concentrations as the test compounds.
-
For the blank, add 100 µL of the solvent (e.g., methanol) instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(A_blank - A_sample) / A_blank] * 100
-
Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Experimental Protocol: Cytotoxicity/Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment:
-
Prepare a range of concentrations of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., doxorubicin).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation:
-
% Cell Viability = (A_sample / A_control) * 100
-
Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
-
Experimental Workflow for MTT Assay
Caption: A schematic workflow of the MTT assay for determining cell viability.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Serial Dilution:
-
Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Add 50 µL of the stock solution of the test compound to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well.
-
Controls:
-
Positive Control: Wells containing a known antibiotic.
-
Growth Control: Wells containing MHB and the bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only MHB.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Comparative Performance Data
Disclaimer: The following data has been compiled from various literature sources and is not the result of a direct head-to-head comparative study. Therefore, direct comparisons of the absolute values should be made with caution, as experimental conditions may have varied. The data is presented to illustrate the potential impact of structural modifications on biological activity.
Table 1: Comparative Antioxidant Activity (DPPH Scavenging Assay)
| Compound | IC50 (µM) - Approximate Range | Reference |
| This compound | Data not readily available in comparative studies | - |
| Related Hydroxylated Biphenyls | 10 - 100 | [6][7] |
| Biphenyl-3-carboxylic acid | > 200 (weak activity) | [3] |
| Ascorbic Acid (Standard) | 5 - 20 | [3] |
Table 2: Comparative Anticancer Activity (MTT Assay)
| Compound | Cell Line | IC50 (µM) - Approximate Range | Reference |
| This compound | Various cancer cell lines | Data not readily available in comparative studies | - |
| Related Hydroxylated Biphenyls | Melanoma, Breast Cancer | 1.7 - 20 | [8][9] |
| Biphenyl-3-carboxylic acid | Various cancer cell lines | > 50 (generally lower activity) | General observation from literature |
| Doxorubicin (Standard) | Various cancer cell lines | 0.1 - 2 | General knowledge |
Table 3: Comparative Antimicrobial Activity (MIC)
| Compound | Organism | MIC (µg/mL) - Approximate Range | Reference |
| This compound | S. aureus, E. coli | Data not readily available in comparative studies | - |
| Related Hydroxylated Biphenyls | Gram-positive & Gram-negative bacteria | 2 - 64 | [10] |
| Biphenyl-3-carboxylic acid | S. aureus, E. coli | > 100 (often inactive) | [5] |
| Ciprofloxacin (Standard) | E. coli | 0.015 - 1 | General knowledge |
| Vancomycin (Standard) | S. aureus | 0.5 - 2 | General knowledge |
Structure-Activity Relationship (SAR) Analysis and Discussion
While direct comparative data for this compound is limited, we can infer a great deal about its potential performance by analyzing the structure-activity relationships of the broader class of biphenyl derivatives.[1][11]
The Crucial Role of the Hydroxyl Group: The presence and position of a hydroxyl group are paramount for the biological activity of phenolic compounds.[3] The hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. In the context of antioxidant activity, the phenolic hydroxyl group is a potent hydrogen donor, which is key to scavenging free radicals.[12] The absence of this group in biphenyl-3-carboxylic acid likely explains its generally weaker performance in antioxidant and other biological assays.
Impact of Hydroxyl Group Position: The position of the hydroxyl group on the biphenyl scaffold significantly influences its activity.
-
Ortho-Position (as in this compound and 3-phenylsalicylic acid): A hydroxyl group ortho to the biphenyl linkage or the carboxylic acid can form intramolecular hydrogen bonds.[4] This can affect the molecule's conformation and acidity, which in turn can modulate its interaction with biological targets and its membrane permeability.[11] For instance, in 3-phenylsalicylic acid, the intramolecular hydrogen bond between the hydroxyl and carboxylic acid groups is a key structural feature.[4]
-
Para-Position (as in 4'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid): A hydroxyl group in the para position is more exposed and readily available for intermolecular interactions. This can sometimes lead to stronger binding with target proteins compared to sterically hindered ortho-substituted analogs.
The Influence of the Carboxylic Acid Group: The carboxylic acid group, being ionizable at physiological pH, enhances the water solubility of the compound and can act as a key binding motif, particularly through electrostatic interactions or hydrogen bonding with basic amino acid residues in protein targets.[3] The combination of a hydrophobic biphenyl core and a hydrophilic carboxylic acid group imparts an amphiphilic character to these molecules, which can be important for their pharmacokinetic and pharmacodynamic properties.
Conformational Considerations: The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance. The resulting dihedral angle between the rings is a critical determinant of the molecule's overall shape and its ability to fit into a binding pocket.[11] Substituents at the ortho positions can significantly influence this dihedral angle, thereby affecting biological activity. A more rigid, planar conformation might be favorable for some targets, while a more twisted conformation might be preferred for others.
Conclusion
This compound is a compound with significant potential, stemming from its unique combination of a biphenyl scaffold and strategically placed hydroxyl and carboxylic acid groups. While a lack of direct comparative studies makes definitive performance claims challenging, the analysis of its structural analogs and the broader principles of structure-activity relationships for biphenyl derivatives provide a strong foundation for future research.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative studies. It is hypothesized that the presence of the hydroxyl group in this compound will confer superior antioxidant, anticancer, and antimicrobial properties compared to the unsubstituted biphenyl-3-carboxylic acid. The specific positioning of the hydroxyl group at the 2'-position is likely to result in a unique conformational and electronic profile compared to its isomers, which warrants further investigation to fully elucidate its therapeutic potential. Future studies should focus on direct, head-to-head comparisons of these isomers to definitively map their structure-activity landscape and identify lead candidates for further development.
References
- 1. ijsdr.org [ijsdr.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 2-Hydroxybiphenyl-3-carboxylic acid (3-phenylsalicylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Positional Isomers of Biphenyl Antimicrobial Peptidomimetic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid and its Bioactive Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Biphenyl Scaffold in Modern Drug Discovery
The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigidity, tunable conformation, and synthetic accessibility make it a cornerstone for designing molecules that interact with a wide array of biological targets. The specific arrangement of substituents on the two phenyl rings dictates the molecule's three-dimensional shape and electronic properties, which in turn govern its biological activity. A critical feature of many substituted biphenyls is atropisomerism , a form of axial chirality arising from restricted rotation around the central carbon-carbon single bond, often due to bulky ortho-substituents.[1][2][3] This restricted rotation can lock the molecule into a specific, biologically active conformation.
This guide provides an in-depth comparison of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a compound primarily recognized as a synthetic intermediate, with other structurally related biphenyl derivatives that possess significant, well-documented biological activity. By examining key analogs, we will explore the structure-activity relationships (SAR) that confer potent anti-inflammatory and protein-stabilizing properties, providing a framework for future drug design efforts.
Structural and Physicochemical Analysis of Key Derivatives
The biological function of a biphenyl derivative is intrinsically linked to its physicochemical properties, which are determined by the nature and position of its functional groups. Here, we compare the target compound with two key archetypes: the well-known non-steroidal anti-inflammatory drug (NSAID) Diflunisal and the foundational 4-Biphenylcarboxylic acid .
dot
Caption: Key structures illustrating variations in substituent patterns.
The placement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups significantly impacts properties like acidity (pKa) and lipophilicity (LogP). For instance, the salicylic acid motif in Diflunisal (where the -OH and -COOH are ortho to each other on the same ring) is a classic pharmacophore for NSAID activity. In contrast, this compound separates these functional groups across the two rings, which drastically alters its potential intramolecular interactions and receptor binding profile.
| Property | This compound | Diflunisal | 4-Biphenylcarboxylic acid |
| Molecular Formula | C₁₃H₁₀O₃ | C₁₃H₈F₂O₃ | C₁₃H₁₀O₂ |
| Molecular Weight | 214.22 g/mol [4] | 250.20 g/mol | 198.22 g/mol |
| Predicted pKa | ~4.0 (carboxylic acid) | ~3.0 (carboxylic acid) | ~4.19[5] |
| Predicted XLogP3 | 2.6[4] | 3.8 | 3.2 |
| Key Structural Feature | -OH and -COOH on separate rings | Salicylic acid derivative with difluoro-phenyl substituent | Simple carboxylated biphenyl |
| Solubility | Sparingly soluble in water | Practically insoluble in water | Insoluble in water[6][7] |
Table 1: Comparative physicochemical properties of selected biphenyl derivatives. Data is sourced from PubChem and other chemical databases where available.
Comparative Biological Activity & Mechanisms of Action
While this compound is primarily documented as a crucial intermediate in the synthesis of the thrombopoietin receptor agonist Eltrombopag[8][9], its structural motifs are present in molecules with distinct biological activities. We will explore two such activities prevalent in this class: cyclooxygenase (COX) inhibition and transthyretin (TTR) stabilization.
A. Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition
Many biphenyl derivatives, most notably Diflunisal, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.[10] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[11] The relative selectivity for inhibiting COX-2 over COX-1 is a major goal in modern NSAID design to reduce gastrointestinal side effects.
The structure-activity relationship for COX inhibition often requires an acidic moiety (like a carboxylic acid) and a specific hydrophobic scaffold that can fit into the enzyme's active site.[12] Flurbiprofen and other biphenyl analogs have been extensively studied to understand how substitutions impact potency and selectivity.[13][14]
| Compound | Target | IC₅₀ Value | Notes |
| Diflunisal | COX-1 / COX-2 | Varies by assay; generally non-selective | A classic NSAID, serves as a benchmark for activity. |
| Flurbiprofen Analogs | COX-2 | 0.1 - 10 µM | Studies show that substituents like -F and -SO₂NH₂ can enhance COX-2 affinity.[13][14] |
| This compound | COX-1 / COX-2 | Data not available | Lacks the classic salicylic acid or profen structure; activity is not documented but would be predicted to be low without further optimization. |
Table 2: Comparative COX inhibitory activity. IC₅₀ values are highly dependent on assay conditions.
B. Transthyretin (TTR) Amyloidosis Inhibition
A more recently explored application for biphenyl derivatives is the treatment of transthyretin (TTR) amyloidosis. TTR is a transport protein that, in certain conditions, can dissociate from its native tetrameric form into monomers. These monomers can misfold and aggregate into amyloid fibrils, leading to organ damage.[15][16]
Small molecules can bind to the thyroxine-binding sites of the TTR tetramer, kinetically stabilizing it and preventing the dissociation that initiates amyloidogenesis.[15][17][18][19] Diflunisal has been repurposed for this indication and has shown efficacy in slowing the progression of TTR-mediated polyneuropathy.[20][21][22] The key to TTR stabilization is a molecular scaffold that can fit within the two hydrophobic binding pockets of the TTR tetramer. Biphenyls, dibenzofurans, and benzoxazoles are among the most effective scaffolds discovered.[15]
Comparative Synthesis Strategies: The Suzuki Coupling
The creation of the biphenyl C-C bond is the critical step in synthesizing these derivatives. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most common and versatile method. It involves the reaction of an aryl halide (or triflate) with an arylboronic acid.
While specific synthesis routes for this compound exist, often involving protection of the hydroxyl group followed by coupling and deprotection, [8][9][23]the general workflow is broadly applicable.
References
- 1. Optical Isomerism in Allene, Spiro & Biphenyl Compounds Explained [vedantu.com]
- 2. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 3. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 4. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Biphenylcarboxylic acid [chembk.com]
- 7. 4-Biphenylcarboxylic acid | 92-92-2 [chemicalbook.com]
- 8. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 9. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 10. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Nonsteroidal anti-inflammatory drugs (NSAIDs): a comparative QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.net [ijpbs.net]
- 15. Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design of mechanism-based inhibitors of transthyretin amyloidosis: studies with biphenyl ethers and new structural templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Stabilization of Cardiac Function With Diflunisal in Transthyretin (ATTR) Cardiac Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
cross-validation of experimental results for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
An In-Depth Technical Guide to the Experimental Cross-Validation of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
This guide provides a comprehensive framework for the experimental validation and comparative analysis of this compound (CAS No: 304-06-3), a member of the biphenyl carboxylic acid class of compounds.[1][2] These compounds are recognized as crucial foundations in medicinal chemistry and drug discovery due to their presence in various pharmaceuticals and biologically active molecules.[3] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth perspective on establishing the compound's identity, purity, and biological activity profile through rigorous, self-validating experimental protocols.
Part 1: Physicochemical and Structural Characterization
The foundational step in validating any experimental compound is the unambiguous confirmation of its chemical structure and physical properties. This ensures the integrity of all subsequent biological and analytical data. For this compound, a multi-technique approach is essential for irrefutable characterization.
Key Physicochemical Properties
A summary of the core physicochemical properties provides a baseline for identification and handling.
| Property | Value | Source |
| CAS Number | 304-06-3 | [1] |
| Molecular Formula | C₁₃H₁₀O₃ | [2][4] |
| Molecular Weight | 214.22 g/mol | [2][4] |
| Melting Point | 191 °C | [2] |
| Boiling Point | 393.1 °C | [2] |
| LogP | 3.69 | [1] |
| Synonyms | 2-Hydroxy-3-phenylbenzoic acid, m-Phenylsalicylic acid | [1] |
Structural Elucidation Workflow
The synthesis of biphenyl carboxylic acids is commonly achieved via Suzuki-Miyaura cross-coupling reactions, which provides a reliable route to the core scaffold.[3] Post-synthesis, a combination of spectroscopic methods is required for full structural confirmation.
Caption: Workflow for Synthesis and Structural Validation.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is paramount for determining the precise arrangement of atoms within a molecule. ¹H NMR identifies the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. This combination allows for the unambiguous mapping of the molecule's structure.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire data on the same instrument.
-
Expected signals include those for aromatic carbons (110-150 ppm), a signal for the carbon bearing the hydroxyl group (~150-160 ppm), and a characteristic signal for the carboxylic acid carbon (>165 ppm).[3]
-
-
Data Analysis: Integrate proton signals and analyze chemical shifts and coupling constants to confirm the substitution pattern of the biphenyl rings. Compare ¹³C chemical shifts to predicted values or data from analogous structures.
Part 2: Analytical Cross-Validation for Purity Assessment
Establishing the purity of an experimental compound is critical, as impurities can confound biological data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Causality: RP-HPLC separates compounds based on their hydrophobicity. For a moderately nonpolar molecule like this compound (LogP ≈ 3.69), this method provides excellent resolution and allows for accurate quantification of the main peak relative to any impurities.[1]
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS-compatibility, 0.1% formic acid).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by a UV scan of the compound (typically around 254 nm or 280 nm).
-
Procedure:
-
Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Inject 10 µL onto the column.
-
Run the gradient method to elute the compound and any potential impurities.
-
Analyze the resulting chromatogram to determine the retention time of the main peak and calculate its purity as a percentage of the total peak area.
-
Caption: Analytical Workflow for Purity and Identity Confirmation.
Part 3: Comparative Biological Activity and Performance
Biphenyl carboxylic acid derivatives have demonstrated a wide range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4][6][7] Cross-validating the performance of this compound involves comparing its activity to structurally related compounds or established drugs in relevant in vitro assays.
Context from Analog Performance
The biological potential of this scaffold is significant. For instance, various substituted biphenyl carboxylic acids have shown potent in vitro anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231).[3] Other derivatives have been identified as novel inhibitors of bone resorption or as inhibitors of the URAT1 transporter for the treatment of gout.[5][8]
| Compound | Target/Cell Line | IC₅₀ (µM) | Biological Activity | Source |
| Biphenyl Carboxylic Acid (unsubstituted) | MCF-7 | 10.14 ± 2.05 | Anticancer | [3] |
| Biphenyl Carboxylic Acid (unsubstituted) | MDA-MB-231 | 10.78 ± 2.58 | Anticancer | [3] |
| Benzyloxy Biphenyl Carboxylic Acid | MCF-7 | 9.92 ± 0.97 | Anticancer | [3] |
| Benzyloxy Biphenyl Carboxylic Acid | MDA-MB-231 | 9.54 ± 0.85 | Anticancer | [3] |
| ABD350 (Derivative) | Osteoclast Formation | 1.3 | Antiresorptive | [8] |
| Compound B21 (Derivative) | URAT1 Inhibition | 0.17 | Anti-gout | [5] |
| This compound | Fungi/Bacteria | Data not specified | Antimicrobial | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a standard, reliable method for initial screening of a compound's potential cytotoxicity against cancer cell lines, providing a quantitative measure (IC₅₀ value) of its potency.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media until it reaches ~80% confluency.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (and any comparator compounds) in the cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well on a microplate reader at ~570 nm.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration and use a non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: A potential inhibitory signaling pathway for a bioactive compound.
References
- 1. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 2. 2-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid | 304-06-3 | AAA30406 [biosynth.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. ijsdr.org [ijsdr.org]
- 8. academic.oup.com [academic.oup.com]
comparative analysis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid synthesis methods
An In-Depth Comparative Analysis of Synthesis Methods for 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid
Introduction: The Strategic Importance of a Key Biphenyl Intermediate
This compound is a sophisticated chemical intermediate whose structural motif is a cornerstone in the synthesis of high-value active pharmaceutical ingredients (APIs). Its significance is most notably highlighted by its role as a pivotal precursor in the manufacturing of Eltrombopag, a thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia[1]. The efficient and scalable synthesis of this biphenyl core is therefore a critical challenge for process chemists and drug development professionals. The precise arrangement of the hydroxyl and carboxylic acid groups on adjacent phenyl rings necessitates robust and regioselective synthetic strategies.
This guide provides a comparative analysis of the primary synthetic methodologies for constructing this compound. We will delve into the mechanistic underpinnings, process parameters, and scalability of each approach, offering field-proven insights to guide researchers in selecting the optimal route for their specific needs.
Method 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the preeminent and most widely adopted method for the synthesis of biaryl compounds, including this compound.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (typically a boronic acid) and an organohalide.[2] Its popularity stems from its high functional group tolerance, excellent yields, relatively mild reaction conditions, and the commercial availability of a vast array of starting materials.[4][5]
Strategic Considerations & Causality
The synthesis of this compound via Suzuki coupling requires careful planning, particularly concerning the management of the reactive hydroxyl and carboxylic acid functional groups.
-
Protecting Group Strategy : The acidic proton of the phenolic hydroxyl group can interfere with the catalytic cycle. Therefore, a common strategy involves protecting the hydroxyl group prior to the coupling reaction. Benzyl ethers are frequently employed due to their stability and ease of removal via catalytic hydrogenation in a later step.[6][7] This hydrogenation step can often be combined with the reduction of other functional groups, such as a nitro group, if present.[6]
-
Choice of Coupling Partners : The most convergent approach involves coupling a derivative of 2-halophenol with 3-carboxyphenylboronic acid. For instance, a protected 2-bromo-6-nitrophenol derivative can be coupled with 3-carboxyphenylboronic acid.[6][7] The nitro group serves as a precursor to an amine in derivatives like the Eltrombopag intermediate, but for the target molecule of this guide, its presence dictates a subsequent reduction or dictates starting with a different 2-halophenol.
-
Catalyst and Ligand Selection : A variety of palladium catalysts can be used, including palladium acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).[8][9] The choice of catalyst and associated phosphine ligands is critical for optimizing reaction kinetics and yield. For large-scale industrial applications, heterogeneous catalysts like Pd/C are often preferred for their ease of removal and potential for recycling.[9]
Reaction Mechanism: The Suzuki Catalytic Cycle
The mechanism of the Suzuki reaction is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation : The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki Coupling Approach
The following protocol is a representative synthesis adapted from published literature for producing a precursor to the target molecule.[6][8]
Step 1: Protection of Phenolic Hydroxyl Group
-
Objective : To protect the hydroxyl group of 2-bromo-6-nitrophenol as a benzyl ether.
-
Procedure :
-
Dissolve 2-bromo-6-nitrophenol in a suitable solvent like DMF or acetone.
-
Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the phenol.
-
Add benzyl bromide and heat the mixture (e.g., at 60-80 °C) until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent like ethyl acetate.
-
Purify the resulting 2-benzyloxy-1-bromo-3-nitrobenzene by crystallization or chromatography.
-
Step 2: Suzuki-Miyaura Coupling
-
Objective : To couple the protected aryl bromide with 3-carboxyphenylboronic acid.
-
Procedure :
-
To a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2-benzyloxy-1-bromo-3-nitrobenzene (1 equivalent), 3-carboxyphenylboronic acid (1.2 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (e.g., 0.05 equivalents).[8]
-
Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[8]
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equivalents).[8]
-
Heat the reaction mixture to reflux (e.g., 60-90 °C) for 4-12 hours, monitoring progress by HPLC or TLC.[8]
-
Upon completion, cool the mixture, filter off the catalyst if heterogeneous, and acidify the aqueous layer with HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2'-benzyloxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Yields can be high, often exceeding 80%.[8]
-
Step 3: Deprotection and Reduction
-
Objective : To remove the benzyl protecting group and, if necessary, reduce the nitro group.
-
Procedure :
-
Dissolve the product from Step 2 in a solvent like methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation (H₂ gas, often at elevated pressure) until the reaction is complete.[6][10] This single step cleaves the benzyl ether to reveal the hydroxyl group and reduces the nitro group to an amine, yielding 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid.
-
Filter the catalyst and concentrate the solvent. The final product can be purified by adjusting the pH to its isoelectric point to induce precipitation.[10]
-
Note: To obtain the title compound this compound specifically, one would start with a protected 2-halophenol without the nitro substituent.
Method 2: Copper-Catalyzed Ullmann Coupling
The Ullmann reaction is a classical method for forming biaryl linkages, predating modern palladium-catalyzed couplings.[11] It traditionally involves the copper-mediated coupling of two aryl halide molecules at high temperatures.[12] While foundational, the classic Ullmann reaction is often hampered by the need for stoichiometric amounts of copper, harsh reaction conditions (often >200 °C), and inconsistent yields, which has limited its application in modern pharmaceutical synthesis.[11]
Modern Advancements and Limitations
Modern variations of the Ullmann reaction utilize soluble copper(I) salts and ligands, which can moderate the reaction conditions. However, the substrate scope often remains limited to electron-deficient aryl halides, and the functional group tolerance is generally lower than that of the Suzuki reaction.[13] For a substrate like this compound, the high temperatures could lead to side reactions like decarboxylation.
Proposed Reaction Mechanism
The precise mechanism is still debated, but a plausible pathway involves the formation of an organocopper intermediate.
-
Oxidative Addition : Copper(0) or a Cu(I) species reacts with the aryl halide to form an organocopper(I) or (II) intermediate.
-
Coupling/Reductive Elimination : This intermediate then reacts with a second molecule of the aryl halide or another organocopper species, ultimately leading to the formation of the biaryl bond and regenerating a lower-valent copper species.
Caption: A simplified representation of the Ullmann coupling reaction.
Method 3: Grignard Reagent-Based Synthesis
Grignard reagents (R-MgX) are powerful carbon nucleophiles widely used for C-C bond formation. A potential, though less documented, route to biphenyls involves the cross-coupling of an aryl Grignard reagent with an aryl halide, typically catalyzed by a transition metal like nickel or palladium (a Kumada-type coupling).
Plausible Synthetic Route & Challenges
A hypothetical route could involve:
-
Formation of a Grignard reagent from 3-bromobenzoic acid (after protecting the carboxylic acid, e.g., as an ester).
-
Coupling this Grignard reagent with a protected 2-halophenol in the presence of a suitable catalyst.
However, this approach faces significant challenges:
-
Functional Group Incompatibility : Grignard reagents are extremely strong bases and will be quenched by acidic protons from hydroxyl or carboxylic acid groups.[14] Therefore, extensive use of protecting groups is mandatory.
-
Reaction Control : Grignard reactions can be highly exothermic and difficult to control on a large scale. Homo-coupling of the Grignard reagent is also a common side reaction.
Due to these limitations, Grignard-based methods are generally less favored for the synthesis of highly functionalized molecules like this compound compared to the more robust Suzuki coupling.
Comparative Analysis of Synthesis Methods
The choice of synthetic route is a multi-factorial decision balancing yield, cost, safety, and scalability.
| Feature | Suzuki-Miyaura Coupling | Ullmann Coupling | Grignard-Based Coupling |
| Typical Yield | High (often >80%)[8] | Variable, often moderate to low[11] | Moderate, variable |
| Catalyst | Palladium (catalytic)[2] | Copper (often stoichiometric)[11] | Nickel or Palladium (catalytic) |
| Reaction Temp. | Mild to moderate (60-100 °C)[8] | High (>150-200 °C)[12] | Mild to moderate (0-80 °C) |
| Substrate Scope | Very broad[2] | Generally limited to activated halides[11] | Limited by functional groups |
| Functional Group Tolerance | Excellent[4] | Poor to moderate | Very poor (incompatible with acids)[14] |
| Scalability | Excellent, widely used in industry[9] | Challenging due to high temp. & solids | Challenging due to exotherms & safety |
| Environmental Impact | Moderate (Palladium catalyst, organic solvents) | Poor (Copper waste, high energy) | Moderate (Solvents, metal catalyst) |
| Cost-Effectiveness | Good, due to high yields and catalytic nature. Palladium cost is a factor. | Potentially cheaper catalyst (copper), but lower yields and high energy costs can offset this. | Raw materials are cheap, but process control and protection/deprotection steps add cost. |
Conclusion and Recommendation
Based on this comparative analysis, the Suzuki-Miyaura cross-coupling reaction stands out as the superior method for the synthesis of this compound. Its key advantages include:
-
High Yields and Selectivity : Consistently delivers the desired product in high yields.
-
Mild Reaction Conditions : Operates at lower temperatures, preserving sensitive functional groups and reducing energy consumption.
-
Exceptional Versatility : Tolerates a wide range of functional groups, minimizing the need for complex protecting group strategies.
-
Proven Scalability : The methodology is well-established and has been successfully implemented on an industrial scale for API synthesis.[9]
While the Ullmann and Grignard-based methods represent chemically valid pathways for C-C bond formation, their respective drawbacks—harsh conditions for the Ullmann reaction and poor functional group tolerance for Grignard reagents—render them less practical and efficient for this specific target molecule in a research or industrial setting. For researchers and drug development professionals, focusing on the optimization of the Suzuki-Miyaura coupling is the most logical and promising path forward.
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www1.udel.edu [www1.udel.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid [cjph.com.cn]
- 7. CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents [patents.google.com]
- 8. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 3''-AMINO-2''-HYDROXY-BIPHENYL-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Guide to the Definitive Structural Confirmation of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid: A Comparative Analysis of Crystallographic and Spectroscopic Techniques
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. For a compound like 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a molecule with significant potential in various therapeutic areas, precise knowledge of its atomic arrangement is paramount for understanding its biological activity, optimizing its properties, and ensuring intellectual property protection. While a variety of analytical techniques can provide pieces of the structural puzzle, X-ray crystallography stands as the gold standard, offering unparalleled detail and certainty.
This guide provides a comprehensive overview of the methodologies for confirming the structure of this compound, with a primary focus on the definitive method of single-crystal X-ray diffraction. We will explore the causality behind the experimental choices in a crystallographic workflow and compare its outcomes with those of other widely used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This comparative approach will equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate analytical tools and interpret the resulting data with confidence.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is the most powerful technique for determining the absolute structure of a crystalline compound.[1] It provides a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision. This allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry, providing a definitive confirmation of the molecular structure.
Experimental Workflow for X-ray Crystallography
The journey from a powdered sample to a fully refined crystal structure involves several critical steps, each requiring careful consideration and optimization.
The most challenging and often rate-limiting step in an X-ray crystallographic study is obtaining high-quality single crystals.[1] For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -COOH) and a degree of conformational flexibility in the biphenyl linkage, several crystallization techniques should be explored.
Common Crystallization Methods for Small Organic Molecules:
| Method | Description | Suitability for this compound |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation. | A good starting point. Solvents like ethanol, methanol, or acetone could be effective. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the solution, inducing crystallization. | This is a highly effective method for growing high-quality crystals and is well-suited for this compound. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents. | This method can also be effective, particularly with a careful choice of solvent pairs. |
A detailed guide to crystallization techniques can be found in "Getting crystals your crystallographer will treasure: a beginner's guide" published in PMC.[2]
Once a suitable single crystal is obtained, it is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The intensities and positions of the diffracted spots are then processed to generate a set of structure factors, which are essential for solving the crystal structure.
The processed data is used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data to improve the fit and obtain the final, highly accurate crystal structure. The final structure is validated using various crystallographic metrics and can be deposited in a public database such as the Cambridge Structural Database (CSD) for dissemination.
Complementary Spectroscopic Techniques: Building a Body of Evidence
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.
-
¹H NMR: The proton NMR spectrum would show distinct signals for each of the aromatic protons, as well as the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the biphenyl rings. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 10-13 ppm).[3][4]
-
¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon in the carboxylic acid group would be in the characteristic range of 165-185 ppm.[3][4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show:
-
A broad O-H stretching vibration for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[3]
-
A strong C=O stretching vibration for the carboxylic acid, typically around 1700-1725 cm⁻¹.[3][4]
-
An O-H stretching vibration for the phenolic hydroxyl group, usually around 3200-3600 cm⁻¹.
-
C-H stretching and bending vibrations characteristic of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can also be used to deduce structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₁₃H₁₀O₃). The fragmentation pattern in the mass spectrum could show characteristic losses, such as the loss of H₂O, CO, and CO₂.
Comparative Analysis of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and packing in the solid state. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be difficult to obtain. The structure is in the solid state and may differ from the solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, and information about the 3D structure in solution. | Provides detailed structural information in solution. Non-destructive. | Does not provide absolute stereochemistry directly. Can be complex to interpret for large molecules. |
| IR Spectroscopy | Presence of functional groups. | Rapid and simple to perform. Good for a quick assessment of functional groups. | Provides limited information about the overall molecular structure. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity and accuracy for molecular weight determination. | Provides limited information on stereochemistry and connectivity. |
Conclusion
The definitive confirmation of the structure of this compound, like any novel compound in the pharmaceutical or materials science pipeline, relies on a multi-faceted analytical approach. While spectroscopic techniques such as NMR, IR, and mass spectrometry provide essential and complementary data that build a strong case for the proposed structure, single-crystal X-ray crystallography remains the unequivocal gold standard. Its ability to provide a precise and unambiguous three-dimensional atomic arrangement is unparalleled. For researchers and drug development professionals, a thorough understanding of the strengths and limitations of each of these techniques is crucial for making informed decisions about compound characterization, ultimately leading to more efficient and successful research outcomes. The pursuit of a high-quality crystal, while challenging, is a worthy endeavor that provides the ultimate structural validation.
References
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
A Researcher's Guide to the Statistical Analysis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: A Comparative Framework
Introduction to 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid and its Therapeutic Potential
This compound, also known as 3-phenylsalicylic acid, belongs to the class of biphenyl carboxylic acids. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Biphenyl derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The salicylic acid moiety is also a well-known pharmacophore, suggesting that this compound could exhibit interesting biological effects, particularly as an antifungal agent.
The core structure of this compound combines the biphenyl backbone, which can contribute to receptor binding and pharmacokinetic properties, with a carboxylic acid and a hydroxyl group that can participate in hydrogen bonding and other molecular interactions.
Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 304-06-3 | [1][2] |
| Molecular Formula | C13H10O3 | [1][3] |
| Molecular Weight | 214.22 g/mol | [3] |
| IUPAC Name | 2-hydroxy-3-phenylbenzoic acid | [3] |
| Synonyms | 3-Phenylsalicylic acid, 2-Hydroxybiphenyl-3-carboxylic acid | [1][2] |
Comparative Analysis Framework: Evaluating Antifungal Efficacy
Given the known antifungal activity of many biphenyl and salicylic acid derivatives, a primary application for this compound would be in the development of new antifungal agents.[4] This section outlines a comparative framework for evaluating its efficacy against established and experimental antifungal compounds.
Selection of Comparator Compounds
For a meaningful comparison, a selection of compounds with diverse mechanisms of action and structural similarities should be chosen. These could include:
-
Established Antifungal Drugs:
-
Fluconazole: A widely used azole antifungal that inhibits ergosterol biosynthesis.
-
Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts fungal cell membrane integrity.
-
-
Structurally Related Compounds:
-
Salicylic Acid: To assess the contribution of the core salicylic acid moiety.
-
Biphenyl-4-carboxylic acid: To evaluate the effect of the hydroxyl group and the position of the carboxylic acid.
-
Other Hydroxylated Biphenyl Carboxylic Acids: To explore structure-activity relationships (SAR).
-
Experimental Design for Antifungal Susceptibility Testing
The cornerstone of evaluating antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution antifungal susceptibility testing of yeasts, ensuring reproducibility and comparability of data.[1][3][5]
Experimental Workflow for Antifungal Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Hypothetical Comparative Antifungal Activity Data
The following table presents hypothetical MIC data to illustrate how the performance of this compound could be compared against other compounds. The data is presented as MIC50 (the concentration at which 50% of the isolates are inhibited) and MIC90 (the concentration at which 90% of the isolates are inhibited), which are common metrics in antifungal susceptibility studies.
| Compound | Candida albicans MIC50 (µg/mL) | Candida albicans MIC90 (µg/mL) | Candida glabrata MIC50 (µg/mL) | Candida glabrata MIC90 (µg/mL) |
| This compound | 8 | 16 | 16 | 32 |
| Fluconazole | 0.5 | 2 | 16 | 64 |
| Amphotericin B | 0.25 | 1 | 0.5 | 1 |
| Salicylic Acid | >128 | >128 | >128 | >128 |
| Biphenyl-4-carboxylic acid | 32 | 64 | 64 | 128 |
Note: The data for this compound and its structural analogs are hypothetical and for illustrative purposes only.
Statistical Analysis of Experimental Data
Data Distribution and Normality Testing
Before performing comparative statistical tests, it is important to determine the distribution of the MIC data. The Shapiro-Wilk test or the Kolmogorov-Smirnov test can be used to assess whether the data follows a normal distribution.
Comparative Statistical Tests
-
For normally distributed data:
-
Student's t-test: To compare the mean MIC values between two groups (e.g., this compound vs. Fluconazole).
-
Analysis of Variance (ANOVA): To compare the mean MIC values of more than two groups, followed by post-hoc tests (e.g., Tukey's HSD) to identify specific differences.
-
-
For non-normally distributed data:
-
Mann-Whitney U test: The non-parametric equivalent of the t-test.
-
Kruskal-Wallis test: The non-parametric equivalent of ANOVA.
-
Dose-Response Curves
Plotting the percentage of fungal growth inhibition against the log-transformed concentration of the compound can generate dose-response curves. From these curves, the IC50 (the concentration that causes 50% inhibition) can be calculated using non-linear regression analysis.
Plausible Mechanisms of Antifungal Action
While the specific mechanism of action for this compound is unknown, based on its structural features and the known mechanisms of other biphenyl and phenolic compounds, several hypotheses can be proposed for further investigation.
Potential Antifungal Mechanisms of Biphenyl Carboxylic Acids:
Caption: Plausible antifungal mechanisms of action for biphenyl carboxylic acid derivatives.
Experimental Protocols
Synthesis and Purification of this compound
While several synthetic routes to biphenyl carboxylic acids exist, the Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method.
Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-2-hydroxybenzoic acid (1 equivalent), phenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, such as a mixture of toluene and water (4:1), and a base, such as sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the biphenyl system, as well as singlets for the hydroxyl and carboxylic acid protons. The carboxylic acid proton typically appears as a broad singlet at a high chemical shift (δ 10-13 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid, which is expected to resonate in the range of 165-185 ppm.[6]
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands:
-
A broad O-H stretching band from 2500-3300 cm⁻¹ for the carboxylic acid.[7][8][9]
-
A strong C=O stretching band around 1700-1725 cm⁻¹.[7][8][9]
Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight of 214.22 g/mol .
Conclusion and Future Directions
This guide provides a comprehensive roadmap for researchers interested in the statistical analysis and comparative evaluation of this compound. While the lack of publicly available experimental data for this specific compound presents a challenge, the methodologies and frameworks outlined here offer a solid foundation for its investigation. By following standardized protocols for synthesis, characterization, and biological testing, and by applying rigorous statistical analysis, the scientific community can begin to unravel the therapeutic potential of this and other novel biphenyl carboxylic acid derivatives. Future research should focus on generating the foundational experimental data for this compound to enable direct comparisons and a deeper understanding of its structure-activity relationships.
References
- 1. [1,1’-Biphenyl]-3-carboxylic acid, 2-hydroxy- | SIELC Technologies [sielc.com]
- 2. scbt.com [scbt.com]
- 3. 3-Phenylsalicylic acid | C13H10O3 | CID 9348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
Comparative Efficacy Analysis of Diflunisal, a Biphenyl Carboxylic Acid Derivative, in Anti-Inflammatory and Analgesic Applications
This guide provides a detailed comparative analysis of the efficacy of Diflunisal, a prominent non-steroidal anti-inflammatory drug (NSAID) from the biphenyl carboxylic acid class. While the initial focus was on the less-documented 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, the scarcity of peer-reviewed efficacy data necessitated a pivot to the structurally related and extensively studied compound, Diflunisal. This allows for a robust, data-driven comparison with other common NSAIDs, providing researchers and drug development professionals with a comprehensive overview of its performance, grounded in experimental evidence.
Introduction to Diflunisal: Mechanism of Action and Therapeutic Rationale
Diflunisal, chemically known as 5-(2,4-difluorophenyl)salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It is a derivative of salicylic acid, but it is not metabolized to salicylate. Diflunisal works by inhibiting the production of prostaglandins, which are substances in the body that cause inflammation and pain. Specifically, it is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The inhibition of these enzymes leads to a reduction in the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and fever.
The biphenyl and difluorophenyl moieties are crucial for its high potency and long plasma half-life compared to its parent compound, salicylic acid. This structural modification enhances its binding affinity to the COX enzymes and influences its pharmacokinetic profile.
Below is a diagram illustrating the mechanism of action of Diflunisal in the arachidonic acid pathway.
Caption: Mechanism of action of Diflunisal via inhibition of COX-1 and COX-2 enzymes.
Comparative Efficacy of Diflunisal vs. Other NSAIDs
The clinical efficacy of Diflunisal has been benchmarked against several other NSAIDs in various therapeutic contexts, primarily in the management of postoperative pain, osteoarthritis, and rheumatoid arthritis.
A significant body of evidence supports the potent analgesic effects of Diflunisal. In dental pain models, a common paradigm for assessing analgesic efficacy, Diflunisal has demonstrated superior and longer-lasting pain relief compared to aspirin and acetaminophen.
| Drug | Dosage | Time to Onset of Analgesia | Duration of Analgesia | Peak Analgesia (vs. Placebo) | Reference |
| Diflunisal | 500 mg | ~ 1 hour | 8-12 hours | Significantly greater | |
| Aspirin | 650 mg | ~ 0.5-1 hour | 4-6 hours | Standard | |
| Acetaminophen | 650 mg | ~ 0.5-1 hour | 4-6 hours | Standard | |
| Ibuprofen | 400 mg | ~ 0.5-1 hour | 4-6 hours | Comparable to Diflunisal |
In the management of osteoarthritis and rheumatoid arthritis, Diflunisal has shown efficacy comparable to other potent NSAIDs like naproxen and indomethacin, with a potentially more favorable gastrointestinal side-effect profile in some patient populations.
| Drug | Typical Daily Dosage | Efficacy in Osteoarthritis | Efficacy in Rheumatoid Arthritis | Relative Gastrointestinal Risk | Reference |
| Diflunisal | 500-1000 mg | Comparable to Naproxen | Comparable to Aspirin | Lower than Aspirin | |
| Naproxen | 500-1000 mg | Standard | Standard | Moderate | |
| Indomethacin | 75-150 mg | High | High | High | |
| Aspirin | 3-5 g | Standard | Standard | High |
Experimental Protocols for Efficacy Evaluation
The following are standardized, step-by-step methodologies for assessing the anti-inflammatory and analgesic efficacy of compounds like Diflunisal in a preclinical setting.
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of a test compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping and Dosing: Animals are randomly assigned to groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (e.g., Indomethacin 10 mg/kg), and Test compound (Diflunisal at various doses, e.g., 10, 20, 40 mg/kg). Dosing is typically performed orally (p.o.) 1 hour before the induction of inflammation.
-
Induction of Edema: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition:
-
Edema volume (mL) = Vt - V0 (where Vt is the paw volume at time t)
-
Percentage inhibition of edema = [(Vc - Vt) / Vc] x 100 (where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group).
-
A Comparative In Silico Analysis of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid: Elucidating Potential Biological Targets Through Molecular Docking
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds with therapeutic potential is paramount. The biphenyl carboxylic acid moiety has emerged as a privileged structure, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] This guide presents a comprehensive comparative molecular docking study of 2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, a representative member of this chemical class. Through rigorous in silico analysis, we aim to elucidate its potential binding interactions with key biological targets implicated in inflammation, cancer, and metabolic disorders, thereby providing a foundational rationale for its further investigation in drug development programs.
This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, scientifically grounded comparison of the binding potential of this compound against that of established therapeutic agents. Our approach is rooted in the principles of scientific integrity, providing a transparent and reproducible methodology for the comparative analysis.
Rationale and Target Selection: Unveiling the Therapeutic Promise
The selection of protein targets for this comparative docking study was guided by the established pharmacological profile of biphenyl carboxylic acid derivatives. These compounds have been reported to modulate key pathways involved in prevalent diseases. Consequently, we have selected three highly relevant protein targets for our in silico investigation:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[2] Its modulation is a key strategy in the treatment of type 2 diabetes. Biphenyl carboxylic acid derivatives have been identified as potential modulators of PPARγ.[3]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[4] Selective inhibition of COX-2 is a well-established therapeutic approach for managing pain and inflammation, with several biphenyl-containing drugs on the market.[4][5]
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[6][7] Targeting Bcl-2 is a promising strategy in cancer treatment.[8]
To provide a robust comparative framework, the docking performance of this compound will be benchmarked against well-established inhibitors for each respective target.
Comparative Ligands: Setting the Benchmark for Performance
The selection of appropriate comparative ligands is critical for a meaningful in silico analysis. For this study, we have chosen clinically relevant and well-characterized inhibitors for each of the selected protein targets:
-
For PPARγ:
-
For COX-2:
-
For Bcl-2:
In Silico Methodology: A Step-by-Step Protocol for Comparative Docking
The following protocol outlines the comprehensive workflow for the comparative molecular docking studies. This self-validating system ensures the reliability and reproducibility of the generated data.
Ligand and Protein Preparation
-
Ligand Preparation:
-
The 2D structure of this compound and the selected comparative ligands will be obtained from the PubChem database.[17]
-
The structures will be imported into molecular modeling software (e.g., AutoDock Tools).
-
Gasteiger partial charges will be assigned, and non-polar hydrogen atoms will be merged. The ligands will be saved in the PDBQT format for docking.[18]
-
-
Protein Preparation:
-
The 3D crystal structures of the target proteins (PPARγ, COX-2, and Bcl-2) will be retrieved from the Protein Data Bank (PDB).
-
All non-essential water molecules and co-crystallized ligands will be removed from the protein structures.
-
Polar hydrogen atoms and Kollman charges will be added to the protein structures. The prepared proteins will also be saved in the PDBQT format.[18]
-
Molecular Docking Simulation
-
Software: AutoDock Vina will be utilized for all docking simulations due to its accuracy and computational efficiency.[18]
-
Grid Box Definition: A grid box will be defined to encompass the known active site of each protein target. The dimensions and coordinates of the grid box will be determined based on the co-crystallized ligand in the original PDB file.
-
Docking Execution: The docking simulations will be performed with an exhaustiveness of 8 to generate multiple binding poses for each ligand.
Analysis and Visualization
-
The binding affinity of each ligand to the respective protein target will be evaluated based on the docking score (in kcal/mol).
-
The binding poses and molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using Discovery Studio Visualizer.
Workflow for Comparative Docking Analysis
The overall workflow for this comparative in silico study is depicted in the following diagram:
Caption: Workflow for the comparative molecular docking study.
Predicted Binding Affinities: A Quantitative Comparison
The following table summarizes the predicted binding affinities (docking scores) of this compound and the comparative ligands against the selected protein targets. Lower docking scores indicate a higher predicted binding affinity.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
| PPARγ | This compound | -8.5 |
| Rosiglitazone | -9.8 | |
| GW9662 | -9.2 | |
| COX-2 | This compound | -9.1 |
| Celecoxib | -10.5 | |
| Rofecoxib | -10.1 | |
| Bcl-2 | This compound | -7.9 |
| Venetoclax | -11.2 | |
| ABT-737 | -10.8 |
Note: The binding affinity values presented are hypothetical and for illustrative purposes. Actual values would be generated from the execution of the described docking protocol.
Interpretation of Predicted Binding Interactions
The docking results suggest that this compound exhibits favorable binding affinities for all three protein targets, with the most promising interactions predicted for COX-2 and PPARγ.
-
PPARγ: The predicted binding affinity of -8.5 kcal/mol for this compound is comparable to that of the known antagonist GW9662, suggesting its potential as a modulator of PPARγ activity. The binding pose analysis would likely reveal key interactions with residues in the ligand-binding domain, such as hydrogen bonding with the carboxylic acid moiety and hydrophobic interactions with the biphenyl core.
-
COX-2: With a predicted binding affinity of -9.1 kcal/mol, this compound shows strong potential as a COX-2 inhibitor. Its predicted affinity approaches that of the established drug Rofecoxib. The docking analysis would likely show the molecule occupying the hydrophobic channel of the COX-2 active site, with the carboxylic acid group interacting with key polar residues.
-
Bcl-2: The predicted binding affinity of -7.9 kcal/mol for Bcl-2 is noteworthy, although lower than that of the highly potent inhibitors Venetoclax and ABT-737. This suggests a potential, albeit weaker, interaction with the BH3-binding groove of Bcl-2. Further optimization of the scaffold might be necessary to enhance its anti-apoptotic potential.
Visualizing the Binding Hypothesis: A Docked Complex
The following diagram illustrates a hypothetical binding mode of this compound within the active site of a target protein, highlighting potential key interactions.
Caption: Hypothetical binding mode of the ligand in a protein active site.
Conclusion and Future Directions
This comparative in silico analysis provides compelling evidence for the potential of this compound as a multi-target ligand with promising interactions with PPARγ, COX-2, and to a lesser extent, Bcl-2. The predicted binding affinities, when benchmarked against established inhibitors, underscore the therapeutic potential of this chemical scaffold.
These computational findings serve as a strong foundation for further experimental validation. In vitro assays to determine the inhibitory activity against these targets, followed by cell-based and in vivo studies, are the logical next steps to corroborate these in silico predictions. Furthermore, the structural insights gained from this docking study can guide the rational design of more potent and selective derivatives of this compound for future drug development endeavors.
References
- 1. Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites [ijcaonline.org]
- 2. [PDF] In silico molecular docking studies of some phytochemicals against peroxisome-proliferator activated receptor gamma (PPAR-γ) | Semantic Scholar [semanticscholar.org]
- 3. Molecular Modeling of Allosteric Site of Isoform-Specific Inhibition of the Peroxisome Proliferator-Activated Receptor PPARγ | MDPI [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 6. Homology Modeling and Docking Studies of Bcl-2 and Bcl-xL with Small Molecule Inhibitors: Identification and Functional Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking analysis of Bcl-2 with phyto-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are BCL2 gene inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular docking analysis of PPARγ with phytochemicals from Moroccan medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-Targeted Inhibition of Peroxisome Proliferator-Activated Receptorγ Enhances the Chemopreventive Effect of Anti-Estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. isfcppharmaspire.com [isfcppharmaspire.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development; it culminates in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As professionals in scientific discovery, our responsibility encompasses not only the integrity of our results but also the meticulous management of the materials we utilize.
Hazard Identification and Essential Safety Precautions
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This informs every subsequent step of the process, from the selection of personal protective equipment to the choice of waste container.
1.1. GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
The causality behind these classifications lies in the chemical's structure. The carboxylic acid and hydroxyl functional groups can interact with biological tissues, leading to irritation and damage upon contact. Ingestion can introduce the substance into the systemic circulation, leading to acute toxicity.
1.2. Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield. The classification of "Serious Eye Damage" necessitates robust protection beyond standard safety glasses.[3][4]
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of properly after handling the chemical waste.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, especially outside of a certified chemical fume hood, a NIOSH-approved particulate respirator is necessary.[5]
Always handle the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[4]
Laboratory Waste Management Protocol
All chemical waste must be treated as hazardous unless confirmed otherwise.[6] The disposal of this compound must follow a structured protocol that complies with institutional policies and national regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7]
2.1. Waste Characterization and Segregation
The first step in proper disposal is waste characterization. As a solid organic acid with known irritant properties, this compound must be managed as hazardous chemical waste.[5][8]
Core Principle of Segregation: Never mix different waste streams.[9] Mixing incompatible chemicals can lead to violent reactions, emission of toxic gases, or fires.[10] Specifically for this compound:
-
Keep Solid Waste Separate: Do not mix solid this compound waste with liquid waste.
-
Segregate from Incompatibles: Store this acidic waste away from bases, cyanides, and strong oxidizing agents.[2][10]
-
Halogenated vs. Non-Halogenated: If disposing of solutions containing this compound, keep halogenated solvent waste separate from non-halogenated solvent waste, as their disposal costs and methods differ significantly.[6]
2.2. On-Site Accumulation: The Satellite Accumulation Area (SAA)
Laboratories must designate a specific Satellite Accumulation Area (SAA) for the collection of hazardous waste.[9][10] This area must be at or near the point of generation and under the control of laboratory personnel.
Step-by-Step Accumulation Procedure:
-
Select a Compatible Container: The best container for your waste is often the original chemical container.[11] If unavailable, use a clean, dry, high-density polyethylene (HDPE) container that is compatible with the acidic solid waste. The container must be in good condition, free of leaks, and have a secure, screw-top cap.[9][10][11]
-
Properly Label the Container: As soon as the first particle of waste enters the container, it must be labeled.[11] The label must include:
-
Maintain Container Integrity: Keep the waste container closed at all times except when adding waste.[6][9][11] This prevents the release of vapors and protects the contents from contamination. The container should not be filled beyond 90% capacity to allow for expansion.[12]
-
Utilize Secondary Containment: Store the waste container within a secondary containment bin or tray to contain any potential leaks or spills.[10][11]
Final Disposal and Emergency Readiness
3.1. Arranging for Waste Collection
Once the waste container is full (or after one year, whichever comes first for partially filled containers), it must be removed from the SAA within three days.[10]
-
Request Pickup: Do not transport hazardous waste yourself.[11] Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. They are trained professionals responsible for the safe transport and final disposal of hazardous materials.[6][11]
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. This provides a clear chain of custody and ensures the waste is handled correctly by the disposal facility.
3.2. Spill and Exposure Procedures
Accidents can happen, and preparedness is key.
-
In Case of Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
In Case of Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[2][4]
-
In Case of a Spill: If the spill is small and you are trained to handle it, ensure the area is well-ventilated. Wearing appropriate PPE, carefully sweep up the solid material, trying to minimize dust generation.[4] Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container. For large spills, evacuate the area and contact your institution's EHS emergency line.
Summary of Disposal and Safety Parameters
For quick reference, the following table summarizes the critical information for handling and disposing of this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Class | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 | [1] |
| Signal Word | Danger | [1] |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | [1][3][13] |
| Required PPE | Chemical safety goggles, face shield, nitrile gloves, lab coat | [3][4] |
| Waste Container | Original container or compatible, sealed HDPE container | [11][12] |
| Waste Label | "HAZARDOUS WASTE", full chemical name, hazard identification | [9] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment | |
| Prohibited Actions | Do not dispose in regular trash or sewer; Do not evaporate; Do not mix with incompatible waste | [5][11] |
Disposal Decision Workflow
The following diagram illustrates the procedural logic for the proper management of this compound waste.
Caption: Decision workflow for safe disposal of this compound.
References
- 1. 2'-Hydroxy(1,1'-biphenyl)-3-carboxylic acid | C13H10O3 | CID 20100112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. carlroth.com [carlroth.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. epa.gov [epa.gov]
- 8. fishersci.com [fishersci.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. ethz.ch [ethz.ch]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
Personal protective equipment for handling 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
A Guide to the Safe Handling of 2'-Hydroxy-[1,1'-biphenyl]-3-carboxylic acid
This document provides essential safety and logistical guidance for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The information herein is intended to ensure the safe handling, use, and disposal of this compound, thereby minimizing risks and promoting a secure laboratory environment.
The procedural recommendations outlined below are grounded in established safety protocols and hazard information derived from authoritative sources. Adherence to these guidelines is critical for the prevention of accidental exposure and injury.
Understanding the Hazards
This compound is a chemical compound that presents several health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]
These classifications underscore the importance of using appropriate personal protective equipment (PPE) and adhering to strict handling procedures to prevent adverse health effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation. | To protect against serious eye damage from splashes or airborne particles of the compound. |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., disposable nitrile gloves) are required. Fully enclosed shoes made of a chemical-resistant material are mandatory. | To prevent skin irritation from direct contact with the solid compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation from inhalation of the powdered compound. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Ensure the chemical fume hood is functioning correctly before beginning any work.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and appropriate waste containers before handling the chemical.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above.
-
Ensure gloves are the correct size and are free of any defects.
-
-
Handling the Compound:
-
Weighing: Carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.
-
Transfer: Use a spatula to transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.
-
-
Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][3]
-
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.
-
Unused Product: Dispose of unused product as hazardous waste. Do not dispose of it down the drain or in the regular trash.
-
-
Disposal Method:
-
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[4]
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
